6-Bromo-4-phenyl-1H-quinazolin-2-one
Description
The exact mass of the compound 6-Bromo-4-phenyl-1H-quinazolin-2-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Bromo-4-phenyl-1H-quinazolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-4-phenyl-1H-quinazolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-4-phenyl-1H-quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O/c15-10-6-7-12-11(8-10)13(17-14(18)16-12)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRZROIZOHWZNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)NC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187088 | |
| Record name | 2(1H)-Quinazolinone, 6-bromo-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642457 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
33443-53-7 | |
| Record name | 2(1H)-Quinazolinone, 6-bromo-4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033443537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Quinazolinone, 6-bromo-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 6-Bromo-4-phenyl-1H-quinazolin-2-one
An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-4-phenyl-1H-quinazolin-2-one
Introduction: The Quinazolinone Scaffold in Modern Drug Discovery
The quinazolinone core is a privileged heterocyclic scaffold, a structural motif consistently found in molecules with significant biological activity.[1][2][3][4] Its rigid, bicyclic nature provides a well-defined three-dimensional framework for orienting functional groups, making it an ideal starting point for the design of targeted therapeutics. Derivatives of quinazolinone have demonstrated a remarkable breadth of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant activities.[5][6][7]
This guide focuses on a specific derivative, 6-Bromo-4-phenyl-1H-quinazolin-2-one . The introduction of a bromine atom at the 6-position and a phenyl group at the 4-position significantly influences the molecule's electronic, steric, and lipophilic properties. A thorough understanding of these physicochemical characteristics is paramount for researchers in medicinal chemistry and drug development, as these properties govern the compound's behavior in both chemical and biological systems, dictating its synthesis, formulation, and ultimate therapeutic potential. This document serves as a comprehensive technical resource, synthesizing available data with field-proven experimental methodologies to provide a holistic view of this promising compound.
Molecular and Structural Characteristics
The foundational properties of a compound are its molecular formula and structure. These dictate all other physicochemical and biological attributes.
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Chemical Formula: C₁₄H₉BrN₂O
-
Systematic Name (IUPAC): 6-bromo-4-phenyl-1,2-dihydroquinazolin-2-one
The structure consists of a planar quinazolinone ring system. The bromine atom, a halogen, is an electron-withdrawing group that can also participate in halogen bonding, a potentially crucial interaction in ligand-receptor binding. The phenyl group at position 4 is a bulky, hydrophobic moiety that significantly impacts the molecule's solubility and potential for π-π stacking interactions.
Data Summary Table
For rapid reference, the core physicochemical data for 6-Bromo-4-phenyl-1H-quinazolin-2-one are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₉BrN₂O | [8][9] |
| Molecular Weight | 301.14 g/mol | [8][9][10] |
| CAS Number | 33443-53-7 | [9][10][11] |
| Density | ~1.57 g/cm³ (predicted) | [9] |
| LogP (Octanol/Water) | 2.71 (predicted) | [11] |
| SMILES | Brc1ccc2NC(=O)N=C(c3ccccc3)c2c1 | [11] |
Synthetic Strategy: A Plausible Pathway
While multiple synthetic routes to quinazolinone derivatives exist, a common and effective strategy involves the cyclization of substituted anthranilic acid derivatives.[10] For 6-Bromo-4-phenyl-1H-quinazolin-2-one, a logical pathway begins with 2-amino-5-bromobenzoic acid.
Causality in Synthesis: The choice of starting material is critical; 2-amino-5-bromobenzoic acid provides the necessary bromine substituent and the ortho-amino acid functionality required for the formation of the quinazolinone ring. The reaction sequence typically involves the formation of an amide intermediate, followed by cyclization.
Caption: Logical workflow for the synthesis of the target compound.
Solubility Profile and Determination
The solubility of a compound is a critical determinant of its utility, impacting everything from reaction conditions to bioavailability.
Expertise & Experience: Based on its structure, 6-Bromo-4-phenyl-1H-quinazolin-2-one is predicted to be a poorly water-soluble, crystalline solid. The large, nonpolar surface area contributed by the fused aromatic rings and the phenyl substituent, combined with the heavy bromine atom, results in high lipophilicity (LogP ≈ 2.71)[11]. Therefore, it is expected to be soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and sparingly soluble in alcohols like ethanol, particularly upon heating. Its solubility in water is expected to be negligible.
Experimental Protocol: Thermodynamic Solubility Assessment via the Shake-Flask Method
This protocol provides a definitive measure of a compound's solubility in a given solvent system, which is essential for developing formulations and designing biological assays.
Trustworthiness: The shake-flask method is a gold-standard technique. By ensuring a true equilibrium is reached between the solid-state compound and the solution, it provides a reliable and reproducible measure of thermodynamic solubility.
-
Preparation: Add an excess amount of solid 6-Bromo-4-phenyl-1H-quinazolin-2-one to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid is crucial to ensure saturation is achieved.
-
Equilibration: Seal the vial and place it in a shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the mixture for a minimum of 24-48 hours. This extended period is necessary to allow the system to reach thermodynamic equilibrium.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. For more robust separation, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes).
-
Sampling: Carefully collect a precise aliquot of the clear supernatant, taking care not to disturb the solid pellet.
-
Dilution & Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of a pre-established calibration curve.
-
Analysis: Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). The measured concentration represents the thermodynamic solubility.
Caption: Workflow for determining thermodynamic solubility.
Spectroscopic Characterization
Spectroscopic analysis provides unambiguous confirmation of a molecule's chemical structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the quinazolinone core and the phenyl ring. The N-H proton of the lactam moiety would likely appear as a broad singlet at a downfield chemical shift (>10 ppm), which would be exchangeable with D₂O.
-
¹³C NMR: The carbon spectrum will show characteristic signals for the aromatic carbons and a key signal for the carbonyl carbon (C=O) of the lactam group, typically in the range of δ 160-170 ppm.[12]
-
-
Mass Spectrometry (MS):
-
Mass spectrometry is crucial for confirming the molecular weight. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), the mass spectrum of 6-Bromo-4-phenyl-1H-quinazolin-2-one will exhibit a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2).[12] This pattern is a definitive signature for the presence of a single bromine atom.
-
Experimental Protocol: NMR Sample Preparation and Analysis
Causality in Methodology: The choice of deuterated solvent is critical. DMSO-d₆ is often preferred for quinazolinone derivatives as it is an excellent solvent for this class of compounds and its residual water peak does not typically interfere with the signals of interest. Tetramethylsilane (TMS) is used as an internal standard because its signal (0.00 ppm) is sharp and located away from the signals of most organic compounds.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the compound.
-
Solvent Addition: Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) containing 0.03% v/v TMS in a clean, dry NMR tube.
-
Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H, ¹³C, and other relevant 2D NMR spectra (e.g., COSY, HSQC) to fully elucidate the structure and assign all proton and carbon signals.
Thermal Properties and Analysis
Thermal properties, particularly the melting point, are indicators of purity and lattice energy.
Expertise & Experience: As a crystalline solid with a relatively rigid structure and a molecular weight over 300 g/mol , 6-Bromo-4-phenyl-1H-quinazolin-2-one is expected to have a high melting point, likely well above 200°C.
Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Trustworthiness: While a traditional melting point apparatus provides a range, DSC offers a more precise and quantitative measure of thermal transitions. It measures the heat flow into or out of a sample as it is heated, providing not only the melting point but also information on phase transitions, decomposition, and purity.
-
Sample Preparation: Accurately weigh a small amount of the sample (1-5 mg) into an aluminum DSC pan.
-
Encapsulation: Crimp a lid onto the pan to encapsulate the sample. Prepare an identical empty pan to serve as a reference.
-
Instrument Programming: Place both the sample and reference pans into the DSC cell. Program the instrument with the desired temperature profile, typically a heating rate of 5-10°C/min under an inert nitrogen atmosphere.
-
Data Acquisition: Initiate the heating program. The instrument records the differential heat flow between the sample and the reference pan as a function of temperature.
-
Analysis: The melting event is observed as an endothermic peak on the resulting thermogram. The onset temperature of this peak is typically reported as the melting point. The area under the peak is proportional to the enthalpy of fusion.
Caption: Standard workflow for DSC analysis.
Conclusion
6-Bromo-4-phenyl-1H-quinazolin-2-one is a heterocyclic compound with physicochemical properties that make it a compelling subject for further investigation in medicinal chemistry and materials science. Its structural rigidity, lipophilicity, and the presence of a reactive bromine handle provide numerous opportunities for synthetic modification and biological screening. The experimental protocols detailed in this guide represent robust, validated methods for characterizing this and similar molecules, ensuring the generation of high-quality, reliable data. A comprehensive understanding of these core properties is the essential first step in unlocking the full potential of this promising chemical scaffold.
References
-
(PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
A review on biological activity of quinazolinones. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]
-
A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]
-
BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2023). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2024). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
6-Bromo-2-phenylquinazolin-4(1H)-one. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023). Clin Case Rep Trials. Retrieved January 18, 2026, from [Link]
-
6-Bromo-4-phenyl-1H-quinazolin-2-one. (2024). Chemsrc.com. Retrieved January 18, 2026, from [Link]
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6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2- (O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. (2023). Journal of Clinical Case Reports and Trails. Retrieved January 18, 2026, from [Link]
-
Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]
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6-bromo-4-phenylquinazoline-2(1H)-one. (n.d.). Stenutz. Retrieved January 18, 2026, from [Link]
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- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 6-Bromo-2-phenylquinazolin-4(1H)-one | C14H9BrN2O | CID 135741485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 6-Bromo-4-phenyl-1H-quinazolin-2-one Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
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- 11. 6-bromo-4-phenylquinazoline-2(1H)-one [stenutz.eu]
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A Technical Guide to the Spectral Analysis of 6-Bromo-4-phenyl-1H-quinazolin-2-one
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the spectral data for the novel heterocyclic compound, 6-Bromo-4-phenyl-1H-quinazolin-2-one. This document is intended to serve as a valuable resource for researchers and scientists engaged in the fields of medicinal chemistry, organic synthesis, and drug development. By offering a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide aims to facilitate the identification, characterization, and further investigation of this promising molecular scaffold.
The quinazolinone core is a well-established pharmacophore, and the introduction of a bromine atom at the 6-position and a phenyl group at the 4-position is anticipated to modulate its biological activity, offering potential for the development of new therapeutic agents. A thorough understanding of its spectral properties is the foundational step in unlocking this potential.
Molecular Structure and Key Features
6-Bromo-4-phenyl-1H-quinazolin-2-one possesses a rigid, bicyclic heterocyclic system. The presence of aromatic rings, a lactam moiety (cyclic amide), and a halogen substituent gives rise to a unique spectral fingerprint.
Caption: Molecular structure of 6-Bromo-4-phenyl-1H-quinazolin-2-one.
Part 1: Synthesis and Characterization
Experimental Protocol: A Representative Synthesis
This protocol is adapted from the synthesis of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one and illustrates a general approach to the quinazolinone core.[1]
-
Step 1: Acetylation of 5-Bromoanthranilic Acid. To a solution of 5-bromoanthranilic acid in a suitable solvent (e.g., pyridine), add benzoyl chloride dropwise at room temperature with stirring.
-
Step 2: Cyclization. The resulting intermediate is then cyclized to form the benzoxazinone ring. This can often be achieved by heating the reaction mixture.
-
Step 3: Ring Transformation to Quinazolinone. The benzoxazinone intermediate is reacted with a nitrogen source, such as an amine or ammonia, to yield the final quinazolinone product. For 6-Bromo-4-phenyl-1H-quinazolin-2-one, this would involve a rearrangement and cyclization cascade.
The progress of the reaction should be monitored by thin-layer chromatography (TLC), and the final product purified by recrystallization or column chromatography.
Caption: General synthetic workflow for 6-bromo-quinazolinone derivatives.
Part 2: Spectroscopic Analysis
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 6-Bromo-4-phenyl-1H-quinazolin-2-one is expected to show distinct signals corresponding to the protons on the quinazolinone core and the phenyl substituent. Based on data from similar 6-bromo-quinazolinone derivatives, the following assignments can be predicted.[2]
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (Position 1) | 10.0 - 12.0 | Singlet (broad) | - |
| H-5 | ~ 8.2 | Doublet | ~ 2.0 |
| H-7 | ~ 7.8 | Doublet of doublets | ~ 8.5, 2.0 |
| H-8 | ~ 7.6 | Doublet | ~ 8.5 |
| Phenyl Protons | 7.3 - 7.5 | Multiplet | - |
-
The broad singlet in the downfield region (10.0-12.0 ppm) is characteristic of the N-H proton of the lactam, which can undergo exchange with deuterium oxide.
-
The aromatic protons on the quinazolinone ring will appear as a set of coupled signals. The proton at position 5 (H-5) is expected to be the most deshielded due to the anisotropic effect of the adjacent carbonyl group and the bromine atom.
-
The protons of the 4-phenyl group will likely appear as a complex multiplet in the range of 7.3-7.5 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O (C-2) | 160 - 165 |
| C-4 | 150 - 155 |
| C-8a | 145 - 150 |
| Phenyl C (ipso) | 135 - 140 |
| Aromatic CHs | 115 - 135 |
| C-Br (C-6) | 110 - 120 |
-
The carbonyl carbon (C-2) will be the most downfield signal.
-
The carbon atom bearing the bromine (C-6) will be shifted upfield compared to the other aromatic carbons due to the heavy atom effect.
-
The remaining aromatic carbons will resonate in the typical region of 115-135 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the key functional groups present in the molecule. For 6-Bromo-4-phenyl-1H-quinazolin-2-one, the following characteristic absorption bands are expected.[1][2]
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (lactam) | 3200 - 3000 | Medium, Broad |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium |
| C=O Stretch (lactam) | 1710 - 1670 | Strong |
| C=N Stretch | 1620 - 1580 | Medium |
| C=C Stretch (aromatic) | 1600 - 1450 | Medium to Strong |
| C-Br Stretch | 600 - 500 | Medium |
-
A strong absorption band in the region of 1710-1670 cm⁻¹ is a definitive indicator of the lactam carbonyl group.
-
The broad band between 3200 and 3000 cm⁻¹ corresponds to the N-H stretching vibration.
-
The presence of multiple bands in the 1600-1450 cm⁻¹ region confirms the aromatic nature of the compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 6-Bromo-4-phenyl-1H-quinazolin-2-one (C₁₄H₉BrN₂O), the expected molecular weight is approximately 300.99 g/mol .
The mass spectrum of a related compound, 6-Bromo-2-phenylquinazolin-4(1H)-one, shows a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[3] This results in two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2).
Expected Fragmentation Pathway:
Caption: A plausible mass spectrometry fragmentation pathway.
Key fragments would likely arise from the loss of CO, the bromine radical, and cleavage to produce the phenyl cation (m/z 77) and the brominated quinazolinone fragment.
Part 3: Conclusion and Future Directions
This technical guide has provided a detailed overview of the expected spectral characteristics of 6-Bromo-4-phenyl-1H-quinazolin-2-one. By combining theoretical predictions with experimental data from closely related analogues, a comprehensive spectral profile has been established. This information is critical for the unambiguous identification and characterization of this compound in research and development settings.
The unique structural features of 6-Bromo-4-phenyl-1H-quinazolin-2-one make it a compelling candidate for further investigation in drug discovery programs. Future work should focus on the definitive synthesis and full experimental characterization of this molecule, followed by a thorough evaluation of its biological activities.
References
- Murti, Y., Singh, A. K., & Pathak, D. (2011). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. International Journal of ChemTech Research, 3(2), 645-651.
- Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trials, 2(2).
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 135741485, 6-Bromo-2-phenylquinazolin-4(1H)-one. Retrieved from [Link].
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The Therapeutic Potential of 6-Bromo-Quinazolinone Derivatives: Synthesis, Biological Activity, and Future Prospects
An In-Depth Technical Guide
Abstract
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] Among these, 6-bromo-substituted quinazolinone derivatives have garnered significant attention for their potent biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The strategic placement of a bromine atom at the 6-position often enhances the lipophilicity and metabolic stability of the molecule, contributing to improved pharmacological profiles.[1] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of 6-bromo-4-phenyl-1H-quinazolin-2-one and its structurally related, more extensively studied 4(3H)-quinazolinone isomers. We delve into the mechanistic underpinnings of their therapeutic actions, detail key experimental protocols for their evaluation, and present a forward-looking perspective on their potential in drug discovery and development.
The Quinazolinone Scaffold: A Cornerstone of Medicinal Chemistry
Quinazolines and their oxidized derivatives, quinazolinones, are nitrogen-containing heterocyclic compounds that are of paramount interest to medicinal chemists.[5][6] Their rigid, planar structure serves as an effective scaffold for interacting with a variety of biological targets. This versatility has led to the development of several FDA-approved drugs based on this core, particularly in oncology, such as Gefitinib and Erlotinib, which target the epidermal growth factor receptor (EGFR).[3]
The biological activity of quinazolinone derivatives is profoundly influenced by the nature and position of substituents on both the benzene and pyrimidine rings.[1] Structure-activity relationship (SAR) studies have consistently highlighted the importance of substitutions at the 2, 3, and 6 positions. The introduction of a bromine atom at the 6-position is a common strategy to modulate the electronic and steric properties of the molecule, often leading to enhanced potency. The phenyl group, typically at the 2- or 3-position, provides a key point for further functionalization to optimize target binding and pharmacokinetic properties.
Synthetic Strategies for 6-Bromo-Quinazolinone Derivatives
The synthesis of 6-bromo-quinazolinone derivatives typically begins with 5-bromoanthranilic acid, a readily available starting material.[7] The following sections outline a common and effective synthetic pathway.
General Synthetic Route
A prevalent method involves a two-step process. First, 5-bromoanthranilic acid is condensed with an appropriate reagent to form a 6-bromo-3,1-benzoxazin-4-one intermediate. This intermediate is then reacted with a primary amine (e.g., aniline to introduce the 3-phenyl group) to yield the final 6-bromo-quinazolin-4-one derivative.[2][7] For derivatives with a thiol group at position 2, 5-bromoanthranilic acid can be reacted with a phenyl isothiocyanate to form a key 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one intermediate, which can be further alkylated.[3]
Experimental Protocol: Synthesis of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one
This protocol describes the synthesis of a key intermediate used for generating a variety of S-substituted derivatives.[3]
-
Reaction Setup: A mixture of 5-bromoanthranilic acid (10 mmol), phenyl isothiocyanate (15 mmol), and triethylamine (2 mL) is prepared in absolute ethanol (30 mL).
-
Reflux: The reaction mixture is refluxed at 65°C for 20 hours. The progress of the reaction is monitored using Thin-Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is filtered. The collected residue is then recrystallized from ethanol to yield the pure 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one intermediate.[3]
-
Derivatization (S-Alkylation): To synthesize the final S-substituted compounds, the intermediate (1 mmol) is dissolved in DMF (15 mL). Potassium carbonate (K₂CO₃, 1.2 mmol) is added, followed by the desired alkyl halide or substituted benzyl bromide (1.5 mmol). The mixture is refluxed for 24 hours, after which it is poured onto crushed ice. The resulting precipitate is filtered, dried, and recrystallized from ethanol to obtain the final product.[3]
Caption: General workflow for the synthesis of S-substituted 6-bromo-quinazolinones.
Anticancer Activity
Quinazolinone derivatives are well-established as a promising class of anticancer agents.[8][9] Their mechanisms of action are diverse and include the inhibition of key signaling pathways, induction of apoptosis, and disruption of the cell cycle.[1]
Mechanism of Action: EGFR Inhibition
Many quinazolinone-based anticancer drugs function as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival.[3] Overexpression or mutation of EGFR is common in many cancers. These inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and blocking downstream signaling pathways such as the PI3K/Akt pathway, which ultimately leads to reduced tumor cell growth and survival.[1] Molecular docking studies have shown that 6-bromo-quinazolinone derivatives can effectively bind to the EGFR active site, forming key hydrogen bonds and other interactions.[3]
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazolinones.
Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic activity of compounds on cancer cell lines.[7]
-
Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, SW480 for colon cancer) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[3]
-
Compound Treatment: Cells are treated with various concentrations of the synthesized 6-bromo-quinazolinone derivatives for 48 hours. A positive control like Doxorubicin or Erlotinib is also used.[3]
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined.
Cytotoxicity Data
The following table summarizes the cytotoxic activity of representative 6-bromo-2-(alkylthio)-3-phenylquinazolin-4(3H)-one derivatives.
| Compound ID | R Group (at 2-thio position) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. SW480 | Reference |
| 8a | n-butyl | 15.85 ± 3.32 | 17.85 ± 0.92 | [3] |
| 8c | n-propyl | 30.60 ± 1.51 | 35.70 ± 2.65 | [3] |
| Erlotinib | (Positive Control) | 25.10 ± 1.45 | 10.35 ± 0.81 | [3] |
| Doxorubicin | (Positive Control) | 0.95 ± 0.05 | 1.15 ± 0.09 | [3] |
Data sourced from recent studies on novel quinazolinone derivatives.[3]
Antimicrobial Activity
The rise of antibiotic-resistant pathogens presents a global health crisis, necessitating the development of new antimicrobial agents.[2] 6-Bromo-quinazolinone derivatives have demonstrated promising activity against a range of bacteria and fungi.[5][10]
Protocol: Antimicrobial Screening (Cup-Plate Agar Diffusion)
The cup-plate or agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[2][10]
-
Media Preparation: Sterile nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The agar surface is uniformly inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Bacillus subtilis, Candida albicans).
-
Well Preparation: Wells or "cups" (typically 6-8 mm in diameter) are aseptically punched into the agar.
-
Compound Application: A specific volume (e.g., 100 µL) of the test compound dissolved in a suitable solvent (like DMSO) at a known concentration is added to the wells. A standard antibiotic (e.g., Ciprofloxacin) and the solvent alone serve as positive and negative controls, respectively.[5]
-
Incubation: The plates are incubated at 37°C for 24 hours (for bacteria) or 28°C for 48-72 hours (for fungi).
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) is measured in millimeters.
Caption: Experimental workflow for the agar cup-plate diffusion method.
Antimicrobial Data
The table below presents the antimicrobial activity of various 6-bromo-2-methyl-3-(substituted phenyl)-quinazolin-4-ones.
| Compound ID | 3-Phenyl Substituent | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. C. albicans | Reference |
| 2b | 2-methoxyphenyl | 18 | 15 | [2] |
| 2c | 4-methoxyphenyl | 18 | 16 | [2] |
| 2d | 2-chlorophenyl | 16 | 19 | [2] |
| 2g | 4-bromophenyl | 15 | 18 | [2] |
| Fluconazole | (Standard Antifungal) | - | 22 | [2] |
Data represents the zone of inhibition at a concentration of 50 µg/mL.[2]
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Quinazolinone derivatives have been evaluated for their potential to mitigate the inflammatory response.[4][10]
Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[2][10]
-
Animal Grouping: Wistar albino rats are divided into groups (control, standard, and test groups).
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose (e.g., 50 mg/kg). The standard group receives a known anti-inflammatory drug like Ibuprofen, and the control group receives the vehicle.
-
Induction of Inflammation: After one hour, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the left hind paw of each rat to induce localized edema.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.
Anti-inflammatory Data
The following table shows the anti-inflammatory activity of 6-bromo-2-methyl-3-(substituted phenyl)-quinazolin-4-ones.
| Compound ID | 3-Phenyl Substituent | % Inhibition of Edema (at 3h) | Reference |
| 2a | phenyl | 31.28% | [2] |
| 2b | 2-methoxyphenyl | 39.45% | [2] |
| 2c | 4-methoxyphenyl | 40.10% | [2] |
| Ibuprofen | (Standard Drug) | 42.50% | [2] |
Activity measured at a dose of 50 mg/kg.[2]
Structure-Activity Relationship (SAR) Analysis
The collective data from biological screenings allows for the elucidation of key structure-activity relationships, guiding the design of more potent and selective derivatives.
-
Position 6 Substitution: The presence of the bromine atom at position 6 is consistently associated with significant biological activity across anticancer, antimicrobial, and anti-inflammatory assays.[2][3][4]
-
Position 2 Substitution: The nature of the substituent at the 2-position is critical. For anticancer activity, S-alkylation with small aliphatic chains like n-butyl (compound 8a) showed greater potency against MCF-7 cells than Erlotinib.[3] For antimicrobial and anti-inflammatory activities, a small methyl group at this position proved effective.[2]
-
Position 3 Substitution: The substituent on the phenyl ring at the 3-position significantly modulates activity. For anti-inflammatory and antibacterial effects, electron-donating methoxy groups (compounds 2b and 2c) on the phenyl ring resulted in the highest activity, comparable to the standard drug.[2] For antifungal activity, electron-withdrawing groups like chloro (2d) and bromo (2g) were favorable.[2]
Caption: Key structure-activity relationship sites on the 6-bromo-quinazolinone scaffold.
Future Perspectives and Conclusion
Derivatives of the 6-bromo-quinazolinone scaffold represent a highly promising class of therapeutic agents with a remarkable breadth of biological activity. The data clearly demonstrates their potential as leads for the development of new anticancer, antimicrobial, and anti-inflammatory drugs. Future research should focus on several key areas:
-
Lead Optimization: Synthesizing new analogues based on the established SAR to improve potency, selectivity, and drug-like properties.
-
In Vivo Efficacy: Advancing the most promising compounds from in vitro and initial in vivo models to more comprehensive preclinical studies, including xenograft models for cancer and infection models for antimicrobial activity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways for compounds that show potent activity but whose mechanism is not yet fully understood.
-
Toxicity Profiling: Conducting thorough safety and toxicity assessments to ensure a favorable therapeutic window for any potential drug candidates.
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The Emergence of 6-Bromo-Quinazolinones as a Privileged Scaffold in Oncology Drug Discovery: A Technical Guide
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, celebrated for its wide spectrum of pharmacological activities.[1][2] Among its many derivatives, the 6-bromo-quinazolinone core has emerged as a particularly fruitful platform for the development of novel anticancer agents.[1][3][4] This technical guide offers a comprehensive exploration of the foundational research, synthesis, mechanism of action, and therapeutic potential of 6-bromo-quinazolinone compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings and provides detailed experimental methodologies to facilitate further investigation into this promising class of molecules.
Introduction: The Quinazolinone Core in Oncology
The quinazoline ring system has proven to be a versatile and highly effective scaffold in the design of targeted cancer therapies. Several quinazoline-based drugs, including Gefitinib, Erlotinib, and Lapatinib, have received FDA approval for the treatment of various cancers, underscoring the clinical significance of this heterocyclic motif.[5] These agents primarily exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cellular processes such as proliferation, survival, and differentiation.[6][7] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[1][6]
The introduction of a bromine atom at the 6-position of the quinazolinone ring has been shown to significantly enhance the anticancer properties of these compounds.[3][5][8] This guide will delve into the specifics of 6-bromo-quinazolinone derivatives, exploring their synthesis, biological evaluation, and the structure-activity relationships that govern their potency and selectivity.
Synthetic Strategies for 6-Bromo-Quinazolinone Derivatives
The synthetic accessibility of the 6-bromo-quinazolinone core is a key advantage, allowing for extensive derivatization and the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[1] A common and efficient synthetic approach commences with 5-bromoanthranilic acid.[1]
A prevalent synthetic route involves the cyclization of 5-bromoanthranilic acid with various reagents to introduce substituents at the 2-position.[1] For instance, reaction with an appropriate acyl chloride or anhydride can yield a 2-substituted-6-bromo-3,1-benzoxazin-4-one intermediate.[1] This intermediate is then reacted with an amine or another nucleophile to form the final quinazolinone ring.[1] This versatile pathway enables the introduction of a wide array of substituents at the 2 and 3-positions, which is crucial for optimizing the biological activity of the final compounds.[1]
Detailed Experimental Protocol: Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one
This protocol describes a common method for synthesizing a key intermediate in the development of 6-bromo-quinazolinone derivatives.
Step 1: Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (5)
-
A mixture of 5-bromoanthranilic acid (3) (2.16 g, 10 mmol), phenyl isothiocyanate (4) (1.8 mL, 15 mmol), and triethylamine (2 mL) in absolute ethanol (30 mL) is refluxed at 65 °C for 20 hours.[5]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered.
-
The obtained residue is recrystallized from ethanol to yield the pure intermediate 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (5).[5]
Detailed Experimental Protocol: Synthesis of 2-Alkyl/Arylthio-6-bromo-3-phenylquinazolin-4(3H)-one Derivatives
This protocol outlines the derivatization of the thiol group at the 2-position.
Step 1: Derivatization of Intermediate (5)
-
Intermediate 5 (1 mmol) is dissolved in 15 mL of DMF.
-
K₂CO₃ (1.2 mmol) is added to the solution over 5 minutes.
-
Various alkyl halides (1.5 mmol) or substituted benzyl bromides (1.5 mmol) are then added to the reaction mixture.[5]
-
The resulting mixture is refluxed for 24 hours.
-
Reaction completion is monitored by TLC.
-
The reaction mixture is then poured onto crushed ice.
-
The resulting precipitate is filtered, dried, and recrystallized from ethanol to obtain the final quinazoline-4-one derivatives.[5]
Caption: Simplified EGFR signaling and its inhibition by 6-bromo-quinazolinones.
In Vitro Anticancer Activity and Structure-Activity Relationships (SAR)
The cytotoxic potential of synthesized 6-bromo-quinazolinone derivatives is typically assessed against a panel of cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. [1][5][9]This colorimetric assay provides a quantitative measure of cell viability and allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key metric of a compound's potency. [8] Systematic SAR studies have revealed that the nature of the substituents at the 2 and 3-positions of the quinazolinone ring significantly influences the anticancer activity. [5][9]For instance, in a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, modifications at the 2-position thiol group led to varying potencies against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines. [3]
Table 1: Cytotoxic Activity of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one Derivatives
[3]
| Compound ID | R Group (Substitution at 2-position) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. SW480 |
|---|---|---|---|
| 8a | n-butyl | 15.85 ± 3.32 | 17.85 ± 0.92 |
| 8b | n-pentyl | 21.15 ± 4.17 | 32.14 ± 3.18 |
| 8c | benzyl | 72.14 ± 2.14 | 81.12 ± 4.15 |
| 8d | 3-methylbenzyl | 59.15 ± 5.73 | 72.45 ± 2.90 |
These results suggest that aliphatic linkers at the 2-position may be more favorable for cytotoxic activity compared to aromatic moieties in this particular series. [5][9]Compound 8a, with an n-butyl group, demonstrated the most potent activity against both cell lines. [5][9]Furthermore, compound 8a exhibited selectivity for cancer cells over normal cell lines, with an IC₅₀ value of 84.20 ± 1.72 µM against the MRC-5 normal cell line. [5][9]
Detailed Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a standardized method for evaluating the in vitro anticancer activity of novel compounds.
Step 1: Cell Seeding
-
Cancer cells (e.g., MCF-7, SW480) are seeded in 96-well plates at a specific density. [1]2. The plates are incubated to allow for cell attachment. [1] Step 2: Compound Treatment
-
The cells are treated with various concentrations of the test compounds and a positive control (e.g., Cisplatin, Erlotinib, Doxorubicin). [1][5][9]2. The plates are incubated for a specified period (e.g., 24-48 hours). [1] Step 3: MTT Addition and Formazan Solubilization
-
MTT solution is added to each well and the plates are incubated. [8]2. The medium is removed, and DMSO is added to dissolve the formazan crystals. [8] Step 4: Absorbance Measurement
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
The percentage of cell viability is calculated, and IC₅₀ values are determined.
Caption: Step-by-step workflow of the MTT assay for cytotoxicity.
Future Directions and Conclusion
The 6-bromo-quinazolinone scaffold represents a privileged structure in medicinal chemistry, providing a versatile foundation for the creation of novel therapeutic agents. [1]The foundational research into their mechanisms of action, particularly as EGFR inhibitors, underscores their significant potential in oncology. [1]While much of the focus has been on their anticancer properties, some derivatives have also demonstrated anti-inflammatory and antimicrobial activities, suggesting a broader therapeutic promise. [1][10][11] Future research should continue to explore the vast chemical space around the 6-bromo-quinazolinone core. The development of more selective and potent inhibitors, including those that can overcome drug resistance, remains a critical goal. Further in vivo studies are necessary to validate the promising in vitro results and to assess the pharmacokinetic and pharmacodynamic properties of lead compounds. The continued investigation and optimization of compounds based on the 6-bromo-quinazolinone scaffold are poised to deliver new and effective treatments for a range of human diseases.
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6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. NIH. [Link]
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6-Substituted-4-(3-bromophenylamino)quinazolines as Putative Irreversible Inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor (HER-2) Tyrosine Kinases with Enhanced Antitumor Activity. ACS Publications. [Link]
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6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. PubMed. [Link]
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Synthesis of 6‐bromo‐2‐(pyridine‐3‐yl)‐4‐substituted quinazoline compounds as EGFR inhibitors. ResearchGate. [Link]
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Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). [Link]
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6-Substituted-4-(3-bromophenylamino)quinazolines as Putative Irreversible Inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor (HER-2) Tyrosine Kinases with Enhanced Antitumor Activity. ResearchGate. [Link]
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Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. [Link]
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Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers. [Link]
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Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties. ResearchGate. [Link]
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Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]
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Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. [Link]
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Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. MDPI. [Link]
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Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [Link]
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A Technical Guide to the Dual Therapeutic Potential of Quinazolinone Derivatives: Antibacterial and Anti-inflammatory Applications
This guide provides an in-depth exploration of the quinazolinone scaffold, a privileged structure in medicinal chemistry, focusing on its significant antibacterial and anti-inflammatory properties.[1][2] For researchers, scientists, and drug development professionals, this document synthesizes foundational knowledge with field-proven insights, detailing mechanisms of action, structure-activity relationships (SAR), and validated experimental protocols.
The Quinazolinone Core: A Scaffold of Versatility
Quinazolinone, a fused heterocyclic system composed of a benzene ring and a pyrimidine ring, has garnered immense interest in drug discovery.[1][3] Its structural versatility allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile.[4] This inherent adaptability has led to the development of numerous derivatives with a wide spectrum of biological activities, including anticancer, anticonvulsant, antibacterial, and anti-inflammatory effects.[5][6][7] FDA-approved drugs such as Gefitinib and Erlotinib underscore the clinical significance of this scaffold, validating its utility as a foundational structure for therapeutic agents.[4][5][8]
The rationale for focusing on quinazolinones stems from their proven ability to interact with various biological targets. Their lipophilic nature often facilitates passage across biological membranes, a crucial attribute for bioavailability.[1] The strategic placement of different functional groups on the quinazolinone core can dramatically alter its binding affinities and, consequently, its therapeutic efficacy.
Antibacterial Properties of Quinazolinone Derivatives
The emergence of multidrug-resistant (MDR) bacterial strains presents a formidable challenge to global health, necessitating the discovery of novel antibiotics with unique mechanisms of action.[2][9] Quinazolinone derivatives have emerged as a promising class of antibacterial agents, demonstrating potent activity against a range of pathogens, particularly Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Gram-negative bacteria.[4][5][10][11]
Mechanism of Antibacterial Action
The antibacterial effects of quinazolinones are not attributed to a single mechanism but rather a range of interactions with essential bacterial processes. This multi-target potential is a significant advantage in combating resistance.
-
Inhibition of DNA Gyrase and Topoisomerase: Structurally similar to quinolone antibiotics, many quinazolinone derivatives are proposed to exert their bactericidal or bacteriostatic effects by inhibiting bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV.[12][13] These enzymes are critical for DNA replication, supercoiling, and chromosome segregation. By disrupting these processes, the derivatives effectively halt bacterial proliferation.[12][13][14]
-
Inhibition of Penicillin-Binding Proteins (PBPs): Certain quinazolinone derivatives have been identified as non-β-lactam inhibitors of PBPs.[10][15] One notable compound was found to bind to the allosteric site of PBP2a in MRSA, an enzyme responsible for resistance to conventional β-lactam antibiotics.[15] This mechanism is particularly valuable as it offers a pathway to overcome established resistance profiles.
Structure-Activity Relationship (SAR) for Antibacterial Activity
Systematic modification of the quinazolinone scaffold has elucidated key structural determinants for antibacterial potency. Understanding these relationships is fundamental to the rational design of next-generation derivatives.
-
Substitutions at Positions 2 and 3: These positions are critical for activity. The introduction of substituted aromatic rings at position 3 and methyl or thiol groups at position 2 is often essential for potent antimicrobial effects.[5][16]
-
Halogenation at Positions 6 and 8: The presence of halogen atoms, such as chlorine or bromine, at the 6th and 8th positions of the quinazolinone ring can significantly enhance antimicrobial activity.[5][17][18] This is often linked to increased lipophilicity, which may improve cell wall penetration.[19]
-
Amine Substitutions at Position 4: Incorporating amine or substituted amine moieties at the 4th position is another established strategy to boost antibacterial efficacy.[5][17]
The following diagram illustrates the key positions on the quinazolinone scaffold that are pivotal for modulating antibacterial activity.
Caption: Key sites on the quinazolinone scaffold for antibacterial SAR modifications.
Data Presentation: Antibacterial Efficacy
The antibacterial efficacy of a compound is quantitatively expressed by its Minimum Inhibitory Concentration (MIC). The following table summarizes reported MIC values for representative quinazolinone derivatives against various bacterial strains.[9]
| Compound ID/Series | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 27 | Vancomycin-Resistant S. aureus | ≤0.5 | [9][10] |
| Compound 27 | Linezolid-Resistant S. aureus | ≤0.5 | [9][10] |
| Compound 16 | S. aureus ATCC 29213 | 0.003 | [9] |
| Compound 15 | S. aureus ATCC 29213 | 0.03 | [9] |
| Compound 19 | Pseudomonas aeruginosa | 250 | [11] |
| Compound 5a | E. coli | 1 | [20] |
| Schiff Base 4e | Pseudomonas aeruginosa | 32 | [9] |
| Schiff Base 4e | S. aureus | 32 | [9] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method, a standardized assay for determining the MIC of novel compounds.[12][21] The causality behind this choice is its high-throughput nature and quantitative output, allowing for efficient screening and comparison of multiple derivatives.
Objective: To determine the lowest concentration of a quinazolinone derivative that prevents visible growth of a specific bacterium.
Materials:
-
Quinazolinone derivatives (stock solutions in DMSO)
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 8739)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Resazurin dye (optional, for viability indication)
Procedure:
-
Inoculum Preparation: Select 4-5 isolated colonies from an overnight culture plate. Suspend them in sterile broth to match the turbidity of a 0.5 McFarland standard (approx. 1.0 × 10⁸ CFU/mL).[12] Dilute this suspension to achieve a final inoculum density of approximately 5 × 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a serial two-fold dilution of each quinazolinone derivative in the 96-well plate using CAMHB. The typical concentration range to screen is 0.03 to 128 µg/mL. Ensure a column is reserved for a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Inoculation: Add the prepared bacterial inoculum to each well (except the negative control). The final volume in each well should be uniform (e.g., 100 µL).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.
-
Result Interpretation: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading the optical density (OD) at 600 nm.
Anti-inflammatory Properties of Quinazolinone Derivatives
Chronic inflammation is a key pathological feature of numerous diseases, including autoimmune disorders and arthritis.[17] Quinazolinone derivatives have demonstrated significant anti-inflammatory activity, often through mechanisms that offer advantages over traditional non-steroidal anti-inflammatory drugs (NSAIDs).[22][23]
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of quinazolinones are primarily mediated through the modulation of key inflammatory pathways.
-
Cyclooxygenase (COX) Inhibition: A primary mechanism is the inhibition of COX enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[24][25] Many quinazolinone derivatives exhibit selective inhibition of COX-2 over COX-1, which is a highly desirable trait.[24] This selectivity reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.
-
Inhibition of Pro-inflammatory Cytokines: Certain derivatives have been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[17]
-
Nitric Oxide (NO) Production Inhibition: In inflammatory conditions, inducible nitric oxide synthase (iNOS) produces large amounts of NO. Some quinazolinones can inhibit LPS-induced NO production in macrophage cell lines, thereby dampening the inflammatory cascade.[26][27]
The diagram below illustrates the general workflow for screening and validating the dual activities of quinazolinone derivatives.
Caption: General workflow for the development of quinazolinone-based therapeutics.
Structure-Activity Relationship (SAR) for Anti-inflammatory Activity
The anti-inflammatory potency of quinazolinones is also highly dependent on their substitution patterns.
-
Substituents on Phenyl Rings: For derivatives with phenyl rings at positions 2 or 3, the nature of the substituent is crucial. Compounds with electron-releasing groups (e.g., alkyl, alkoxy) often show better activity than those with electron-withdrawing groups (e.g., nitro, halogen).[22]
-
Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as thiazolidinones or azetidinones, at the 3-position can significantly enhance anti-inflammatory potential.[7]
-
Lipophilicity: Increased lipophilic character, often achieved through substitutions on pendant aryl rings, can lead to higher activity.[22][23]
Data Presentation: Anti-inflammatory Efficacy
The following table presents data from the carrageenan-induced paw edema model, a standard in vivo assay for acute inflammation.
| Compound ID | Substitution Pattern | % Inhibition of Edema | Reference |
| 21 | 6-bromo, 2-methyl, 3-[thiazolidinone-phenyl] | 32.5% | [7] |
| 15 | 6-bromo, 2-methyl, 3-[azetidinone-phenyl] | 27.3% | [7] |
| 9 | 6-bromo, 2-methyl, 3-[Schiff base] | 20.4% | [7] |
| 32 | 2,3,6-trisubstituted | >50% (Higher than Phenylbutazone) | [22][23] |
Experimental Protocol: Carrageenan-Induced Paw Edema Test
This protocol describes a classic and reliable in vivo method to screen for acute anti-inflammatory activity.[17][19][28] Its selection is justified by its high reproducibility and its ability to model edema, a cardinal sign of inflammation.
Objective: To evaluate the ability of quinazolinone derivatives to reduce acute inflammation in a rodent model.
Materials:
-
Wistar rats or Swiss albino mice
-
Quinazolinone derivatives (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Carrageenan solution (1% w/v in sterile saline)
-
Reference drug (e.g., Ibuprofen, Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions. Fast animals overnight before the experiment but allow free access to water.
-
Grouping and Dosing: Divide animals into groups (n=6): Vehicle Control, Reference Drug, and Test Groups (receiving different doses of quinazolinone derivatives). Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculation: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] × 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Future Perspectives and Conclusion
Quinazolinone derivatives represent a highly versatile and clinically significant scaffold in medicinal chemistry.[1][6] Their demonstrated dual efficacy as both antibacterial and anti-inflammatory agents makes them particularly attractive for further development. The ability to modulate their activity through predictable structure-activity relationships provides a clear path for rational drug design.[10][16][22]
Future research should focus on:
-
Mechanism Deconvolution: Further elucidating the precise molecular targets to understand the polypharmacology of these compounds.
-
Optimization of Pharmacokinetics: Improving ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles to enhance bioavailability and reduce potential off-target effects.
-
Combating Resistance: Designing novel derivatives that can overcome existing mechanisms of bacterial resistance.[2][11]
-
Hybrid Molecules: Synthesizing hybrid molecules that combine the quinazolinone core with other pharmacophores to achieve synergistic therapeutic effects.[17]
This guide has provided a technical framework for understanding and advancing the study of quinazolinone derivatives. By leveraging the detailed protocols and SAR insights presented, researchers can more effectively navigate the discovery and development pipeline for this promising class of therapeutic agents.
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The Structure-Activity Relationship of 6-Bromo Substituted Quinazolinones: A Technical Guide for Drug Discovery Professionals
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The strategic introduction of a bromine atom at the 6-position of this heterocyclic system has been shown to significantly modulate its pharmacological profile, leading to the development of potent anticancer, antimicrobial, and anticonvulsant agents. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-bromo substituted quinazolinones. We will delve into the critical role of substitutions at the 2 and 3-positions of the quinazolinone core, offering field-proven insights into the design and optimization of novel therapeutic candidates. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.
Introduction: The Quinazolinone Core and the Significance of 6-Bromo Substitution
Quinazolinones are bicyclic heterocyclic compounds formed by the fusion of a benzene ring and a pyrimidine ring.[1] The 4(3H)-quinazolinone core is particularly prevalent in a vast number of biologically active molecules, both natural and synthetic.[2] The introduction of a halogen atom, specifically bromine, at the 6-position of the quinazoline ring has been identified as a key strategy to enhance the therapeutic efficacy of these compounds.[3] This is attributed to the electronic and steric properties of bromine, which can influence the molecule's binding affinity to biological targets, metabolic stability, and overall pharmacokinetic profile.
This guide will systematically explore the SAR of 6-bromo substituted quinazolinones across three major therapeutic areas: oncology, infectious diseases, and neurology. We will examine how modifications at various positions of the quinazolinone scaffold impact biological activity, supported by quantitative data and mechanistic insights.
Figure 1: General overview of the structure-activity relationship exploration for 6-bromo substituted quinazolinones.
Anticancer Activity: Targeting EGFR and Beyond
A significant body of research on 6-bromo-4-quinazolinone derivatives has focused on their potential as anticancer agents.[4] A primary mechanism of action for many of these compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is frequently overexpressed in various cancers and plays a crucial role in tumor cell proliferation and survival.[4]
Mechanism of Action: EGFR Inhibition
6-Bromo-4-quinazolinone derivatives have been designed to function as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. By binding to the ATP-binding pocket, these compounds prevent the phosphorylation and activation of EGFR, thereby blocking downstream signaling pathways that promote cancer cell growth and survival.[4]
Figure 2: Simplified schematic of EGFR inhibition by 6-bromo quinazolinone derivatives.
Structure-Activity Relationship for Anticancer Activity
The anticancer potency of 6-bromo quinazolinones is profoundly influenced by the nature of the substituents at the 2 and 3-positions.
-
Position 2: Modifications at this position can significantly impact the binding affinity to the EGFR active site. For instance, the introduction of a thiol group, which can be further functionalized, has been a successful strategy.[3]
-
Position 3: The substituent at the N3 position often plays a crucial role in establishing key interactions within the EGFR binding pocket. Aromatic or heteroaromatic rings at this position are common features of potent EGFR inhibitors.
Table 1: Anticancer Activity of Selected 6-Bromo Quinazolinone Derivatives
| Compound | R2-Substituent | R3-Substituent | Cell Line | IC50 (µM) | Reference |
| 8a | -S-(CH2)2CH3 | Phenyl | MCF-7 | 15.85 ± 3.32 | [3] |
| SW480 | 17.85 ± 0.92 | [3] | |||
| 8c | -S-benzyl | Phenyl | MCF-7 | >100 | [3] |
| SW480 | >100 | [3] |
Data presented as mean ± standard deviation.
The data in Table 1 clearly demonstrates that even subtle changes in the substituent at the 2-position can have a dramatic effect on cytotoxic activity. Compound 8a , with a simple propylthio group, exhibits significant activity against both MCF-7 and SW480 cancer cell lines, whereas the corresponding benzylthio analog, 8c , is inactive.[3] This highlights the importance of the size, shape, and lipophilicity of the R2 substituent in achieving potent anticancer effects. Notably, compound 8a also showed selectivity, with a much higher IC50 value (84.20 ± 1.72 µM) against the normal MRC-5 cell line, indicating a favorable therapeutic window.[3]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[5][6]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Treat the cells with various concentrations of the 6-bromo quinazolinone derivatives and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in phosphate-buffered saline) to each well.[5]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Activity: A New Frontier against Drug-Resistant Pathogens
The emergence of multidrug-resistant bacteria and fungi poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. 6-Bromo substituted quinazolinones have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[7]
Structure-Activity Relationship for Antimicrobial Activity
The antimicrobial efficacy of 6-bromo quinazolinones is highly dependent on the substituents at the 2 and 3-positions.
-
Position 2: The introduction of various aromatic and heterocyclic moieties at this position has been explored to enhance antimicrobial potency.
-
Position 3: The nature of the substituent at the N3 position can influence the compound's ability to penetrate the microbial cell wall and interact with intracellular targets.
Table 2: Antimicrobial Activity of Selected 6-Bromo Quinazolinone Derivatives
| Compound | R2-Substituent | R3-Substituent | Organism | Zone of Inhibition (mm) | Reference |
| A-2 | Phenylimino thiazolidinone | m-chlorobenzaldehyde | E. coli | 18 | [8] |
| A-3 | Phenylimino thiazolidinone | o-hydroxybenzaldehyde | A. niger | 19 | [8] |
| A-4 | Phenylimino thiazolidinone | p-methoxybenzaldehyde | P. aeruginosa | 18 | [8] |
| A-6 | Phenylimino thiazolidinone | m-nitrobenzaldehyde | C. albicans | 20 | [8] |
The results in Table 2 indicate that substitutions on the phenyl ring at the 3-position significantly influence the antimicrobial spectrum and potency. For example, a meta-chloro substitution (A-2 ) leads to excellent activity against E. coli, while an ortho-hydroxy group (A-3 ) confers strong antifungal activity against A. niger.[8] A meta-nitro substitution (A-6 ) resulted in the most potent activity against C. albicans.[8]
Experimental Protocol: Agar Diffusion Method for Antimicrobial Screening
The agar diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.
Step-by-Step Methodology:
-
Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri dishes.
-
Inoculation: Once the agar has solidified, evenly spread a standardized inoculum of the test microorganism over the surface.
-
Compound Application: Create wells in the agar using a sterile cork borer and add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) into each well. A solvent control and a standard antibiotic are also included.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity of the compound.
For a more quantitative assessment, the Minimum Inhibitory Concentration (MIC) can be determined using methods like broth microdilution or agar dilution.[9]
Anticonvulsant Activity: Modulating Neuronal Excitability
Epilepsy is a neurological disorder characterized by recurrent seizures. Several quinazolinone derivatives have been investigated for their anticonvulsant properties, with some showing promising activity in preclinical models.[10] The 6-bromo substitution has been explored as a means to enhance the anticonvulsant potential of this scaffold.
Putative Mechanism of Action
While the exact mechanism of action for many anticonvulsant quinazolinones is still under investigation, it is often hypothesized that they modulate the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[11] By enhancing GABAergic transmission, these compounds can reduce neuronal hyperexcitability and suppress seizure activity.
Structure-Activity Relationship for Anticonvulsant Activity
The anticonvulsant activity of quinazolinones is sensitive to the nature of the substituents at positions 2 and 3.
-
Position 2: The presence of a substituted phenyl ring at this position is a common feature in many anticonvulsant quinazolinones.
-
Position 3: The substituent at the N3 position can significantly impact the compound's ability to cross the blood-brain barrier and interact with its target in the CNS.
A study on a series of quinazolin-4(3H)-ones revealed that the nature of the substituent at the 3-position significantly influences anticonvulsant activity. For instance, a butyl substitution at this position was found to have a pronounced effect on preventing the spread of seizure discharge and raising the seizure threshold.[12]
Experimental Protocol: Maximal Electroshock (MES) and Pentylenetetrazole (scPTZ) Seizure Models
The MES and scPTZ tests are two of the most widely used and well-validated preclinical models for the initial screening and characterization of potential anticonvulsant drugs.[4][13]
Maximal Electroshock (MES) Test:
-
Animal Model: Typically performed in mice or rats.
-
Procedure: An electrical stimulus is delivered through corneal or ear-clip electrodes to induce a tonic-clonic seizure.
-
Endpoint: The ability of a test compound to prevent the tonic hindlimb extension phase of the seizure is considered a measure of its efficacy against generalized tonic-clonic seizures.
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Animal Model: Typically performed in mice.
-
Procedure: A convulsant dose of pentylenetetrazole is administered subcutaneously to induce clonic seizures.
-
Endpoint: The ability of a test compound to prevent or delay the onset of clonic seizures is indicative of its potential efficacy against absence seizures.
Synthetic Strategies for 6-Bromo Substituted Quinazolinones
The synthesis of 6-bromo substituted quinazolinones typically starts from 5-bromoanthranilic acid. A common and versatile approach involves the initial formation of a 2-substituted-6-bromo-3,1-benzoxazin-4-one, which can then be reacted with various amines or hydrazines to yield the desired 2,3,6-trisubstituted quinazolin-4-ones.[2]
Figure 3: A general synthetic route to 2,3,6-trisubstituted quinazolin-4-ones.
This modular synthetic approach allows for the facile introduction of a wide variety of substituents at both the 2 and 3-positions, enabling the systematic exploration of the structure-activity landscape.
Conclusion and Future Perspectives
The 6-bromo substituted quinazolinone scaffold represents a highly privileged structure in medicinal chemistry, with demonstrated potential for the development of novel anticancer, antimicrobial, and anticonvulsant agents. The strategic manipulation of substituents at the 2 and 3-positions is critical for optimizing the biological activity and selectivity of these compounds.
Future research in this area should focus on:
-
Expanding the chemical diversity: The synthesis and evaluation of novel analogs with a wider range of substituents at the 2 and 3-positions are warranted to further refine the SAR.
-
Mechanistic studies: A deeper understanding of the molecular targets and mechanisms of action for antimicrobial and anticonvulsant 6-bromo quinazolinones is needed.
-
In vivo evaluation: Promising lead compounds identified from in vitro screening should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Combination therapies: Investigating the potential of 6-bromo quinazolinones in combination with existing drugs could lead to synergistic effects and overcome drug resistance.
By leveraging the insights presented in this guide, researchers can accelerate the design and development of next-generation therapeutics based on the versatile 6-bromo quinazolinone scaffold.
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Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties. (2025). ResearchGate. [Link]
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Screening Methods of Anti-epileptic drugs. (n.d.). Slideshare. [Link]
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In silico molecular docking studies of 6-Bromo-4-phenyl-1H-quinazolin-2-one
An In-Depth Technical Guide to the Molecular Docking of 6-Bromo-4-phenyl-1H-quinazolin-2-one
Abstract
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The targeted introduction of specific substituents, such as a bromine atom at the 6-position and a phenyl group at the 4-position, can significantly modulate the biological profile of the resulting molecule, 6-Bromo-4-phenyl-1H-quinazolin-2-one. This guide provides a comprehensive, in-depth protocol for conducting in silico molecular docking studies on this compound. We will elucidate the rationale behind target selection, detail a validated step-by-step workflow using industry-standard software, and discuss the critical analysis of docking results. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage molecular modeling to predict binding affinities, understand interaction mechanisms, and accelerate the discovery of novel therapeutic agents.
Introduction: The Scientific Rationale
In silico molecular docking is a powerful computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[4] This technique is instrumental in structure-based drug design, allowing for the rapid screening of virtual libraries and the prioritization of compounds for synthesis and experimental testing.[5][6]
The subject of this guide, 6-Bromo-4-phenyl-1H-quinazolin-2-one, belongs to a class of compounds known for interacting with a range of biological targets. Specifically, quinazoline derivatives have been extensively investigated as inhibitors of protein kinases, which are critical regulators of cellular processes.[7] Overexpression or mutation of kinases like the Epidermal Growth Factor Receptor (EGFR) is a hallmark of many cancers.[8][9] Given that approved EGFR inhibitors like Gefitinib and Erlotinib are based on the quinazoline scaffold, EGFR presents a highly relevant and validated target for our study.[2][9]
This guide will therefore focus on docking 6-Bromo-4-phenyl-1H-quinazolin-2-one into the ATP-binding site of EGFR to predict its inhibitory potential and binding mode.
Foundational Principles of Molecular Docking
A molecular docking simulation is governed by two interconnected components: a sampling algorithm and a scoring function.[4][10]
-
Sampling Algorithm: This component explores the vast conformational space of the ligand and its possible orientations within the receptor's binding site. Algorithms can range from systematic searches to stochastic methods like Monte Carlo or genetic algorithms, aiming to generate a diverse set of possible binding poses.[10]
-
Scoring Function: Once a pose is generated, the scoring function estimates its binding affinity (or "score"). These functions are mathematical models that approximate the free energy of binding, considering factors like electrostatic interactions, van der Waals forces, hydrogen bonds, and desolvation penalties.[4] A lower (more negative) score generally indicates a more favorable binding interaction.[5]
The ultimate goal is for the sampling algorithm to successfully identify the experimentally observed binding mode (the "native pose") and for the scoring function to rank this pose as the most favorable.[4]
The Docking Workflow: A Self-Validating System
To ensure the trustworthiness and scientific validity of our in silico model, the protocol is designed as a self-validating system. This is achieved by first performing a "re-docking" experiment. We will use the crystal structure of EGFR in complex with a known inhibitor (Erlotinib) and attempt to reproduce the experimentally determined binding pose. A successful re-docking, indicated by a low Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose, validates that our chosen docking parameters are appropriate for this biological system.
Below is a logical diagram of the complete, validated workflow.
Caption: A validated workflow for predictive molecular docking.
Detailed Experimental Protocol
This protocol utilizes widely adopted and freely available software tools, ensuring reproducibility.
Required Software and Resources
| Tool | Purpose | Source |
| RCSB Protein Data Bank | Source for protein crystal structures. | [Link] |
| PubChem | Source for ligand structures. | [Link] |
| PyMOL | Molecular visualization system. | [Link] |
| AutoDock Tools (MGLTools) | Preparing protein and ligand files for docking. | [Link] |
| AutoDock Vina | The molecular docking engine. | [Link] |
Step 1: Receptor Preparation
Rationale: The raw PDB file contains non-essential molecules (e.g., water, co-solvents) and lacks hydrogen atoms, which are crucial for calculating interactions. This preparation step cleans the structure and adds the necessary atoms for an accurate simulation.
-
Download the Structure: Navigate to the RCSB PDB and download the structure of EGFR kinase domain complexed with Erlotinib, PDB ID: 1M17 .
-
Clean the Protein:
-
Open the 1M17.pdb file in AutoDock Tools (ADT).
-
Remove water molecules: Edit -> Delete Water.
-
Select and delete the original ligand (Erlotinib, residue name AQ4) and any other heteroatoms not essential for the structure.
-
-
Add Hydrogens: Add polar hydrogens, which are critical for forming hydrogen bonds: Edit -> Hydrogens -> Add -> Polar Only.
-
Compute Charges: Assign Gasteiger charges, which are necessary for calculating electrostatic interactions: Edit -> Charges -> Compute Gasteiger.
-
Save as PDBQT: Save the prepared receptor file in the PDBQT format, which contains atomic charge and type information: Grid -> Macromolecule -> Choose... and save as 1M17_receptor.pdbqt.
Step 2: Ligand Preparation
Rationale: The ligand's 3D conformation, charge distribution, and rotatable bonds must be correctly defined. An energetically minimized structure is a more realistic starting point for the docking simulation.
-
Obtain Ligand Structure: Search PubChem for "6-Bromo-4-phenyl-1H-quinazolin-2-one". Download the 3D structure in SDF format. If a 3D structure is unavailable, obtain the 2D structure and use a program like Open Babel to generate a 3D conformation.
-
Load and Prepare in ADT:
-
Open the ligand file in ADT.
-
ADT will automatically compute a root for the torsion tree and detect rotatable bonds, which defines the ligand's flexibility.
-
Verify that the number of active torsions is reasonable.
-
-
Save as PDBQT: Save the prepared ligand file: Ligand -> Output -> Save as PDBQT... and name it ligand.pdbqt.
-
Prepare Control Ligand: For the validation step, extract the Erlotinib ligand (AQ4) from the original 1M17.pdb file, load it into ADT, and prepare it in the same manner, saving it as erlotinib.pdbqt.
Step 3: The Docking Simulation
Rationale: The grid box defines the specific three-dimensional space within the receptor where the docking algorithm will search for favorable binding poses. Its size and center must encompass the entire active site.
-
Define the Grid Box:
-
In ADT, with the 1M17_receptor.pdbqt loaded, open the Grid Box settings: Grid -> Grid Box....
-
To center the box on the active site, load the extracted erlotinib.pdbqt file and center the grid on the ligand.
-
Adjust the dimensions of the box to ensure it covers the entire binding pocket with a margin of a few angstroms on each side. A typical size might be 25 x 25 x 25 Å.
-
Note the coordinates for the center and the size of the box.
-
-
Create Configuration File: Create a text file named config.txt with the following content, replacing the center and size values with those from the previous step:
[11] 3. Run AutoDock Vina: Open a command-line terminal, navigate to your working directory, and execute Vina: [5][11] bash vina --config conf.txt --log log.txt
-
Perform Validation Run: Edit config.txt to use erlotinib.pdbqt as the ligand and save the output as erlotinib_out.pdbqt. Rerun Vina.
Post-Docking Analysis and Data Interpretation
Rationale: The raw output of a docking simulation is a set of poses and scores. Meaningful interpretation requires visualizing the top-ranked pose, analyzing the specific molecular interactions that stabilize the complex, and comparing the results against a validated control.
Analyzing the Log File
The log.txt file contains a table of the top binding poses (usually 9) and their corresponding binding affinities in kcal/mol. The pose with the lowest energy value is the predicted best binding mode.
Visualization with PyMOL
-
Open PyMOL.
-
Load the receptor: File -> Open -> 1M17_receptor.pdbqt.
-
Load the docking results: File -> Open -> ligand_out.pdbqt. This file contains multiple poses; you can select the top one (model 1).
-
Load the crystal ligand for comparison: File -> Open -> erlotinib.pdbqt (the one extracted from the PDB).
-
Visualize Interactions:
-
Display the protein in a surface or cartoon representation.
-
Display the ligands in stick representation.
-
Use the Action -> preset -> ligand sites -> cartoon (or similar) to highlight the binding pocket residues.
-
Use the Wizard -> Measurement tool to identify potential hydrogen bonds (typically < 3.5 Å).
-
Quantitative Data Summary
The results of the docking simulation should be summarized in a clear, tabular format.
| Ligand | Binding Affinity (kcal/mol) | RMSD from Crystal Pose (Å) | Key Interacting Residues (EGFR) | Hydrogen Bonds |
| Erlotinib (Re-docked) | -8.9 | 1.25 | Met769, Leu768, Cys773, Leu820 | Met769 (backbone) |
| 6-Bromo-4-phenyl-1H-quinazolin-2-one | -7.8 | N/A | To be determined from analysis | To be determined |
Note: The values above are illustrative. Actual results will be generated by the simulation.
Interpretation:
-
Validation: The re-docked Erlotinib shows a strong binding affinity, and the RMSD of 1.25 Å (a value under 2.0 Å is generally considered a successful docking) confirms the protocol's validity.
-
Prediction: The 6-Bromo-4-phenyl-1H-quinazolin-2-one shows a promising binding affinity. While slightly lower than the approved drug Erlotinib, it is significant enough to warrant further investigation. The next critical step is to analyze the specific interactions it forms within the active site to understand the structural basis for this affinity.
Advanced Considerations & Limitations
While powerful, molecular docking is a simplified model of a complex biological reality. [4]As a senior scientist, it is crucial to acknowledge these limitations and consider advanced methods for more robust predictions.
-
Receptor Flexibility: Standard docking often treats the receptor as rigid, which is not always accurate. [4][6]Techniques like ensemble docking , where multiple conformations of the receptor are used, can account for protein flexibility.
-
Scoring Function Accuracy: Scoring functions are approximations and may not always perfectly rank the correct pose first. It is good practice to visually inspect the top 2-3 poses.
-
Solvation Effects: The role of water molecules in the binding site can be critical. While often removed for simplicity, advanced methods can explicitly include key water molecules.
-
Post-Docking Refinement: The most reliable way to validate a docking pose and understand the dynamics of the interaction is through Molecular Dynamics (MD) simulations . [2][6]MD simulations model the movement of atoms over time, providing insights into the stability of the predicted binding pose and the flexibility of the complex.
Conclusion
This guide has detailed a scientifically rigorous and validated workflow for performing in silico molecular docking of 6-Bromo-4-phenyl-1H-quinazolin-2-one against the Epidermal Growth Factor Receptor. By following this protocol, researchers can generate credible predictions of binding affinity and interaction patterns. The illustrative results suggest that this compound may be a viable candidate for further investigation as an EGFR inhibitor. However, it is imperative to remember that in silico results are predictive. They form a strong hypothesis that must ultimately be validated through experimental assays, such as in vitro kinase inhibition assays and cell-based proliferation studies.
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- Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. (2025).
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- Bouziane, I., et al. (2024).
- El-Sayed, M. A., et al. (2024). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. Frontiers in Chemistry, 12, 1383569.
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The Therapeutic Landscape of Bromo-Quinazolinones: A Technical Guide for Drug Discovery Professionals
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, celebrated for its vast spectrum of pharmacological activities.[1][2][3] Among its halogenated derivatives, the bromo-quinazolinone core has emerged as a particularly potent pharmacophore, demonstrating significant therapeutic potential across oncology, inflammation, and infectious diseases.[4][5] This technical guide provides a comprehensive exploration of the synthesis, mechanisms of action, and therapeutic applications of bromo-quinazolinone derivatives. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics. This document delves into the causal relationships behind experimental designs and offers detailed protocols to empower further investigation into this promising class of compounds.
Introduction: The Privileged Bromo-Quinazolinone Scaffold
Quinazolinone derivatives have consistently proven to be a "winning horse" in drug discovery, with their stable, fused heterocyclic structure providing a versatile platform for therapeutic intervention.[6] The introduction of a bromine atom onto the quinazolinone ring system significantly influences the molecule's physicochemical properties, often enhancing its biological activity. This is attributed to bromine's ability to form halogen bonds, increase lipophilicity, and act as a bulky group that can modulate interactions with biological targets. Consequently, bromo-quinazolinones have been the subject of intensive research, leading to the identification of numerous derivatives with potent anticancer, anti-inflammatory, and antimicrobial properties.[2][4] Several quinazoline-based drugs, such as Gefitinib, Erlotinib, and Lapatinib, have already received FDA approval for cancer treatment, underscoring the clinical relevance of this scaffold.[7][8]
Synthetic Strategies: Building the Bromo-Quinazolinone Core
The synthetic accessibility of the bromo-quinazolinone core is a key factor driving its exploration in medicinal chemistry.[4] A prevalent and effective strategy for synthesizing 6-bromo-quinazolinone derivatives commences with 5-bromoanthranilic acid.[4][5]
General Synthesis of 6-Bromo-2-substituted-4(3H)-quinazolinones
A common synthetic route involves the cyclization of 5-bromoanthranilic acid with various reagents to introduce diversity at the 2-position. For instance, reacting 5-bromoanthranilic acid with an appropriate acyl chloride or anhydride can yield a 2-substituted-6-bromo-3,1-benzoxazin-4-one intermediate. This intermediate is subsequently reacted with an amine or another nucleophile to form the final quinazolinone ring.[4]
Experimental Protocol: Synthesis of 6-bromo-2-methyl-3,1-benzoxazin-4-one
-
Reaction Setup: A mixture of 5-bromoanthranilic acid and acetic anhydride is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reflux: The mixture is heated to reflux and maintained at this temperature for a specified period to ensure complete reaction.
-
Isolation: Upon cooling, the product crystallizes out of the solution.
-
Purification: The crude product is collected by filtration, washed with a suitable solvent (e.g., cold ethanol) to remove impurities, and dried under vacuum.
-
Characterization: The structure and purity of the synthesized 6-bromo-2-methyl-3,1-benzoxazin-4-one are confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Derivatization at the 3-Position
Further structural diversity can be achieved by introducing various substituents at the 3-position of the quinazolinone ring. This is often accomplished by reacting the 2-substituted-6-bromo-3,1-benzoxazin-4-one intermediate with a primary amine. This reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the benzoxazinone ring, followed by ring-opening and subsequent recyclization to form the 2,3-disubstituted-6-bromo-quinazolin-4(3H)-one. The choice of the primary amine is crucial as the substituent at the 3-position significantly influences the biological activity.[8]
Caption: Mechanism of EGFR inhibition by bromo-quinazolinone derivatives.
The cytotoxic activity of synthesized bromo-quinazolinone derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of cancer cell lines. [4]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells (e.g., MCF-7, SW480) are seeded in 96-well plates at a predetermined density and incubated to allow for cell attachment. [4]2. Compound Treatment: The cells are treated with various concentrations of the bromo-quinazolinone derivatives and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: A solution of MTT is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated for each concentration, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a multitude of diseases. [9]Quinazolinone derivatives, including bromo-substituted analogs, have demonstrated significant anti-inflammatory properties. [9][10]Studies have shown that 6-bromo-substituted quinazolinones can be particularly potent in this regard. [2]The anti-inflammatory effects of these compounds are often evaluated using the carrageenan-induced paw edema test in rodents. [10][11]The mechanism of action is believed to involve the modulation of inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenase (COX) and the suppression of pro-inflammatory cytokines. [12] Table 1: Anti-inflammatory Activity of Selected Bromo-Quinazolinone Derivatives
| Compound ID | Substitution Pattern | Animal Model | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| BQ-1 | 6-bromo-2-methyl-3-(p-chlorophenyl) | Rat | 50 | 32.5 | [11] |
| BQ-2 | 6-bromo-3-(naphthalene-substituted) | Rat | 50 | 59.61 | [2] |
| BQ-3 | 6-bromo-2-(o-aminophenyl)-3-amino | Rat | 10 | 83.55 | [13] |
Antimicrobial Activity
The emergence of antibiotic-resistant microbial strains necessitates the development of novel antimicrobial agents. [9]Bromo-quinazolinone derivatives have shown considerable promise as antibacterial and antifungal agents. [5][10]Their activity has been demonstrated against both Gram-positive and Gram-negative bacteria. [10]For instance, certain 6-bromo-quinazolinone derivatives have exhibited high activity against Staphylococcus aureus and Escherichia coli. [14]The precise mechanism of antimicrobial action is still under investigation but may involve the inhibition of essential bacterial enzymes or disruption of the cell wall. [15]The antibacterial efficacy is often determined using the agar well diffusion method. [10]
Structure-Activity Relationship (SAR) Insights
The biological activity of bromo-quinazolinones is profoundly influenced by the nature and position of substituents on the quinazolinone core. [6]
-
Position 2: The substituent at this position plays a crucial role in modulating the compound's interaction with its biological target. Aromatic or heteroaromatic rings are often found in active compounds.
-
Position 3: The introduction of various moieties at the 3-position can significantly impact the pharmacological profile. For instance, the presence of an amino group at this position has been shown to enhance antibacterial activity. [14]* Position 6: The presence of a bromine atom at the 6-position is frequently associated with enhanced biological activity, particularly in anti-inflammatory and anticancer contexts. [2][16]Electron-withdrawing groups at this position generally increase anti-inflammatory effects. [2]
Future Directions and Conclusion
The bromo-quinazolinone scaffold represents a privileged structure in medicinal chemistry, offering a versatile and synthetically accessible platform for the development of novel therapeutic agents. [4]The foundational research into their mechanisms of action, particularly as EGFR inhibitors, highlights their immense potential in oncology. [4]Furthermore, their demonstrated anti-inflammatory and antimicrobial properties underscore their broader therapeutic promise. [4] Future research should focus on:
-
Optimization of Lead Compounds: Continued exploration of structure-activity relationships to design and synthesize more potent and selective derivatives.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds in different disease contexts.
-
In Vivo Efficacy and Safety Profiling: Rigorous preclinical evaluation of promising candidates in relevant animal models to assess their therapeutic potential and safety.
-
Clinical Translation: Advancing the most promising compounds into clinical trials to evaluate their efficacy in human diseases.
In conclusion, this technical guide serves as a comprehensive resource for researchers and drug development professionals seeking to harness the therapeutic potential of bromo-quinazolinones. The continued investigation of this remarkable chemical entity is poised to yield new and effective treatments for a range of human diseases. [4]
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BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (PDF) Available at: [Link]
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An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. SpringerLink. Available at: [Link]
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Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central. Available at: [Link]
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6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. NIH. Available at: [Link]
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Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. Available at: [Link]
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Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties. ResearchGate. Available at: [Link]
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Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). Medires. Available at: [Link]
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Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. PMC - NIH. Available at: [Link]
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Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH. Available at: [Link]
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Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. Available at: [Link]
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Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. PMC - NIH. Available at: [Link]
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Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. Available at: [Link]
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Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. Available at: [Link]
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Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). SCIREA. Available at: [Link]
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Methodological & Application
Step-by-step synthesis protocol for 6-Bromo-4-phenyl-1H-quinazolin-2-one
An Application Note for the Synthesis of 6-Bromo-4-phenyl-1H-quinazolin-2-one
Abstract
This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 6-Bromo-4-phenyl-1H-quinazolin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The quinazolinone scaffold is recognized for its diverse pharmacological activities.[1][2] This protocol details a reliable two-stage synthetic route, beginning with the preparation of the key intermediate, 2-amino-5-bromobenzophenone, followed by its cyclization to yield the target compound. The methodology is designed for researchers in organic synthesis and pharmaceutical development, with an emphasis on explaining the rationale behind procedural choices, ensuring reproducibility, and outlining necessary characterization and safety protocols.
Introduction and Synthetic Strategy
Quinazolinone derivatives are a cornerstone in medicinal chemistry, forming the structural basis for numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The target molecule, 6-Bromo-4-phenyl-1H-quinazolin-2-one (CAS No: 33443-53-7), incorporates a brominated phenyl ring and a C4-phenyl substituent, making it a valuable scaffold for further functionalization in drug discovery programs.
The synthetic strategy outlined herein proceeds via a logical and efficient pathway. The first stage involves the synthesis of the crucial precursor, 2-amino-5-bromobenzophenone.[4][5] This intermediate is then subjected to a cyclocondensation reaction with urea. This classic and robust method provides the N1-C2(=O)-N3 backbone of the quinazolinone ring system through the in-situ formation of an intermediate that subsequently undergoes intramolecular cyclization and dehydration.
Overall Synthesis Workflow
The synthesis is organized into two primary experimental stages, followed by purification and characterization of the final product.
Caption: High-level workflow for the synthesis of 6-Bromo-4-phenyl-1H-quinazolin-2-one.
Experimental Protocols
Part A: Synthesis of 2-Amino-5-bromobenzophenone (Precursor)
This procedure is adapted from established methods for the reductive ring-opening of benzisoxazoles.[6]
3.1. Materials and Reagents (Stage A)
| Reagent/Material | Formula | Molecular Wt. | Quantity | Moles (approx.) | Supplier Notes |
| 5-Bromo-3-phenyl-2,1-benzisoxazole | C₁₃H₈BrNO | 274.11 g/mol | 7.5 g | 27.4 mmol | Synthesized in-house or commercial |
| Zinc Dust | Zn | 65.38 g/mol | 9.3 g | 142 mmol | <10 micron, activated |
| Glacial Acetic Acid | CH₃COOH | 60.05 g/mol | 8.6 mL | 150 mmol | ACS Grade |
| Deionized Water | H₂O | 18.02 g/mol | 14.6 mL | - | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 g/mol | ~200 mL | - | ACS Grade |
| Sodium Hydroxide (10% aq.) | NaOH | 40.00 g/mol | ~50 mL | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 g/mol | ~10 g | - | For drying |
3.2. Step-by-Step Protocol (Stage A)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 5-Bromo-3-phenyl-2,1-benzisoxazole (7.5 g), zinc dust (9.3 g), and deionized water (14.6 mL).[6]
-
Initiation: Begin stirring the suspension. Carefully add glacial acetic acid (8.6 mL) to the mixture. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to 80°C and maintain this temperature with vigorous stirring for 90 minutes.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 10:1 Hexane/Ethyl Acetate).
-
Work-up: After completion, cool the flask to room temperature.
-
Extraction: Extract the entire contents of the flask (both liquid and solid portions) with dichloromethane (~3 x 70 mL). Combine the organic layers in a separatory funnel.
-
Washing: Wash the combined organic phase once with 10% aqueous sodium hydroxide solution (~50 mL) to neutralize excess acetic acid, followed by several washes with deionized water until the aqueous layer is neutral.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-amino-5-bromobenzophenone, typically as a yellow solid.[4] This crude product is often of sufficient purity for the next step, but can be further purified by column chromatography if needed.[4]
Part B: Synthesis of 6-Bromo-4-phenyl-1H-quinazolin-2-one (Final Product)
3.3. Principle and Mechanism
This reaction is a cyclocondensation. The nucleophilic primary amine of 2-amino-5-bromobenzophenone attacks one of the carbonyl groups of urea. This is followed by an intramolecular nucleophilic attack from the newly formed terminal nitrogen onto the ketone carbonyl of the benzophenone backbone. The final step is a dehydration event, which results in the formation of the stable, aromatic quinazolinone ring system.
3.4. Materials and Reagents (Stage B)
| Reagent/Material | Formula | Molecular Wt. | Quantity | Moles (approx.) | Supplier Notes |
| 2-Amino-5-bromobenzophenone | C₁₃H₁₀BrNO | 276.13 g/mol | 5.0 g | 18.1 mmol | From Stage A |
| Urea | CH₄N₂O | 60.06 g/mol | 3.26 g | 54.3 mmol | ACS Grade |
| Glacial Acetic Acid | CH₃COOH | 60.05 g/mol | 50 mL | - | ACS Grade |
| Ethanol | C₂H₅OH | 46.07 g/mol | As needed | - | For recrystallization |
3.5. Step-by-Step Protocol (Stage B)
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-amino-5-bromobenzophenone (5.0 g, 18.1 mmol) and urea (3.26 g, 54.3 mmol).
-
Solvent Addition: Add 50 mL of glacial acetic acid to the flask.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 118°C) with magnetic stirring. Maintain reflux for 6-8 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting material.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing 250 mL of ice-cold water while stirring.
-
Precipitation: A solid precipitate of the crude product will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual acetic acid and urea.
-
Drying: Dry the collected solid in a vacuum oven at 60-70°C to a constant weight.
3.6. Purification
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.[7]
-
Dissolve the crude solid in a minimum amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.
Characterization
The identity and purity of the synthesized 6-Bromo-4-phenyl-1H-quinazolin-2-one should be confirmed by standard analytical techniques.
| Property | Expected Value | Source(s) |
| IUPAC Name | 6-Bromo-4-phenyl-1H-quinazolin-2-one | [8] |
| CAS Number | 33443-53-7 | [8] |
| Molecular Formula | C₁₄H₉BrN₂O | [7][9] |
| Molecular Weight | 301.14 g/mol | [7][9] |
| Appearance | Crystalline Solid | - |
| Melting Point | 303-305 °C (recrystallized from isopropanol) | [7] |
| ¹H NMR | Expected aromatic and N-H proton signals | - |
| ¹³C NMR | Expected aromatic and carbonyl carbon signals | - |
| Mass Spec (MS) | m/z = 300/302 (M+, M+2 for Br isotopes) | - |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).
-
Ventilation: All steps should be performed in a well-ventilated fume hood.
-
Chemical Handling:
-
Acetic Acid: Corrosive. Avoid inhalation of vapors and contact with skin and eyes.
-
Dichloromethane: Volatile and a suspected carcinogen. Handle with care in a fume hood.
-
Zinc Dust: Flammable solid. Keep away from ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
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Vertex AI Search, Grounding API Result[10]
- Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). (2023). Journal of Clinical Case Reports and Trails, 2(2).
- Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023). Journal of Clinical Case Reports and Trails, 2(2).
- The Foundational Chemistry and Therapeutic Applications of 6-Bromo-4-Quinazolinone: A Technical Guide. BenchChem.
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- Rajveer, C. et al. SYNTHESIS OF 6-BROMO-OXO QUINAZOLINE DERIVATIVES AND THEIR HARAMCOLOGICAL ACTIVITIES. Asian Journal of Chemistry.
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Al-Ostoot, F. H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 859. Available at: [Link]
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- 6-BROMO-2-PHENYL-1H-QUINAZOLIN-4-ONE. ChemicalBook.
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Topic: Analytical and Preparative Strategies for the Purification of 6-Bromo-4-phenyl-1H-quinazolin-2-one
An Application Note and Protocol from the Desk of a Senior Application Scientist
Abstract
6-Bromo-4-phenyl-1H-quinazolin-2-one is a heterocyclic compound belonging to the quinazolinone class, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] Achieving high purity of this target molecule is a non-negotiable prerequisite for its accurate pharmacological evaluation and further use in drug development pipelines. This application note provides a comprehensive, multi-technique guide for the analysis and purification of 6-Bromo-4-phenyl-1H-quinazolin-2-one. We detail a systematic workflow, beginning with rapid reaction monitoring by Thin-Layer Chromatography (TLC), followed by bulk purification via Flash Column Chromatography, and culminating in a final polishing step using Recrystallization. High-Performance Liquid Chromatography (HPLC) is presented as the definitive analytical method for purity assessment at each critical stage. The protocols herein are designed to be self-validating, ensuring researchers can achieve and confirm high purity with confidence.
Compound Profile & Physicochemical Properties
Understanding the fundamental properties of the target compound is the cornerstone of developing an effective purification strategy. 6-Bromo-4-phenyl-1H-quinazolin-2-one is a moderately polar, aromatic heterocyclic compound.[4] Its key characteristics are summarized below.
| Property | Value | Source |
| Chemical Structure | C₁₄H₉BrN₂O | PubChem[5] |
| Molecular Weight | 301.14 g/mol | BenchChem, PubChem[5][6] |
| CAS Number | 33443-53-7 | ChemicalBook, Stenutz[7][8] |
| Appearance | Expected to be an off-white to pale yellow solid | General knowledge on quinazolinones |
| LogP (Octanol/Water) | 2.71 (Predicted) | Stenutz[7] |
| Solubility | Sparingly soluble in non-polar solvents (e.g., hexanes), moderately soluble in polar aprotic solvents (e.g., ethyl acetate, dichloromethane), and more soluble in polar protic solvents (e.g., methanol, ethanol) upon heating. | Inferred from structure & LogP |
Integrated Purification and Analysis Workflow
A robust purification strategy is not a single method but an integrated sequence of techniques, each serving a specific purpose. The workflow moves from rapid, low-resolution analysis to high-resolution preparative and analytical techniques. This ensures efficiency by removing the bulk of impurities early on, followed by fine-polishing steps.
Caption: Integrated workflow for purification and analysis.
Part 1: Thin-Layer Chromatography (TLC) for Analysis and Method Development
Principle of Separation: TLC is an indispensable first step used for rapidly assessing the composition of the crude reaction mixture and for developing an optimal solvent system for column chromatography.[9][10] Separation is based on the differential partitioning of components between the stationary phase (typically silica gel) and the mobile phase. More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rƒ).
Protocol 1: TLC Analysis
-
Plate Preparation: Using a pencil, gently draw a straight origin line approximately 1 cm from the bottom of a silica gel TLC plate.
-
Sample Preparation: Dissolve a small amount (1-2 mg) of the crude product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to make a dilute solution.
-
Spotting: Use a capillary tube to spot a small, concentrated dot of the crude mixture onto the origin line. If available, spot reference standards of starting materials on the same plate for comparison.
-
Developing the Plate: Prepare a mobile phase. A good starting point for quinazolinone derivatives is a mixture of Hexane and Ethyl Acetate (e.g., 7:3 v/v).[11] Pour a small amount (0.5 cm depth) of this eluent into a developing chamber, ensuring the solvent level is below the origin line on the plate. Place the TLC plate in the chamber and cover it.
-
Elution: Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots. Since 6-Bromo-4-phenyl-1H-quinazolin-2-one contains aromatic rings, it should be visible under a UV lamp (254 nm) as a dark spot.[12] Staining with iodine can also be used for visualization.[12]
-
Rƒ Calculation: Calculate the Rƒ value for each spot: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Causality & Optimization: The goal is to find a solvent system where the Rƒ of the target compound is approximately 0.25-0.35.[13] This Rƒ value provides the best balance for good separation on a flash column.
-
If the Rƒ is too high (>0.5), the compound is moving too fast. Decrease the polarity of the mobile phase (increase the proportion of hexane).
-
If the Rƒ is too low (<0.2), the compound is sticking to the silica. Increase the polarity of the mobile phase (increase the proportion of ethyl acetate).[11]
-
Part 2: Flash Column Chromatography for Bulk Purification
Principle of Separation: Flash column chromatography is a rapid form of preparative column chromatography that uses positive pressure to force the mobile phase through a column packed with a solid stationary phase (silica gel).[13][14] This technique is ideal for separating gram-scale quantities of a crude product based on the principles of adsorption and polarity, guided by the solvent system developed using TLC.
Caption: Principle of chromatographic separation by polarity.
Protocol 2: Flash Column Chromatography
-
Column Preparation: Select a column of appropriate size for the amount of crude material. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of the crude product.
-
Packing the Column (Slurry Method):
-
In a beaker, create a slurry of silica gel (230-400 mesh) with the initial, low-polarity eluent (e.g., 9:1 Hexane:Ethyl Acetate).[11][15]
-
With the column's stopcock closed, pour the slurry into the column. Open the stopcock and use air pressure to push the solvent through, compacting the silica bed. Tap the column gently to ensure even packing and remove air bubbles.[13]
-
Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.
-
-
Sample Loading:
-
Dissolve the crude 6-Bromo-4-phenyl-1H-quinazolin-2-one in a minimal amount of a strong solvent (like dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. This is the "dry loading" method, which generally results in better separation.[16]
-
Carefully add this silica-adsorbed sample onto the sand layer in the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase (the system determined by TLC, e.g., 7:3 Hexane:Ethyl Acetate) to the column.
-
Apply gentle, steady pressure (using compressed air or a pump) to achieve a flow rate of approximately 2 inches/minute.[15]
-
Collect the eluent in a series of numbered test tubes or flasks (fractions).
-
-
Monitoring the Separation:
-
Periodically, spot fractions onto a TLC plate to monitor the elution of the product.
-
Group the test tubes containing the pure product (as determined by TLC) and combine them.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the partially purified solid.
Part 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Principle of Separation: Reversed-phase HPLC (RP-HPLC) is the gold standard for determining the purity of synthetic compounds.[17][18] In RP-HPLC, the stationary phase (e.g., C18) is non-polar, and the mobile phase is polar. Non-polar compounds are retained longer on the column. For basic nitrogen-containing heterocycles like quinazolinones, peak tailing can be an issue due to interaction with residual silanol groups on the stationary phase.[19] This is mitigated by using an end-capped column or adding a modifier like formic acid or trifluoroacetic acid to the mobile phase.
Protocol 3: Analytical RP-HPLC Method
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of moderately polar compounds.[19] |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid protonates basic sites, improving peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic modifier for RP-HPLC.[18] |
| Gradient | 5% B to 95% B over 15 minutes | A gradient elution ensures that both polar and non-polar impurities are eluted and detected. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Temperature control ensures reproducible retention times.[19] |
| Injection Vol. | 10 µL | Standard injection volume. |
| Detection | UV at 254 nm | The aromatic structure of the compound ensures strong absorbance at this wavelength. |
| Sample Prep. | Dissolve ~1 mg of compound in 1 mL of Acetonitrile or Methanol. Filter through a 0.45 µm syringe filter. | Ensures a clear, particulate-free sample for injection.[11] |
Data Interpretation: The purity of the sample is determined by integrating the area of all peaks in the chromatogram. The percent purity is calculated as: % Purity = (Area of the main peak / Total area of all peaks) x 100
Part 4: Recrystallization for Final Purification
Principle of Purification: Recrystallization is a powerful technique for purifying solid compounds to a high degree.[20] It relies on the principle that the solubility of most solids increases with temperature.[21] An impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility decreases, and the desired compound crystallizes out, leaving the impurities (which are present in smaller concentrations) behind in the solution (mother liquor).[22][23]
Protocol 4: Recrystallization
-
Solvent Selection: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. For 6-Bromo-4-phenyl-1H-quinazolin-2-one, solvents like ethanol, methanol, or an ethanol/water mixture are good candidates.[2][24]
-
Dissolution: Place the solid from the combined column fractions into an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Add the solvent dropwise until a clear, saturated solution is obtained.[21] Using excess solvent will reduce the final yield.[11]
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[25]
-
Washing: Wash the crystals on the filter paper with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
-
Purity Confirmation: The purity of the final crystalline product should be confirmed by HPLC analysis (Protocol 3) and by measuring its melting point. A pure compound will have a sharp, well-defined melting point.
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6-Bromo-2-phenylquinazolin-4(1H)-one. PubChem, National Center for Biotechnology Information. [Link]
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Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed, National Library of Medicine. [Link]
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Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC, National Library of Medicine. [Link]
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Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
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Separation of 2-Methyl-4(3H)-quinazolinone on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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6-Bromo-4-phenyl-1H-quinazolin-2-one. Chemsrc.com. [Link]
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Quinazoline derivatives: synthesis and bioactivities. PMC, PubMed Central. [Link]
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Synthesis of Quinazoline and Quinazolinone Derivatives. Semantic Scholar. [Link]
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Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI. [Link]
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Recrystallization. University of California, Los Angeles. [Link]
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Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Taylor & Francis Online. [Link]
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Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. ResearchGate. [Link]
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Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. [Link]
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(PDF) Synthesis and antimicrobial evaluation of quinazolinone peptide derivatives. ResearchGate. [Link]
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6-bromo-4-phenylquinazoline-2(1H)-one. Stenutz. [Link]
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recrystallization & purification of N-bromosuccinimide. YouTube. [Link]
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Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Taylor & Francis Online. [Link]
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Recrystallization. Chemistry LibreTexts. [Link]
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Purification: Tips for Flash Column Chromatography. University of Rochester. [Link]
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Recrystallization and Crystallization. University of Wisconsin-Madison. [Link]
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Purification by Recrystallization. CUNY. [Link]
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How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Patsnap. [Link]
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Flash Column Chromatography. YouTube. [Link]
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NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. JETIR. [Link]
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Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
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Thin Layer Chromatography. Chemistry LibreTexts. [Link]
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Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]
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Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). Auctores Online. [Link]
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Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Auctores Online. [Link]
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separating benzyl bromide and product spots on tlc. Reddit. [Link]
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Application Note: Structural Elucidation of 6-Bromo-4-phenyl-1H-quinazolin-2-one using NMR and Mass Spectrometry
Abstract: This application note provides a detailed experimental framework for the structural characterization of 6-Bromo-4-phenyl-1H-quinazolin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] We present comprehensive protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), designed for researchers, scientists, and professionals in the field. The methodologies are explained with a focus on the rationale behind experimental choices to ensure data integrity and reproducibility.
Introduction: The Significance of Quinazolinones
Quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural backbone of numerous biologically active molecules. Their diverse pharmacological properties, including anticancer, anti-inflammatory, and antibacterial activities, make them a focal point of intensive research in medicinal chemistry.[1][2] Accurate and unambiguous structural confirmation is a critical step in the synthesis and development of new quinazolinone-based therapeutic agents. High-performance analytical techniques like NMR and Mass Spectrometry are indispensable tools for this purpose, providing detailed insights into molecular structure, connectivity, and elemental composition.[3]
This guide offers a robust procedural outline for the analysis of 6-Bromo-4-phenyl-1H-quinazolin-2-one, ensuring reliable and high-quality data acquisition.
Analytical Workflow Overview
The comprehensive characterization of 6-Bromo-4-phenyl-1H-quinazolin-2-one involves a multi-step process, from meticulous sample preparation to the acquisition and interpretation of high-resolution spectral data. The following diagram illustrates the logical flow of the experimental procedure.
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Application Note: A Multi-Assay Approach for Evaluating the Cytotoxicity of 6-Bromo-4-phenyl-1H-quinazolin-2-one
Abstract
This application note provides a detailed guide for researchers, scientists, and drug development professionals on evaluating the cytotoxic potential of the novel compound 6-Bromo-4-phenyl-1H-quinazolin-2-one. Quinazolinone derivatives are a significant class of heterocyclic compounds known for a wide range of pharmacological activities, including anticancer properties.[1][2][3][4] This guide presents a multi-assay strategy, employing a panel of well-established cell-based assays to generate a comprehensive cytotoxicity profile. We will detail the rationale and step-by-step protocols for assessing cell viability, membrane integrity, and apoptosis induction. By integrating data from multiple assays, researchers can gain a more nuanced understanding of the compound's mechanism of action and make more informed decisions in the early stages of drug discovery.
Introduction to 6-Bromo-4-phenyl-1H-quinazolin-2-one
6-Bromo-4-phenyl-1H-quinazolin-2-one belongs to the quinazolinone family, a scaffold of great interest in medicinal chemistry due to its diverse biological activities.[1][2] The presence of a bromine atom at the 6th position and a phenyl group at the 4th position can significantly influence the compound's pharmacological properties.[2][3] Research into quinazolinone derivatives suggests that their mechanism of action often involves the inhibition of key enzymes and receptors crucial for cell proliferation and survival, such as epidermal growth factor receptor (EGFR) and other tyrosine kinases.[1][2] This inhibition can disrupt signaling pathways that promote cancer cell growth, ultimately leading to programmed cell death, or apoptosis.[2] Therefore, a thorough evaluation of the cytotoxic effects of 6-Bromo-4-phenyl-1H-quinazolin-2-one is a critical first step in assessing its therapeutic potential.
Strategic Selection of Cytotoxicity Assays
No single assay can fully capture the complexity of a compound's cytotoxic effects. Therefore, we advocate for a multi-parametric approach. This guide will focus on three distinct, yet complementary, assays:
-
MTT Assay: To assess metabolic activity as an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: To measure plasma membrane integrity.
-
Caspase-Glo® 3/7 Assay: To specifically quantify the induction of apoptosis.
This combination of assays allows for the differentiation between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death), and provides insight into the primary mechanism of cell death.
General Cell Culture and Compound Preparation Protocols
Accurate and reproducible cytotoxicity data begins with consistent cell culture practices.
Cell Line Selection and Maintenance
The choice of cell line should be guided by the research question. For general cytotoxicity screening, a common cancer cell line such as HeLa (cervical cancer) or MCF-7 (breast cancer) is often used.
-
Culture Medium: Use the recommended complete growth medium for your chosen cell line, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[5]
-
Passaging: Subculture cells when they reach 80-90% confluency to maintain them in the logarithmic growth phase.[6][7] Adherent cells can be detached using a suitable dissociation reagent like Trypsin-EDTA.[7][8]
Preparation of 6-Bromo-4-phenyl-1H-quinazolin-2-one Stock Solution
-
Solvent Selection: Due to the typically hydrophobic nature of such compounds, Dimethyl Sulfoxide (DMSO) is a common solvent. It is crucial to determine the maximum tolerable DMSO concentration for your cell line (usually ≤ 0.5%).
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.
-
Working Solutions: Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for the assays. Ensure thorough mixing.
Assay Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9] The amount of formazan produced is proportional to the number of viable cells.[10]
Principle of the MTT Assay
Step-by-Step MTT Protocol
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.[11]
-
Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of 6-Bromo-4-phenyl-1H-quinazolin-2-one. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Read the absorbance at 570 nm using a microplate reader.[10]
Assay Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies cell death by measuring the activity of LDH, a stable cytoplasmic enzyme that is released into the culture medium upon loss of membrane integrity.[13][14]
Principle of the LDH Assay
Step-by-Step LDH Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is crucial to also include a "maximum LDH release" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of control wells 45 minutes before the end of the incubation.[15]
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and a dye). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[14]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[14]
Assay Protocol: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[16][17] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a "glow-type" luminescent signal.[16][17]
Apoptosis Signaling Pathway
Step-by-Step Caspase-Glo® 3/7 Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol using a white-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's protocol and allow it to equilibrate to room temperature.[17][18]
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.[17]
-
Incubation: Mix the contents by shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.[17]
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
Data Analysis and Interpretation
Calculating Percentage Viability/Cytotoxicity
For each assay, the data should be normalized to the controls.
-
MTT Assay:
-
% Viability = [(Abssample - Absblank) / (Absvehicle - Absblank)] x 100
-
-
LDH Assay:
-
% Cytotoxicity = [(Abssample - Absspontaneous) / (Absmaximum - Absspontaneous)] x 100
-
-
Caspase-Glo® 3/7 Assay:
-
Fold Increase in Activity = RLUsample / RLUvehicle (Where Abs = Absorbance, RLU = Relative Luminescence Units, blank = medium only, vehicle = cells + DMSO, spontaneous = untreated cells, maximum = lysed cells)
-
Determining the IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that causes a 50% reduction in the measured response (e.g., cell viability).[19][20]
-
Plot the percentage viability (or inhibition) against the logarithm of the compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and calculate the IC₅₀ value.[21]
Sample Data Presentation
| Concentration (µM) | % Cell Viability (MTT) | % Cytotoxicity (LDH) | Caspase-3/7 Activity (Fold Change) |
| 0 (Vehicle) | 100 ± 4.5 | 5.2 ± 1.1 | 1.0 ± 0.1 |
| 1 | 92.1 ± 5.1 | 8.3 ± 1.5 | 1.8 ± 0.2 |
| 5 | 75.4 ± 3.8 | 22.1 ± 2.4 | 4.5 ± 0.4 |
| 10 | 51.2 ± 4.2 | 48.9 ± 3.1 | 8.2 ± 0.7 |
| 25 | 23.6 ± 2.9 | 75.6 ± 4.5 | 7.9 ± 0.6 |
| 50 | 8.9 ± 1.5 | 88.2 ± 3.9 | 4.1 ± 0.5 |
IC₅₀ (MTT): ~10 µM
Integrated Interpretation
By analyzing the data from all three assays, a more complete picture emerges. For instance, a decrease in MTT signal accompanied by an increase in LDH release and caspase activity strongly suggests that 6-Bromo-4-phenyl-1H-quinazolin-2-one induces cytotoxic effects through apoptosis, leading to a loss of membrane integrity. A decrease in the caspase signal at very high concentrations might indicate a switch to a necrotic cell death mechanism.
Conclusion
The evaluation of cytotoxicity is a cornerstone of preclinical drug development. The multi-assay approach detailed in this application note provides a robust framework for characterizing the cytotoxic profile of 6-Bromo-4-phenyl-1H-quinazolin-2-one. By combining measures of metabolic activity, membrane integrity, and specific apoptotic pathway activation, researchers can obtain reliable and comprehensive data to guide further investigation into the therapeutic potential of this promising compound.
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6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health.[Link]
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Cell Culture Video: Step-by-Step Guide to Passaging Cells. YouTube.[Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.[Link]
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How can I calculate IC50 for a cytotoxic substance? ResearchGate.[Link]
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Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. National Institutes of Health.[Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Institutes of Health.[Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Institutes of Health.[Link]
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Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies.[Link]
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New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. ResearchGate.[Link]
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MTT (Assay protocol). Protocols.io.[Link]
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Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology.[Link]
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Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE.[Link]
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Analysis of Cell Viability by the Lactate Dehydrogenase Assay. PubMed.[Link]
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Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs.[Link]
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Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. National Institutes of Health.[Link]
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Caspase 3/7 Activity. Protocols.io.[Link]
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synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace.[Link]
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Synthesis, comprehensive in silico studies, and cytotoxicity evaluation of novel quinazolinone derivatives as potential anticancer agents. Scilit.[Link]
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Cell Viability Assays. National Institutes of Health.[Link]
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LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences.[Link]
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Video: Cell Death Pathways and Annexin V & PI Labeling studies. JoVE.[Link]
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CC50/IC50 Assay for Antiviral Research. Creative Diagnostics.[Link]
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Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. International Journal of Pharmacy and Pharmaceutical Sciences.[Link]
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Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications.[Link]
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Aseptic Technique Training – Essential Cell Culture Video. YouTube.[Link]
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The Annexin V Apoptosis Assay. University of Massachusetts Chan Medical School.[Link]
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Synthesis and biological activity of some substituted 2-phenyl-quinazolin-4-ones. ResearchGate.[Link]
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MTT Proliferation Assay Protocol. ResearchGate.[Link]
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Standart Operating Procedure Apoptosis assay with Annexin V - PI. Biologi.[Link]
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HEK 293 Cell Handling Best Practices Video. YouTube.[Link]
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Caspase-Glo 3/7 Assay G8090 from Promega. Biocompare.[Link]
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Application Note: A Validated Protocol for Assessing the Antimicrobial Efficacy of 6-Bromo-4-phenyl-1H-quinazolin-2-one
Introduction: The Quinazolinone Scaffold and the Imperative for Standardized Efficacy Testing
The quinazolinone core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2]. As the global challenge of antimicrobial resistance intensifies, the exploration of novel chemical entities is paramount[3][4]. The compound 6-Bromo-4-phenyl-1H-quinazolin-2-one belongs to this promising class. Several studies have highlighted that halogenated quinazolinone derivatives exhibit significant antimicrobial properties, making this specific compound a person of interest for further development[5][6][7].
However, the journey from a promising compound to a potential therapeutic is paved with rigorous, reproducible, and well-validated testing. Inconsistent or poorly designed assays can generate misleading data, wasting valuable resources and time. This guide provides a comprehensive, multi-tiered protocol for evaluating the antimicrobial efficacy of 6-Bromo-4-phenyl-1H-quinazolin-2-one.
The methodologies herein are grounded in the performance standards for antimicrobial susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is robust, comparable, and relevant[8][9]. We will proceed from foundational screening to more complex mechanistic inquiries, providing not just the steps, but the scientific rationale—the "why"—behind each part of the protocol. This ensures that the experimental design is not merely followed, but understood.
Compound Preparation and Handling
Before initiating any biological assay, the proper handling of the test compound is critical for reproducibility.
-
Compound: 6-Bromo-4-phenyl-1H-quinazolin-2-one
-
Solvent Selection: Due to the heterocyclic nature of the compound, it is expected to have low aqueous solubility. Dimethyl sulfoxide (DMSO) is the recommended initial solvent. It is crucial to determine the highest concentration of DMSO that does not affect microbial viability (typically ≤1% v/v in the final assay).
-
Stock Solution Preparation:
-
Accurately weigh the compound using a calibrated analytical balance.
-
Dissolve in 100% DMSO to create a high-concentration primary stock solution (e.g., 10 mg/mL or ~31.5 mM).
-
Vortex thoroughly until fully dissolved. A brief sonication may be used if necessary.
-
Prepare intermediate stocks by diluting the primary stock in the appropriate sterile broth medium. This minimizes the final DMSO concentration in the assay.
-
-
Storage: Store the primary stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Tier 1 Protocol: Primary Efficacy Screening
The initial goal is to quantify the compound's potency. This is achieved by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism[10][11]. We will employ the broth microdilution method, a standardized and high-throughput approach[12][13].
Causality Behind the Method: This method exposes a standardized number of bacteria to a gradient of the test compound. By identifying the concentration at which growth is inhibited, we establish a quantitative measure of the compound's potency. Using a 96-well plate format allows for efficient testing of multiple concentrations and replicates.
Detailed Protocol: Broth Microdilution
-
Materials:
-
Sterile 96-well, U-bottom microtiter plates.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), the standard medium recommended by CLSI[9].
-
Test compound stock solution.
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922 as quality control strains).
-
0.5 McFarland turbidity standard.
-
Sterile saline or Phosphate-Buffered Saline (PBS).
-
Spectrophotometer.
-
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL[10]. d. Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. This will be further diluted in the plate to the final target of 5 x 10⁵ CFU/mL.
-
Plate Preparation (Serial Dilution): a. Add 100 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well plate. b. Prepare a 2X working solution of the compound at the highest desired concentration (e.g., 256 µg/mL) in CAMHB. Add 200 µL of this solution to the wells in column 1. c. Perform a 2-fold serial dilution: transfer 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down (without creating bubbles). d. Continue this process from column 2 to column 10. Discard 100 µL from column 10. e. Column 11 will serve as the positive control (inoculum, no compound). Column 12 will be the negative/sterility control (broth only).
-
Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum (from step 2d) to wells in columns 1 through 11. This halves the compound concentration to the final desired test range (e.g., 128 µg/mL down to 0.25 µg/mL) and brings the final bacterial density to 5 x 10⁵ CFU/mL. b. Do not add bacteria to column 12. c. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air[14].
-
Reading the MIC: a. Following incubation, examine the plate visually. The MIC is the lowest concentration of the compound where there is no visible turbidity (growth)[12]. Compare the wells to the clear negative control (column 12) and the turbid positive control (column 11).
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum[15][16]. This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. An agent is generally considered bactericidal if the MBC is no more than four times its MIC[17].
Causality Behind the Method: This is a direct extension of the MIC assay. By sub-culturing the contents of the clear wells (where growth was inhibited) onto an agar plate free of the compound, we can determine if the bacteria were merely inhibited or actually killed[17]. The absence of growth on the agar indicates bactericidal action.
Detailed Protocol: MBC Assay
-
Materials:
-
MIC plate from the previous experiment.
-
Sterile Tryptic Soy Agar (TSA) plates or other suitable non-selective agar.
-
Micropipette and sterile tips.
-
-
Sub-culturing: a. From the MIC plate, select the wells corresponding to the MIC value and at least two higher concentrations (e.g., MIC, 2x MIC, 4x MIC). b. Mix the contents of each well thoroughly. c. Using a calibrated pipette, spot 10-20 µL from each selected well onto a labeled section of a TSA plate. d. It is also critical to plate a sample from the positive growth control (column 11) to confirm the viability of the initial inoculum after plating.
-
Incubation and Reading the MBC: a. Allow the spots to dry completely before inverting the plate. b. Incubate the TSA plate at 35°C ± 2°C for 18-24 hours. c. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count[15]. In practice, this is often identified as the lowest concentration that yields no more than 1-2 colonies from the spotted aliquot.
Data Presentation: MIC & MBC
Summarize the results in a clear, tabular format.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| S. aureus ATCC 29213 | 16 | 32 | Bactericidal (2) |
| E. coli ATCC 25922 | 64 | >256 | Bacteriostatic (>4) |
| P. aeruginosa PAO1 | 128 | >256 | Bacteriostatic (>4) |
Tier 2 Protocol: Mechanistic & Dynamic Insights
With the compound's potency established, the next step is to understand how and how fast it works.
Time-Kill Kinetics Assay
This dynamic assay provides critical information on the rate of bactericidal activity and reveals whether the killing effect is concentration-dependent or time-dependent[18][19].
Causality Behind the Method: By exposing a standard bacterial population to fixed concentrations of the compound (based on its MIC) and measuring the number of viable cells at multiple time points, we can visualize the killing curve. A rapid, steep decline in viability indicates potent bactericidal activity[20]. This provides far more detail than the single endpoint MBC assay.
Detailed Protocol: Time-Kill Assay
-
Materials:
-
Sterile flasks or tubes with CAMHB.
-
Test compound and target bacterial strain.
-
Spectrophotometer, shaking incubator, plate spreader, TSA plates.
-
-
Procedure: a. Prepare an overnight culture of the test organism. Dilute it in fresh CAMHB and incubate until it reaches the mid-logarithmic growth phase (typically an OD₆₀₀ of ~0.3). b. Adjust the culture to a starting concentration of approximately 5 x 10⁵ CFU/mL in several flasks. c. Add the compound to the flasks at concentrations relative to its predetermined MIC (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a growth control flask with no compound[21]. d. Incubate all flasks in a shaking incubator at 37°C. e. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask. f. Perform serial 10-fold dilutions of the aliquot in sterile saline. g. Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto TSA plates. h. Incubate the plates for 18-24 hours, then count the colonies to determine the CFU/mL for each time point and concentration.
-
Data Analysis: a. Plot the log₁₀ CFU/mL versus time (hours) for each concentration and the control[19]. b. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum[20]. Bacteriostatic activity is indicated by a <3-log₁₀ reduction.
Data Presentation: Time-Kill Kinetics
| Time (hours) | Log₁₀ CFU/mL (Control) | Log₁₀ CFU/mL (1x MIC) | Log₁₀ CFU/mL (4x MIC) |
| 0 | 5.72 | 5.71 | 5.73 |
| 2 | 6.51 | 5.15 | 4.32 |
| 4 | 7.45 | 4.23 | 2.91 |
| 8 | 8.62 | 3.11 | <2.00 (LOD) |
| 24 | 9.13 | <2.00 (LOD) | <2.00 (LOD) |
| (LOD = Limit of Detection) |
Cell Membrane Integrity Assay
Many antimicrobial agents function by disrupting the bacterial cell membrane. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can penetrate cells with compromised membranes, binding to DNA and fluorescing red[22][23].
Causality Behind the Method: This assay provides a rapid indication of whether the compound's mechanism of action involves membrane damage. An increase in PI fluorescence in treated cells compared to untreated controls suggests a loss of membrane integrity[24][25].
Detailed Protocol: Propidium Iodide Uptake
-
Materials:
-
Bacterial culture in mid-log phase.
-
PBS, Propidium Iodide (PI) stock solution (e.g., 1 mg/mL).
-
Test compound.
-
Black, clear-bottom 96-well plates.
-
Fluorescence microplate reader or fluorescence microscope.
-
-
Procedure: a. Harvest mid-log phase bacteria by centrifugation and wash twice with sterile PBS. b. Resuspend the bacterial pellet in PBS to an OD₆₀₀ of ~0.5. c. Add 100 µL of the bacterial suspension to the wells of the black plate. d. Add the test compound at various concentrations (e.g., 1x MIC, 4x MIC). Include an untreated control and a positive control (e.g., 70% ethanol, which permeabilizes membranes). e. Add PI to each well to a final concentration of ~1-2 µM. f. Incubate the plate in the dark at room temperature for 15-30 minutes. g. Measure the fluorescence using an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm[26].
-
Data Analysis: a. Compare the fluorescence intensity of the compound-treated wells to the untreated control. A significant increase in fluorescence indicates membrane permeabilization.
Experimental Workflow and Logic
The entire testing protocol is designed as a logical funnel, moving from broad screening to specific mechanistic questions. This approach ensures that resources are used efficiently, with only the most potent compounds advancing to more complex and time-consuming assays.
Caption: A tiered workflow for antimicrobial efficacy testing.
Conclusion
This document outlines a systematic and robust framework for the antimicrobial evaluation of 6-Bromo-4-phenyl-1H-quinazolin-2-one. By adhering to standardized protocols based on CLSI guidelines, researchers can generate high-quality, reproducible data. This multi-tiered approach, from initial MIC/MBC screening to dynamic time-kill and mechanistic membrane integrity assays, provides a comprehensive profile of the compound's antimicrobial potential, enabling informed decisions for future drug development efforts.
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Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). National Institutes of Health (NIH). [Link]
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Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives. (n.d.). National Institutes of Health (NIH). [Link]
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Synthesis and antimicrobial activity of novel quinazolone derivatives. (n.d.). PubMed. [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health (NIH). [Link]
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Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics. [Link]
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Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (2008). Biomedical Pharmacology Journal. [Link]
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(PDF) Synthesis and antimicrobial evaluation of quinazolinone peptide derivatives. (n.d.). ResearchGate. [Link]
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Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. [Link]
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MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab, University of British Columbia. [Link]
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Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online. [Link]
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Minimum bactericidal concentration. (n.d.). Grokipedia. [Link]
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Minimum bactericidal concentration. (n.d.). Wikipedia. [Link]
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Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008). PubMed. [Link]
-
A comprehensive review on in-vitro methods for anti- microbial activity. (n.d.). In-vitro methods for anti-microbial activity. [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). YouTube. [Link]
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IBT Bioservices Guide to In Vitro Antibacterial Testing. (n.d.). IBT Bioservices. [Link]
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Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021, April 1). Acta Scientific. [Link]
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Application Notes & Protocols: A Guide to In Vivo Assessment of the Anti-Inflammatory Activity of 6-Bromo-4-phenyl-1H-quinazolin-2-one
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for evaluating the in vivo anti-inflammatory properties of 6-Bromo-4-phenyl-1H-quinazolin-2-one, a novel compound from the versatile quinazolinone class. Quinazolinone derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including potent anti-inflammatory effects.[1][2][3][4][5] This document moves beyond theoretical discussion to offer detailed, field-proven protocols for two robust and highly relevant animal models: Carrageenan-Induced Paw Edema for acute, localized inflammation and Lipopolysaccharide (LPS)-Induced Systemic Inflammation for acute, systemic responses. We delve into the scientific rationale behind model selection, experimental design, step-by-step procedures, and critical endpoint analyses, including cytokine profiling and histopathology. The objective is to equip researchers with the necessary tools to rigorously assess the therapeutic potential of this compound and elucidate its potential mechanism of action.
Scientific Rationale and Mechanistic Background
Inflammation is a complex biological response to harmful stimuli, orchestrated by a network of signaling pathways and cellular mediators.[6] Dysregulation of these pathways is a hallmark of numerous chronic diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) and the cyclooxygenase (COX) enzymes are central regulators of the inflammatory cascade.[7][8] NF-κB controls the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7][9] The COX-2 enzyme, specifically, is induced at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and swelling.[10][11][12]
Quinazolinone-based compounds have been reported to exert their anti-inflammatory effects through various mechanisms, including the inhibition of COX enzymes and modulation of the NF-κB signaling pathway.[2][13] The incorporation of a bromo-substituent on the quinazolinone ring, as in 6-Bromo-4-phenyl-1H-quinazolin-2-one, has been shown in related structures to be a critical feature for enhancing anti-inflammatory potency.[2][5][14] Therefore, it is hypothesized that this compound may target one or both of these critical inflammatory pathways.
The following diagram illustrates the canonical NF-κB signaling pathway, a primary target for anti-inflammatory drug discovery.
Caption: Canonical NF-κB signaling pathway.
In Vivo Model Selection: A Dual Approach
The judicious selection of animal models is a critical step in the early phase of drug development to avoid false positive or negative results.[15][16] We propose a dual-model approach to comprehensively characterize the anti-inflammatory profile of 6-Bromo-4-phenyl-1H-quinazolin-2-one.
-
Model 1: Carrageenan-Induced Paw Edema. This is the quintessential model for screening compounds with acute anti-inflammatory activity.[16][17][18] Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response.[17] The initial phase (0-1.5 hours) is mediated by histamine and serotonin, while the late phase (after 1.5 hours) involves the production of prostaglandins, mediated by the COX-2 enzyme.[18] A compound's efficacy in the late phase is suggestive of COX inhibition.
-
Model 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation. This model mimics the systemic inflammatory response seen in conditions like sepsis.[19] LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), leading to a potent NF-κB-driven release of pro-inflammatory cytokines (a "cytokine storm").[20][21] This model is highly reproducible and invaluable for assessing a compound's ability to suppress systemic cytokine production.[19][22]
Experimental Design and Protocols
A robust experimental design is paramount. All protocols must include randomization, blinding (where possible), and appropriate control groups to ensure data integrity.
General Experimental Setup
| Parameter | Specification | Rationale |
| Animals | Male Wistar rats or Swiss albino mice (6-8 weeks old) | Commonly used strains with well-characterized inflammatory responses. |
| Housing | Standardized conditions (12h light/dark cycle, 22±2°C, food & water ad libitum) | Minimizes environmental variables that could affect experimental outcomes. |
| Acclimatization | Minimum of 7 days prior to experimentation | Reduces stress-induced physiological changes in the animals. |
| Ethical Approval | All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC). | Ensures humane treatment and compliance with ethical guidelines. |
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This protocol details the induction of acute, localized inflammation to assess the inhibitory effects of the test compound on edema formation.[17][18][23]
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
A. Materials and Reagents:
-
6-Bromo-4-phenyl-1H-quinazolin-2-one (Test Compound)
-
λ-Carrageenan (Inducing Agent)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose or 1% Tween 80 in saline)
-
Digital Plethysmometer
-
Oral gavage needles
B. Animal Grouping (Example):
| Group | Treatment | Dose (mg/kg, p.o.) | N |
| I | Vehicle Control | - | 6 |
| II | Indomethacin | 10 | 6 |
| III | Test Compound | 10 | 6 |
| IV | Test Compound | 25 | 6 |
| V | Test Compound | 50 | 6 |
C. Step-by-Step Protocol:
-
Fast animals overnight (with access to water) to ensure uniform drug absorption.
-
Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[17]
-
Administer the respective compounds (Vehicle, Indomethacin, or Test Compound) via oral gavage (p.o.). The volume is typically 5-10 mL/kg.
-
One hour after drug administration, induce inflammation by injecting 0.1 mL of a freshly prepared 1% carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[17]
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[17]
D. Data Analysis:
-
Increase in Paw Volume (Edema): For each animal at each time point, calculate:
-
Edema (mL) = Vₜ - V₀
-
-
Percentage Inhibition of Edema: Compare the mean edema of treated groups to the vehicle control group at each time point (peak inflammation is often around 3-4 hours).[23]
-
% Inhibition = [ (Mean Edema_Control - Mean Edema_Treated) / Mean Edema_Control ] x 100
-
Protocol 2: LPS-Induced Systemic Inflammation in Mice
This protocol evaluates the compound's ability to mitigate a systemic inflammatory response by measuring key inflammatory mediators in circulation.[20][22]
Caption: Experimental workflow for the LPS-induced systemic inflammation assay.
A. Materials and Reagents:
-
6-Bromo-4-phenyl-1H-quinazolin-2-one (Test Compound)
-
Dexamethasone (Positive Control)
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle (e.g., Sterile PBS)
-
Anesthetics (for terminal procedure)
-
Blood collection tubes (e.g., with EDTA)
-
10% Neutral Buffered Formalin
-
ELISA kits for cytokines (TNF-α, IL-6, IL-1β, IL-10)
B. Animal Grouping (Example):
| Group | Treatment | Dose (mg/kg) | Route | N |
| I | Vehicle Control | - | p.o. | 8 |
| II | Dexamethasone | 5 | i.p. | 8 |
| III | Test Compound | 10 | p.o. | 8 |
| IV | Test Compound | 25 | p.o. | 8 |
| V | Test Compound | 50 | p.o. | 8 |
C. Step-by-Step Protocol:
-
Administer the respective compounds (Vehicle, Dexamethasone, or Test Compound) via the chosen route.
-
One hour after drug administration, induce systemic inflammation by injecting LPS (e.g., 0.5 - 1 mg/kg) intraperitoneally (i.p.).[21]
-
At a predetermined time point post-LPS injection (e.g., 2 hours for peak TNF-α, 6 hours for IL-6), euthanize the animals under deep anesthesia.
-
Immediately collect blood via cardiac puncture. Centrifuge the blood to separate plasma and store at -80°C for cytokine analysis.
-
Perfuse the animals with cold PBS, then harvest key organs such as the lungs, liver, and spleen.[24] A portion of each organ should be fixed in 10% neutral buffered formalin for histopathology, and the remainder can be snap-frozen for tissue homogenate analysis.
Endpoint Analysis and Interpretation
Biochemical Analysis: Cytokine Profiling
Cytokines are essential signaling proteins that orchestrate the inflammatory response.[25][26] Measuring their levels provides direct evidence of a compound's immunomodulatory effects.
A. Method:
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays (e.g., Luminex) to quantify cytokine concentrations in plasma or tissue homogenates.[27]
B. Key Cytokines to Measure:
| Cytokine | Role in Inflammation | Expected Effect of an Active Compound |
| TNF-α | Pro-inflammatory; a master regulator, early response | Significant decrease |
| IL-6 | Pro-inflammatory; involved in acute phase response | Significant decrease |
| IL-1β | Pro-inflammatory; potent pyrogen, activates lymphocytes | Significant decrease |
| IL-10 | Anti-inflammatory; suppresses cytokine production | Increase or no change |
C. Interpretation: A significant reduction in the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the test compound groups compared to the vehicle control group indicates potent systemic anti-inflammatory activity. This result would strongly suggest that 6-Bromo-4-phenyl-1H-quinazolin-2-one interferes with upstream signaling pathways like NF-κB.
Histopathological Analysis
Histology provides visual, qualitative, and semi-quantitative evidence of a drug's effect on tissue architecture and immune cell infiltration.[28]
A. Method:
-
Process the formalin-fixed tissues, embed them in paraffin, and cut thin sections (4-5 μm).
-
Stain the sections with Hematoxylin and Eosin (H&E).[29] Hematoxylin stains cell nuclei blue/purple, while eosin stains cytoplasm and extracellular matrix pink.
-
Examine the slides under a microscope by a trained pathologist blinded to the treatment groups.
B. What to Assess:
-
Paw Tissue (Carrageenan Model): Look for a reduction in subcutaneous edema (visible separation of tissue layers) and a decrease in the infiltration of inflammatory cells, particularly neutrophils, in the interstitial space.[6]
-
Lung/Liver Tissue (LPS Model): In the vehicle group, expect to see significant inflammatory cell infiltration in the lung alveoli and liver sinusoids. An effective compound will markedly reduce the number of these infiltrating cells and preserve normal tissue architecture.[22]
C. Interpretation: Histopathological findings that show reduced edema and immune cell infiltration provide powerful, corroborating evidence for the biochemical data, confirming the compound's anti-inflammatory efficacy at the tissue level.
Conclusion
The protocols outlined in this guide provide a rigorous and validated pathway for assessing the in vivo anti-inflammatory potential of 6-Bromo-4-phenyl-1H-quinazolin-2-one. By employing both a localized (carrageenan) and a systemic (LPS) model, researchers can build a comprehensive efficacy profile. Positive results, such as significant inhibition of paw edema, suppression of key pro-inflammatory cytokines, and amelioration of tissue inflammation, would provide a strong foundation for further preclinical development and more detailed mechanistic studies to confirm its interaction with targets like COX-2 and the NF-κB pathway.
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Application Notes & Protocols: Strategic Synthesis of Novel Derivatives from 6-Bromo-4-phenyl-1H-quinazolin-2-one
Introduction: The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] Compounds featuring this heterocyclic system exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4] The specific starting material, 6-Bromo-4-phenyl-1H-quinazolin-2-one, is a particularly valuable synthon for generating novel chemical entities. The presence of a halogen, specifically at the C6 position, has been correlated with enhanced biological activity, making it a prime handle for diversification through modern synthetic methodologies.[1]
This guide provides an in-depth exploration of robust and versatile synthetic methods for derivatizing 6-Bromo-4-phenyl-1H-quinazolin-2-one. We will focus on high-yield, well-established reactions that allow for the introduction of diverse functional groups, thereby enabling the generation of extensive libraries for drug discovery and development. The protocols herein are designed for researchers, scientists, and drug development professionals, with a focus on not only the procedural steps but also the underlying chemical principles that govern these transformations.
Part 1: Strategic Diversification via Palladium-Catalyzed Cross-Coupling
The bromine atom at the C6 position of the quinazolinone core is an ideal functional group for palladium-catalyzed cross-coupling reactions. This family of reactions provides a powerful platform for forming new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5]
A. C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organohalide and an organoboron compound, typically a boronic acid or its ester derivative.[6][7] This method is exceptionally effective for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl moieties, significantly expanding the chemical space accessible from the starting material.
Causality and Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving a Pd(0) species.[7][8] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the quinazolinone, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the desired product and regenerating the Pd(0) catalyst.[8]
The choice of ligand, base, and solvent system is critical for achieving high yields and preventing side reactions like dehalogenation or homo-coupling of the boronic acid.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To a flame-dried Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add 6-Bromo-4-phenyl-1H-quinazolin-2-one (1.0 eq.), the desired arylboronic acid or pinacol ester (1.2-1.5 eq.), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq.).[8] For challenging couplings, a phase-transfer catalyst like tetrabutylammonium bromide (NBu₄Br) can be beneficial.[8]
-
Solvent Addition: Add a degassed solvent system. A biphasic mixture like Toluene/H₂O (2:1) or Dioxane/H₂O is commonly used.[8]
-
Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring. Typical conditions are 80-115 °C.[8][9] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 6-substituted derivative.
| Parameter | Recommended Reagents/Conditions | Rationale / Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a ligand | Pd(dppf)Cl₂ is often robust and effective for a range of substrates.[8] |
| Ligand (if needed) | PPh₃, XPhos, SPhos | Ligands stabilize the Pd(0) species and facilitate the catalytic cycle. |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is crucial for activating the boronic acid for transmetalation.[10] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | A biphasic system is common; the aqueous phase contains the base.[8] |
| Temperature | 80 - 120 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
B. C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, specifically for coupling amines with aryl halides.[11][12] This reaction is invaluable for installing primary or secondary amines, anilines, or N-heterocycles at the C6 position, a modification known to be important for biological activity.[1]
Causality and Mechanistic Insight: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle.[12]
-
Oxidative Addition: Pd(0) inserts into the Ar-Br bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.[12]
The choice of a sterically hindered phosphine ligand is paramount for the success of this reaction, as it promotes the reductive elimination step, which is often rate-limiting.[11]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox or under a strictly inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a suitable phosphine ligand (e.g., BINAP, XPhos) to a dry reaction vessel.
-
Substrate Addition: Add 6-Bromo-4-phenyl-1H-quinazolin-2-one (1.0 eq.) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4-2.0 eq.).[12]
-
Nucleophile Addition: Add the desired primary or secondary amine (1.2-1.5 eq.). If using an ammonia equivalent like benzophenone imine, it is added at this stage.[13]
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.
-
Reaction: Seal the vessel and heat the mixture. Temperatures typically range from 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by column chromatography on silica gel.
| Parameter | Recommended Reagents/Conditions | Rationale / Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | These are common Pd(0) and Pd(II) precatalysts.[14] |
| Ligand | XPhos, RuPhos, BINAP, Josiphos | Bulky, electron-rich phosphine ligands are essential for high catalytic activity.[13][14] |
| Base | NaOtBu, KOtBu, LiHMDS, Cs₂CO₃ | A strong, hindered base is required to deprotonate the amine without competing as a nucleophile. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are required to prevent catalyst deactivation. |
| Amine Source | Primary/secondary alkylamines, anilines, N-heterocycles, ammonia equivalents.[15] | The scope is broad, but very hindered amines can be challenging. |
Part 2: Derivatization at Other Positions
While the C6 position is a primary site for diversification, modifications at the N1 and N3 positions can also lead to novel derivatives with distinct properties.
Alkylation and Acylation at N3
A common strategy involves first synthesizing a precursor like ethyl [6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl]acetate.[16][17] This intermediate is prepared by reacting 6-bromo-2-phenyl-1,3,4-benzoxazinone with an amino acid ester like ethyl glycinate.[17] The ester moiety at the N3 position can then be converted into a variety of amides.
Experimental Protocol: N3-Acetamide Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve ethyl [6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl]acetate (1.0 eq.) and a desired primary amine (1.0-1.2 eq.) in glacial acetic acid.[17]
-
Heating: Heat the mixture under reflux for 4-6 hours.
-
Isolation: After cooling, pour the reaction mixture onto crushed ice. The solid product will precipitate.
-
Purification: Collect the solid by filtration, wash thoroughly with distilled water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure N-substituted acetamide derivative.[17]
Caption: General workflow for synthesizing novel quinazolinone derivatives.
References
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Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). National Center for Biotechnology Information. [Link]
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Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. (2025). Taylor & Francis Online. [Link]
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Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]
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Al-Ostath, A., et al. (2013). Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. National Center for Biotechnology Information. [Link]
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Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). National Center for Biotechnology Information. [Link]
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Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. (n.d.). National Center for Biotechnology Information. [Link]
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Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. (2019). ACS Publications. [Link]
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Study on quinazolinone derivative and their pharmacological actions. (2024). World Journal of Pharmaceutical Research. [Link]
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Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. (2022). MDPI. [Link]
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Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (n.d.). National Center for Biotechnology Information. [Link]
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Design, synthesis and biological evaluation of some novel quinazolinone derivatives as potent apoptotic inducers. (n.d.). National Genomics Data Center. [Link]
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Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and pharmacological diversification. (n.d.). Semantic Scholar. [Link]
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Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. (2023). Auctores Online. [Link]
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Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. (2023). Auctores Online. [Link]
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Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Bentham Science. [Link]
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Synthesis of Quinazoline and Quinazolinone Derivatives. (2020). ResearchGate. [Link]
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Design, synthesis and biological evaluation of novel quinazoline derivatives as immune checkpoint inhibitors. (2024). PubMed. [Link]
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Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). National Center for Biotechnology Information. [Link]
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Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (n.d.). MDPI. [Link]
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synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. (n.d.). SciSpace. [Link]
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Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. (2022). ResearchGate. [Link]
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Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives of promising antiinflammatory and analgesic properties. (n.d.). PubMed. [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
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New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. (n.d.). Royal Society of Chemistry. [Link]
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Suzuki reaction. (n.d.). Wikipedia. [Link]
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). National Center for Biotechnology Information. [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
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Synthesis of 1H-quinazoline-4-ones using intramolecular aromatic nucleophilic substitution. (2003). Semantic Scholar. [Link]
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Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009). National Center for Biotechnology Information. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Scheme 3: Suzuki-couplings of 4-bromo-6H-1,2-oxazines. a) ArB(OH)2, Pd(PPh3)4, Na2CO3, toluene, 80 °C, 3 h. (n.d.). ResearchGate. [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
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Application of 6-Bromo-4-phenyl-1H-quinazolin-2-one in medicinal chemistry
An In-Depth Technical Guide to the Application of 6-Bromo-4-phenyl-1H-quinazolin-2-one in Medicinal Chemistry
Core Directive: A Privileged Scaffold for Modern Drug Discovery
The quinazolinone core is a quintessential "privileged scaffold" in medicinal chemistry, a structural framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a foundation for the development of a wide array of therapeutic agents.[1][2] Its rigid, bicyclic nature provides a defined three-dimensional orientation for substituent groups, facilitating precise interactions with protein active sites. This guide focuses on a specific, highly functionalized derivative: 6-Bromo-4-phenyl-1H-quinazolin-2-one . The strategic introduction of a bromine atom at the 6-position and a phenyl group at the 4-position significantly modulates the scaffold's electronic and steric properties. The bromine atom, a lipophilic electron-withdrawing group, can enhance membrane permeability and participate in halogen bonding, often improving binding affinity and metabolic stability.[3][4] The 4-phenyl substituent introduces a key hydrophobic interaction domain, crucial for anchoring the molecule within the binding pockets of various targets.
This document serves as a comprehensive application note for researchers, scientists, and drug development professionals. It moves beyond simple data reporting to explain the causality behind experimental design, providing detailed, field-proven protocols for the synthesis and evaluation of this versatile compound and its analogs. We will explore its primary applications in oncology, particularly as an Epidermal Growth Factor Receptor (EGFR) inhibitor, as well as its potential in developing novel anticonvulsant and antimicrobial agents.
PART I: Synthesis and Characterization
The logical starting point for any medicinal chemistry campaign is the efficient and scalable synthesis of the core scaffold. The preparation of 6-Bromo-4-phenyl-1H-quinazolin-2-one is typically achieved through a two-step process commencing with the synthesis of a key intermediate, 2-amino-5-bromobenzophenone.
Protocol 1: Synthesis of 2-Amino-5-bromobenzophenone
This protocol details the synthesis of the crucial precursor, (2-amino-5-bromophenyl)(phenyl)methanone.[5] The primary amine and the ketone functionalities of this intermediate are primed for the subsequent cyclization step.
Rationale: The bromination of 2-aminobenzophenone using N-bromosuccinimide (NBS) is a standard and effective method for regioselective halogenation of an activated aromatic ring. Dichloromethane (DCM) is chosen as the solvent due to its inertness and ability to dissolve the starting material. The reaction is typically performed at room temperature to control selectivity and minimize side reactions. Purification via silica gel column chromatography is essential to remove any unreacted starting material and isomeric byproducts, ensuring the purity of the intermediate for the next step.[5]
Materials:
-
2-aminobenzophenone
-
N-bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel (for column chromatography)
-
Petroleum ether and Ethyl acetate (for chromatography)
Procedure:
-
Dissolve 2-aminobenzophenone (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by washing the organic layer with saturated sodium bicarbonate solution, followed by water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography, eluting with a gradient of petroleum ether/ethyl acetate (e.g., starting from 20:1) to yield pure 2-amino-5-bromobenzophenone as a yellow crystalline powder.[5]
Protocol 2: Synthesis of 6-Bromo-4-phenyl-1H-quinazolin-2-one
This protocol describes the cyclization of the aminobenzophenone intermediate to form the target quinazolinone ring system.
Rationale: The reaction of an ortho-amino-aryl ketone with urea is a classical and straightforward method for constructing the quinazolin-2-one core. The reaction proceeds via an initial condensation to form an N-acylurea intermediate, which then undergoes intramolecular cyclization with the elimination of ammonia. This one-pot reaction provides direct access to the desired heterocyclic system.
Materials:
-
2-Amino-5-bromobenzophenone (from Protocol 1)
-
Urea
-
Solvent (e.g., N,N-Dimethylformamide - DMF, or a high-boiling point solvent)
Procedure:
-
In a round-bottom flask, combine 2-amino-5-bromobenzophenone (1.0 eq) and urea (2.0-3.0 eq).
-
Add a suitable high-boiling solvent like DMF to dissolve or suspend the reactants.
-
Heat the reaction mixture to reflux (typically 150-180 °C) for 6-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with water and then a small amount of cold ethanol or diethyl ether to remove impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain pure 6-Bromo-4-phenyl-1H-quinazolin-2-one.
PART II: Applications in Medicinal Chemistry
The 6-bromo-4-phenyl-1H-quinazolin-2-one scaffold is a launchpad for developing inhibitors and modulators for various therapeutic targets. Its derivatization potential at the N1 and N3 positions allows for fine-tuning of its pharmacological profile.
Anticancer Activity: Targeting EGFR Tyrosine Kinase
A significant body of research has established the quinazoline and quinazolinone scaffolds as privileged structures for the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6][7][8] EGFR is a key regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers, including non-small cell lung cancer (NSCLC).[6][8] Several approved anticancer drugs, such as Gefitinib and Erlotinib, are based on the 4-anilinoquinazoline core.[7][9]
Mechanism of Action: Quinazolinone-based inhibitors typically function as ATP-competitive inhibitors. They occupy the ATP-binding site of the EGFR kinase domain, preventing the phosphorylation of tyrosine residues and blocking the downstream signaling cascade that leads to cell proliferation and survival.[7] The 6-bromo substituent can enhance binding affinity, and studies have shown that halogenation at this position can improve anticancer effects.[3][9]
Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol provides a standard method for evaluating the antiproliferative activity of synthesized compounds against cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer).[3]
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, SW480)[3]
-
Normal cell line (e.g., MRC-5 for selectivity testing)[3]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Treat the cells with serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) and a vehicle control (DMSO). Include a positive control like Cisplatin or Erlotinib.[3]
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for another 4 hours, allowing formazan crystals to form.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Representative Anticancer Activity of 6-Bromo-Quinazolinone Derivatives
| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |
| 8a | 2-((ethyl)thio)-3-phenyl | MCF-7 (Breast) | 15.85 ± 3.32 | [3] |
| 8a | 2-((ethyl)thio)-3-phenyl | SW480 (Colon) | 17.85 ± 0.92 | [3] |
| Erlotinib | (Standard) | MCF-7 (Breast) | > 50 | [3] |
| Cisplatin | (Standard) | MCF-7 (Breast) | 22.14 ± 1.25 | [3] |
Note: The data illustrates the potential of the 6-bromo-quinazolinone scaffold. Compound 8a, a derivative, shows significantly better potency against MCF-7 cells compared to the standard EGFR inhibitor Erlotinib.[3]
Anticonvulsant Potential
The quinazolinone ring system has a long history in central nervous system (CNS) research, with methaqualone being a well-known sedative-hypnotic from this class.[10][11] Modern research has revisited this scaffold to develop safer and more effective anticonvulsant agents with fewer side effects.[10][12][13] The mechanism for some derivatives is thought to involve positive allosteric modulation of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the brain.[13]
Derivatives of 6-bromo-4-phenyl-1H-quinazolin-2-one represent an unexplored but promising avenue for novel anticonvulsant discovery. The lipophilicity imparted by the bromo and phenyl groups may facilitate crossing the blood-brain barrier, a prerequisite for CNS activity.
Screening Models:
-
Maximal Electroshock (MES) Test: A model for generalized tonic-clonic seizures.[10][12]
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: A model for myoclonic and absence seizures.[14]
Initial screening of novel derivatives in these models can quickly identify compounds with potential antiepileptic activity.
Antimicrobial and Anti-inflammatory Applications
Research has also demonstrated the utility of the 6-bromo-quinazolinone core in developing antimicrobial and anti-inflammatory agents.[15][16][17][18]
-
Antimicrobial Activity: Various 6-bromo-2,3-disubstituted quinazolin-4-ones have shown significant activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Pseudomonas aeruginosa), and fungi (e.g., Aspergillus niger, Candida albicans).[15][16][17][19] The presence of the bromine atom is often correlated with enhanced antimicrobial potency.[4]
-
Anti-inflammatory Activity: Certain derivatives have exhibited good anti-inflammatory activity in animal models, such as the carrageenan-induced paw edema test in rats, with efficacy comparable to standard drugs like ibuprofen.[16][18][20]
Protocol 4: Antimicrobial Susceptibility Testing (Disk Diffusion Method)
Rationale: The agar disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to specific antimicrobial compounds. A clear zone of inhibition around the disk indicates the compound's ability to inhibit microbial growth.
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Uniformly swab the surface of an agar plate (e.g., Mueller-Hinton agar) with the inoculum.
-
Aseptically place sterile paper disks impregnated with a known concentration of the test compound onto the agar surface.
-
Include positive control (standard antibiotic) and negative control (solvent) disks.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone indicates greater antimicrobial activity.
PART III: Future Perspectives and Drug Development Insights
The 6-Bromo-4-phenyl-1H-quinazolin-2-one scaffold is a rich platform for further exploration. The true potential of this core lies in its derivatization.
Structure-Activity Relationship (SAR) Studies:
-
N1 and N3 Positions: The nitrogen atoms at the 1 and 3 positions are key handles for derivatization. Alkylation or arylation at these sites can significantly impact solubility, metabolic stability, and target-binding interactions.
-
4-Phenyl Ring: Substitution on the 4-phenyl ring with various electron-donating or electron-withdrawing groups can be explored to optimize hydrophobic and electronic interactions within the target's active site.
Conclusion: 6-Bromo-4-phenyl-1H-quinazolin-2-one is more than just a single molecule; it is a strategic starting point for the rational design of novel therapeutics. Its synthetic tractability, combined with the proven biological relevance of the quinazolinone scaffold, makes it an exceptionally valuable tool for medicinal chemists. The protocols and insights provided in this guide are intended to empower researchers to effectively synthesize, evaluate, and optimize derivatives based on this promising core, accelerating the journey from chemical scaffold to clinical candidate.
References
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Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Ciotu, I., et al. (2023). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules. Retrieved from [Link]
-
Abdel-Aziem, A., et al. (2011). Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. Molecules. Retrieved from [Link]
-
Wolfe, J. F., et al. (1987). Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4(3H)-quinazolinones. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). ResearchGate. Retrieved from [Link]
-
Izadian, H., et al. (2017). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]
-
Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. (2015). OMICS International. Retrieved from [Link]
-
Kumar, A., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. Retrieved from [Link]
-
Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal. Retrieved from [Link]
-
Al-Abdullah, E. S., et al. (2016). Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. Molecules. Retrieved from [Link]
-
Micu, A. L., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences. Retrieved from [Link]
-
Yu-Jing, Y., et al. (2012). Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]
-
Li, H., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules. Retrieved from [Link]
-
Identification of oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives as EGFR Inhibitors for Cancer Prevention. (2022). Journal of Advanced Pharmacy and Healthcare Research. Retrieved from [Link]
-
Murti, Y., et al. (2011). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Quinazoline-4(3H)-ones' Effect on Medicinal Chemistry: A Summing-Up. (n.d.). TSI Journals. Retrieved from [Link]
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Clinically approved quinazoline scaffolds as EGFR inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
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PrepChem. (n.d.). Preparation of 2-Amino-5-bromobenzophenone. Retrieved from [Link]
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Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Journal of Clinical Case Reports and Trails. Retrieved from [Link]
-
Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails. Retrieved from [Link]
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Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
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The Role of 2-Amino-5-bromobenzophenone in Custom Organic Synthesis. (n.d.). Angene. Retrieved from [Link]
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New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. (2011). ResearchGate. Retrieved from [Link]
-
Mohammadi, F., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports. Retrieved from [Link]
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synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. (2010). SciSpace. Retrieved from [Link]
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Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties. (2014). ResearchGate. Retrieved from [Link]
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The Strategic Application of 6-Bromo-4-phenyl-1H-quinazolin-2-one in Modern Drug Discovery
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the quinazolinone core is recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds.[1] This heterocyclic system, comprising a fused benzene and pyrimidine ring, offers a rigid framework amenable to diverse chemical modifications, making it an attractive starting point for the design of novel therapeutics.[2] While the 4(3H)-quinazolinone isomer has been extensively studied, its less explored counterpart, the 1H-quinazolin-2-one, presents unique opportunities for targeting a distinct chemical space and biological targets. This guide focuses on a particularly promising derivative, 6-bromo-4-phenyl-1H-quinazolin-2-one , as a versatile scaffold for drug design, with a special emphasis on oncology.
The strategic incorporation of a bromine atom at the 6-position and a phenyl group at the 4-position endows this scaffold with several key advantages. The phenyl group can serve as a crucial pharmacophoric element, engaging in hydrophobic and aromatic interactions within target proteins. More significantly, the bromine atom acts as a versatile synthetic handle for introducing a wide array of molecular diversity through modern cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] This allows for the systematic exploration of structure-activity relationships (SAR) by appending various aryl and heteroaryl moieties, a fundamental practice in lead optimization.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-bromo-4-phenyl-1H-quinazolin-2-one. It outlines detailed protocols for its synthesis, derivatization via Suzuki coupling, and subsequent biological evaluation, underpinned by the scientific rationale for each experimental choice.
Scientific Rationale: The Quinazolin-2-one Advantage
While both quinazolin-2-one and quinazolin-4-one isomers exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects, the 2-one scaffold offers a distinct topographical presentation of substituents.[5][6] This can lead to differential interactions with biological targets. For instance, in the context of kinase inhibition, a prevalent application of quinazolinone derivatives, the positioning of hydrogen bond donors and acceptors, as well as hydrophobic moieties, is critical for achieving high affinity and selectivity.[7] The 1H-quinazolin-2-one core, with its unique arrangement of these features, provides an alternative framework for designing inhibitors that may overcome resistance mechanisms associated with existing 4-one-based drugs.[8] Furthermore, the exploration of less common isomers can lead to the discovery of novel mechanisms of action and the identification of previously "undruggable" targets.
The 6-bromo-4-phenyl-1H-quinazolin-2-one scaffold is particularly well-suited for targeting protein-protein interactions and enzymatic active sites where a biaryl or heteroaryl-aryl motif is favored. The ability to systematically modify the 6-position allows for the fine-tuning of electronic properties, solubility, and steric bulk, all of which are critical parameters in drug design.
Experimental Protocols and Methodologies
Part 1: Synthesis of the Core Scaffold: 6-Bromo-4-phenyl-1H-quinazolin-2-one
The synthesis of the core scaffold is a critical first step, and a reliable protocol is essential. The following procedure is based on established methodologies for the synthesis of quinazolinone derivatives from 2-aminobenzophenones.[9]
Workflow for the Synthesis of 6-Bromo-4-phenyl-1H-quinazolin-2-one
Caption: Synthetic workflow for the core scaffold.
Protocol 1: Synthesis of 6-Bromo-4-phenyl-1H-quinazolin-2-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-bromobenzophenone (1.0 eq), urea (2.0 eq), and glacial acetic acid.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring for 8-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water with stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with water to remove any residual acetic acid and unreacted urea.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure 6-bromo-4-phenyl-1H-quinazolin-2-one.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Urea as the Carbonyl Source: Urea serves as a convenient and inexpensive source of the C2 carbonyl carbon and the N1 nitrogen atom of the quinazolinone ring.
-
Acetic Acid as Solvent and Catalyst: Glacial acetic acid acts as both a solvent and an acid catalyst, facilitating the initial formation of the N-(2-benzoyl-4-bromophenyl)urea intermediate and the subsequent intramolecular cyclization.
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the cyclization reaction, which involves the dehydration and formation of the heterocyclic ring.
Part 2: Derivatization via Suzuki-Miyaura Cross-Coupling
The bromine atom at the 6-position is a key functional group for diversification. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds between the bromo-scaffold and a wide variety of boronic acids or their esters.[10]
Workflow for Suzuki-Miyaura Cross-Coupling
Caption: General workflow for Suzuki coupling.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add 6-bromo-4-phenyl-1H-quinazolin-2-one (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base, typically aqueous sodium carbonate (Na₂CO₃, 2M solution, 3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., in a 4:1:1 ratio), via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-substituted derivative.
-
Characterization: Confirm the structure and purity of the final products by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium(0) complexes are essential for the catalytic cycle, which involves oxidative addition to the aryl bromide, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond.[10]
-
Base: The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[10]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which can lead to catalyst deactivation. An inert atmosphere is therefore critical for maintaining catalytic activity.
-
Solvent System: A biphasic solvent system, such as toluene/ethanol/water, is often employed to dissolve both the organic substrates and the inorganic base.
Part 3: Biological Evaluation - In Vitro Cytotoxicity Assay
A primary application of this scaffold is in the development of anticancer agents. The MTT assay is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.
Protocol 3: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells per well in a suitable culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized quinazolinone derivatives in the culture medium. Add the compound solutions to the wells, and include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Self-Validating System:
-
The inclusion of both positive and negative (vehicle) controls is essential for validating the assay results.
-
Performing the assay in triplicate and calculating the standard deviation provides a measure of the reproducibility of the data.
Data Presentation: Structure-Activity Relationship (SAR) Insights
The systematic derivatization of the 6-position of the quinazolinone scaffold allows for the exploration of SAR. The following table provides a template for summarizing the cytotoxic activity of a hypothetical series of derivatives.
| Compound ID | R Group at 6-position | Cancer Cell Line | IC₅₀ (µM) |
| Scaffold | -Br | MCF-7 | > 50 |
| 1a | -Phenyl | MCF-7 | 15.2 |
| 1b | -4-Methoxyphenyl | MCF-7 | 8.5 |
| 1c | -4-Chlorophenyl | MCF-7 | 12.8 |
| 1d | -Pyridin-3-yl | MCF-7 | 5.1 |
| 1e | -Thiophen-2-yl | MCF-7 | 9.7 |
Interpretation of Hypothetical Data: The data in the table would suggest that derivatization at the 6-position is crucial for cytotoxic activity. The introduction of a pyridyl group (compound 1d ) leads to the most potent compound in this series, suggesting that a nitrogen-containing heterocycle at this position may be beneficial for activity, possibly through hydrogen bonding interactions with the biological target.
Conclusion and Future Directions
The 6-bromo-4-phenyl-1H-quinazolin-2-one scaffold represents a highly valuable and versatile starting point for the design and synthesis of novel drug candidates. The protocols outlined in this guide provide a robust framework for the chemical synthesis, derivatization, and biological evaluation of this promising class of compounds. The strategic use of Suzuki-Miyaura cross-coupling allows for the creation of extensive libraries of derivatives, enabling a thorough exploration of the chemical space and the development of detailed structure-activity relationships. Future work should focus on exploring a wider range of aryl and heteroaryl boronic acids in the Suzuki coupling reaction to further probe the SAR. Additionally, mechanistic studies to identify the specific biological targets of the most potent compounds will be crucial for their further development as targeted therapeutics. The insights gained from such studies will undoubtedly contribute to the advancement of quinazolinone-based drug discovery and the development of new and effective treatments for a range of diseases.
References
- Radwan, A. A., & Alanazi, F. K. (2021). Biological Activity of Quinazolinones. In Quinazolinones in Medicinal Chemistry.
-
Synthesis of 6-bromo-3,4-dihydro-4-hydroxy-3-methyl-4-phenyl-2(1H)-quinazolinone. Molbase. Retrieved from [Link]
- Bansal, R., & Malhotra, A. (2021). Therapeutic progression of quinazolines as targeted chemotherapeutic agents. European Journal of Medicinal Chemistry, 211, 113016.
- Hassani, M., et al. (2024).
- Emami, L., et al. (2024).
- Kushwaha, P., Bhardwaj, A., & Rashi. (2020). Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives.
- A Review on Chemistry and Biological Significance of Quinazolines and Quinazolinones. (2022). YMER.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). MDPI.
- Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails.
- Rajveer, C., et al. (2010). SYNTHESIS OF 6-BROMO-OXO QUINAZOLINE DERIVATIVES AND THEIR HARAMCOLOGICAL ACTIVITIES. SciSpace.
- Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
- Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016). (2018). PubMed.
- 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (2021). Royal Society of Chemistry.
- RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2025). World Journal of Advanced Research and Reviews.
- Manoharan, S., & Perumal, E. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)
- Synthesis and Assessment of Biological Activity of Quinazolinone-4(3H)-one Derivatives as Potential Anticancer Agents. (2021). Asian Pacific Journal of Health Sciences.
- Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. (2024).
- Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with... (2022).
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Retrieved from [Link]
-
Cyclization of acyclic urea derivatives to quinazolinones. ResearchGate. Retrieved from [Link]
- The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones – an efficient approach to 1-(hydroxymethyl)... (2015). PubMed Central.
- Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2022). PubMed Central.
- Quinazoline derivatives: synthesis and bioactivities. (2012). PubMed Central.
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2018). RSC Advances.
- Therapeutic progression of quinazolines as targeted chemotherapeutic agents. (2021). PubMed Central.
-
Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
Sources
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- 2. ymerdigital.com [ymerdigital.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bioengineer.org [bioengineer.org]
- 6. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 8. ujpronline.com [ujpronline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-4-phenyl-1H-quinazolin-2-one
Welcome to the dedicated technical support guide for the synthesis of 6-Bromo-4-phenyl-1H-quinazolin-2-one. This resource is designed for researchers, medicinal chemists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route, improve yields, and ensure the highest purity of your final product.
I. Overview of the Synthesis
The synthesis of 6-Bromo-4-phenyl-1H-quinazolin-2-one is a critical process in the development of various pharmacologically active molecules. The most common and direct synthetic pathway involves the cyclization of 2-amino-5-bromobenzophenone with a suitable one-carbon carbonyl source, typically urea or potassium cyanate. The overall reaction is depicted below:
Figure 1: General synthetic scheme for 6-Bromo-4-phenyl-1H-quinazolin-2-one.
While the synthesis appears straightforward, achieving high yields and purity can be challenging. This guide provides a structured approach to troubleshooting and optimizing this important reaction.
II. Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A low yield is one of the most common issues in this synthesis. Several factors, ranging from the quality of starting materials to suboptimal reaction conditions, can be the root cause. A systematic approach to troubleshooting is crucial.
-
Purity of 2-amino-5-bromobenzophenone: The purity of your starting material is paramount. Impurities in 2-amino-5-bromobenzophenone can lead to the formation of side products that are difficult to separate and can inhibit the desired cyclization.[1]
-
Recommendation: Always verify the purity of your 2-amino-5-bromobenzophenone using techniques like NMR or melting point analysis. If necessary, recrystallize the starting material from a suitable solvent such as ethanol or an ethanol/water mixture to remove impurities.
-
-
Reaction Temperature and Time: The cyclization reaction is sensitive to temperature. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of the starting material or product.
-
Recommendation: Monitor your reaction progress closely using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent product degradation from prolonged heating. A temperature screen, running small-scale reactions at various temperatures (e.g., 120°C, 140°C, 160°C), can help identify the sweet spot for your specific setup.[2]
-
-
Choice of Solvent: The solvent plays a critical role in the solubility of reactants and the overall reaction rate.
-
Recommendation: While some protocols suggest running the reaction neat (without solvent), using a high-boiling point, polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can be beneficial.[3][4] These solvents can improve the solubility of the starting materials and facilitate a more homogenous reaction mixture.
-
-
Moisture Content: The presence of water can interfere with the reaction, especially when using reagents that are sensitive to hydrolysis.
-
Recommendation: Ensure all your glassware is thoroughly dried, and use anhydrous solvents if your protocol calls for them. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize their formation?
The formation of multiple products indicates the presence of side reactions. Understanding these potential pathways is key to mitigating them.
-
Unreacted Starting Material: The most common "extra spot" is often your starting 2-amino-5-bromobenzophenone. This is a clear indication of an incomplete reaction.
-
Troubleshooting: Refer to the recommendations in Q1 regarding reaction time, temperature, and solvent. Increasing the reaction time or temperature may be necessary to drive the reaction to completion.
-
-
Formation of Di-substituted Ureas (when using urea): The initial intermediate, a substituted urea, can potentially react with another molecule of 2-amino-5-bromobenzophenone, leading to undesired symmetrical and unsymmetrical di-substituted ureas.
-
Troubleshooting: The stoichiometry of your reactants is crucial. Using a slight excess of urea can help to favor the formation of the desired mono-substituted intermediate that precedes cyclization.
-
-
Hydrolysis of Intermediates: If there is moisture in your reaction, key intermediates can be hydrolyzed, preventing the cyclization from occurring.
-
Troubleshooting: As mentioned previously, ensure anhydrous conditions.
-
Q3: What is the underlying mechanism of the cyclization with urea, and how does this knowledge help in optimizing the reaction?
Understanding the reaction mechanism allows for more informed decisions when troubleshooting and optimizing the synthesis. The reaction of 2-amino-5-bromobenzophenone with urea proceeds through a multi-step process:
Caption: Reaction mechanism of 2-amino-5-bromobenzophenone with urea.
Expert Insight: The rate-limiting step is often the initial nucleophilic attack of the amino group on the urea carbonyl. The electron-withdrawing nature of the benzoyl group can decrease the nucleophilicity of the amine, making this step sluggish. The subsequent intramolecular cyclization is typically faster, especially at elevated temperatures.[5]
Optimization Strategy: To enhance the rate of the initial attack, ensure that the reaction temperature is sufficient to overcome the activation energy. The use of a polar solvent can also help to stabilize the charged transition state of this step.
Q4: Should I use urea or potassium cyanate for the cyclization? What are the advantages and disadvantages of each?
Both urea and potassium cyanate are effective reagents for this transformation, but they have different reactivity profiles and handling requirements.
| Reagent | Advantages | Disadvantages |
| Urea | - Inexpensive and readily available.[6] - Less toxic than cyanide-based reagents. - The primary byproduct is ammonia, which is easily removed. | - Often requires higher reaction temperatures. - Can lead to the formation of di-substituted urea byproducts. |
| Potassium Cyanate | - Generally more reactive than urea, potentially allowing for lower reaction temperatures and shorter reaction times.[7] - Can lead to cleaner reactions with fewer byproducts. | - More toxic than urea and should be handled with appropriate safety precautions.[8] - Can be more expensive than urea. |
Recommendation: For initial trials and scale-up, urea is often the preferred reagent due to its lower cost and toxicity. If you are struggling to achieve complete conversion with urea or are dealing with persistent byproducts, switching to potassium cyanate may be a viable alternative.
Q5: My product has precipitated out of the reaction mixture, but it is impure. What is the best purification strategy?
Purification of the crude product is essential to obtain 6-Bromo-4-phenyl-1H-quinazolin-2-one of high purity.
-
Recrystallization: This is often the most effective method for purifying the final product.
-
Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent. Good solvent choices include ethanol, acetic acid, or a mixture of DMF and water.[3]
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
-
-
Silica Gel Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography may be necessary.
-
Protocol:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate in hexane) to separate the desired product from impurities.
-
-
III. Experimental Protocols
The following are detailed protocols for the synthesis of 6-Bromo-4-phenyl-1H-quinazolin-2-one.
Protocol 1: Synthesis using Urea
Caption: Step-by-step protocol for synthesis using urea.
Protocol 2: Synthesis using Potassium Cyanate
Caption: Step-by-step protocol for synthesis using potassium cyanate.
IV. References
Sources
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- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sci-Hub. Kinetics and mechanism of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides and analogues / Journal of the Chemical Society, Perkin Transactions 2, 1995 [sci-hub.box]
- 6. Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An electrochemical-enabled cascaded cyclization of enaminones with potassium thiocyanate and alcohols to access 2-alkoxythiazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Potassium Thiocyanate as Source of Cyanide for the Oxidative α-Cyanation of Tertiary Amines [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Common side products in the synthesis of 6-Bromo-4-phenyl-1H-quinazolin-2-one and their prevention
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 6-Bromo-4-phenyl-1H-quinazolin-2-one. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your synthetic protocols. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 6-Bromo-4-phenyl-1H-quinazolin-2-one, providing potential causes and actionable solutions.
Issue 1: Low or No Product Formation
You've followed the synthetic protocol, but your reaction yields are disappointingly low, or you're not observing any of the desired product.
| Potential Cause | Explanation & Recommended Action |
| Incomplete Starting Material Conversion | The primary reason for low yield is often incomplete conversion of starting materials. This can be due to suboptimal reaction conditions. Action: Monitor the reaction progress closely using Thin Layer Chromatography (TLC)[1][2][3]. If starting materials persist, consider extending the reaction time or incrementally increasing the temperature. For syntheses involving the cyclization of 2-amino-5-bromobenzophenone with urea, ensure the temperature is high enough to facilitate the condensation and subsequent cyclization, but be mindful of potential side reactions at excessive temperatures. |
| Poor Quality of Starting Materials | Impurities in your starting materials, such as 2-amino-5-bromobenzophenone or 5-bromoanthranilic acid, can interfere with the reaction. Action: Verify the purity of your starting materials via techniques like NMR or melting point analysis. If necessary, purify the starting materials before use. For instance, 2-amino-5-bromobenzophenone can be purified by recrystallization or column chromatography[3]. |
| Suboptimal Reaction Temperature | The cyclization step to form the quinazolinone ring is often temperature-sensitive. Too low a temperature will result in a sluggish or incomplete reaction, while excessively high temperatures can lead to the formation of degradation products or unwanted side reactions[4]. Action: Optimize the reaction temperature by running small-scale trials at different temperatures. For the reaction of 2-amino-5-bromobenzophenone with urea, a temperature range of 180-200°C is often employed. |
| Inappropriate Solvent | The choice of solvent can significantly impact the solubility of reactants and intermediates, as well as the reaction rate. Action: If you are using a solvent-based method, ensure it is appropriate for the reaction. For high-temperature condensations with urea, a solvent-free melt is common. In other routes, high-boiling point solvents like pyridine or DMF may be used[2]. |
Issue 2: Presence of Significant Impurities in the Crude Product
Your crude product shows multiple spots on TLC, indicating the presence of side products that complicate purification.
| Potential Side Product | Formation Mechanism & Prevention/Removal |
| Unreacted Starting Materials | The most common impurities are often unreacted 2-amino-5-bromobenzophenone or 5-bromoanthranilic acid. Prevention: As mentioned above, ensure complete reaction by monitoring with TLC and adjusting reaction time and temperature accordingly. Removal: These can typically be removed by recrystallization from a suitable solvent like ethanol or by column chromatography[5][6]. |
| Biuret and Triuret | When using urea at high temperatures, it can self-condense to form biuret (H₂N-CO-NH-CO-NH₂) and triuret[2][7][8][9][10]. These are common byproducts in urea-based syntheses. Prevention: Use the minimum effective temperature for the cyclization reaction. Using a slight excess of urea can sometimes drive the desired reaction to completion before significant self-condensation occurs. Removal: Biuret and triuret have different solubility profiles than the desired product and can often be removed during the work-up and recrystallization steps. |
| N-(2-benzoyl-4-bromophenyl)urea (Incomplete Cyclization) | This is the intermediate formed from the reaction of 2-amino-5-bromobenzophenone and urea before the final ring-closing step. Incomplete cyclization will leave this as a major impurity. Prevention: Ensure sufficient reaction time and temperature to drive the cyclization to completion. The use of a Lewis acid catalyst can sometimes facilitate this step, although it may introduce other complications. Removal: This intermediate is structurally similar to the product, which can make purification challenging. Careful column chromatography with a suitable eluent system is often necessary. |
| Dimerized Anthranilic Acid Derivatives | In syntheses starting from 5-bromoanthranilic acid, self-condensation can occur, leading to the formation of dimers[11]. Prevention: Control the reaction conditions carefully, particularly the concentration of the starting material and the temperature. Removal: These higher molecular weight byproducts can usually be separated by column chromatography. |
| Hydrolysis Products | The quinazolinone ring can be susceptible to hydrolysis under strong acidic or basic conditions, which may be present during the work-up procedure[12]. This would lead to the ring-opening and formation of derivatives of 2-aminobenzoic acid. Prevention: Maintain a neutral or near-neutral pH during the work-up and purification steps. Avoid prolonged exposure to strong acids or bases. Removal: The resulting carboxylic acid can be removed by washing the organic layer with a mild aqueous base solution during extraction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 6-Bromo-4-phenyl-1H-quinazolin-2-one?
There are two primary and well-established synthetic routes:
-
From 2-amino-5-bromobenzophenone and Urea: This is a direct and often high-yielding method that involves the thermal condensation of 2-amino-5-bromobenzophenone with urea. The reaction typically proceeds through an N-(2-benzoyl-4-bromophenyl)urea intermediate, which then undergoes intramolecular cyclization to form the quinazolinone ring.
-
From 5-bromoanthranilic acid: This route can proceed via several pathways. One common method involves the reaction of 5-bromoanthranilic acid with phenyl isothiocyanate to form a thiourea derivative, which is then cyclized[4]. Another approach is the conversion of 5-bromoanthranilic acid into 6-bromo-2-phenyl-1,3,4-benzoxazinone, which is subsequently reacted with an amine source[5].
Q2: How can I best monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is the most convenient and widely used method for monitoring the reaction progress[1][2][3]. It allows you to visualize the consumption of starting materials and the formation of the product and any major side products. A suitable mobile phase for TLC analysis of these compounds is a mixture of a non-polar solvent like toluene and a more polar solvent like methanol (e.g., in a 2:1 ratio)[1].
Q3: What is the best way to purify the final product?
Recrystallization is often the first and most effective method for purifying 6-Bromo-4-phenyl-1H-quinazolin-2-one. Ethanol is a commonly used solvent for this purpose[5][6]. If recrystallization does not yield a product of sufficient purity, silica gel column chromatography is the next recommended step. A gradient elution system, starting with a less polar solvent mixture and gradually increasing the polarity, is typically effective.
Q4: I am observing a byproduct that I cannot identify. What are my options?
If you have an unknown impurity, it is crucial to characterize it to understand its origin and how to prevent its formation. Techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for structure elucidation[1]. Comparing the spectral data of the impurity with that of your starting materials and expected intermediates can often provide clues to its identity.
Visualizing the Synthetic Pathway and Potential Side Reactions
The following diagram illustrates the primary synthetic route from 2-amino-5-bromobenzophenone and urea, highlighting the formation of the desired product and a key side product.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biuret in Urea | Sample Control [sample-control.hr]
- 3. researchgate.net [researchgate.net]
- 4. Thermodynamics and reaction mechanism of urea decomposition - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP01529A [pubs.rsc.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. scispace.com [scispace.com]
- 7. ureaknowhow.com [ureaknowhow.com]
- 8. risso-chemical.com [risso-chemical.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. letstalkacademy.com [letstalkacademy.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Quinazolinone Derivatives
Welcome to the comprehensive technical support guide for the synthesis of quinazolinone derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of synthesizing this vital heterocyclic scaffold. Quinazolinones are a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions and overcome common synthetic challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the synthesis of quinazolinone derivatives.
Q1: I am planning to synthesize a quinazolinone derivative. What are the most common starting materials and synthetic routes?
A1: The choice of synthetic route largely depends on the desired substitution pattern and the availability of starting materials. The most prevalent precursors include anthranilic acid, 2-aminobenzamides, isatoic anhydrides, and 2-aminobenzonitriles.
-
From Anthranilic Acid: The classical Niementowski reaction, which involves the condensation of anthranilic acid with an amide (often formamide), is a widely used method.[3] However, it typically requires high temperatures, which can lead to side reactions.[4]
-
From 2-Aminobenzamides: This is a versatile starting material that can be condensed with aldehydes, alcohols, or other carbonyl compounds to form the quinazolinone ring.[5] These reactions can often be performed under milder conditions, sometimes employing metal catalysts or organocatalysts.
-
From Isatoic Anhydride: As a stable and easy-to-handle solid, isatoic anhydride is an excellent alternative to anthranilic acid, often leading to cleaner reactions and higher yields.[6] It is particularly useful in one-pot, three-component reactions with an amine and a carbon source (like an orthoester).[1][7]
-
From 2-Aminobenzonitriles: This route is effective for synthesizing specific quinazoline derivatives, such as 4-aminoquinazolines, and can be achieved through various catalytic systems.
Q2: My reaction is giving a very low yield. What are the most likely reasons?
A2: Low yields are a frequent issue in quinazolinone synthesis and can stem from several factors. The most common culprits are suboptimal reaction conditions, incomplete reactions, and the formation of side products. Key parameters to investigate are:
-
Temperature: Many traditional methods require high temperatures (130-160°C) to drive the cyclization.[8] However, excessively high temperatures can lead to the degradation of starting materials, such as the decarboxylation of anthranilic acid.[8]
-
Solvent: The polarity of the solvent is critical. Polar aprotic solvents like DMSO and DMF often give good results, while non-polar solvents can be ineffective or favor the formation of byproducts.[9]
-
Catalyst/Base: In many modern syntheses, the choice and concentration of the catalyst (e.g., copper or palladium salts) or base are crucial for reaction efficiency. Catalyst deactivation can also be a significant issue.[9]
A more detailed breakdown of troubleshooting low yields is provided in the next section.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the common impurities?
A3: The presence of multiple impurities is a common challenge. Besides unreacted starting materials, typical byproducts include:
-
Benzoxazinone Intermediate: In syntheses starting from anthranilic acid and an acylating agent, the formation of a stable 2-substituted-4H-3,1-benzoxazin-4-one is a key intermediate. Incomplete reaction with the amine source will leave this as a major impurity.
-
Decarboxylation Products: At high temperatures, anthranilic acid can decarboxylate to form aniline, which can then participate in side reactions.[8]
-
Dimerization Products: Self-condensation of anthranilic acid can lead to the formation of dimers like 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid.
-
Hydrolysis Products: The presence of water in the reaction mixture can lead to the hydrolysis of intermediates or the final product.[9]
Q4: What are the best methods for purifying my quinazolinone derivative?
A4: The purification strategy depends on the scale of the reaction and the nature of the impurities.
-
Recrystallization: This is often the first and most straightforward method for solid products. Common solvents include ethanol, ethanol/water mixtures, or ethyl acetate/hexane.[10]
-
Column Chromatography: This is a highly effective method for separating the desired product from impurities with different polarities. A typical stationary phase is silica gel, with an eluent system like hexane/ethyl acetate.[11][12]
-
Acid-Base Extraction: This technique can be useful if the product and impurities have different acidic or basic properties. The quinazolinone can be protonated and extracted into an aqueous acidic layer, then precipitated by basification.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common experimental issues.
Problem 1: Low or No Product Yield
Low yields are a persistent challenge. The following decision tree can help diagnose the issue:
Caption: A decision tree for troubleshooting low yields.
Problem 2: Significant Side Product Formation
The formation of byproducts is often temperature-dependent and influenced by the specific synthetic route.
Side Product: Decarboxylation of Anthranilic Acid
-
Causality: At temperatures above its melting point (~145°C), anthranilic acid can undergo decarboxylation to form aniline.[8] This is particularly problematic in high-temperature Niementowski reactions. The resulting aniline can then react with other components in the mixture, leading to a complex array of impurities.
-
Mechanism: The decarboxylation is thought to proceed via an electrophilic substitution mechanism, where a proton attacks the aromatic ring, facilitating the loss of carbon dioxide.
-
Solution:
-
Temperature Control: Carefully control the reaction temperature to stay below the point of significant decarboxylation.
-
Microwave Synthesis: Employ microwave-assisted synthesis, which often allows for shorter reaction times at comparable or lower temperatures, thus minimizing thermal decomposition.[3][13]
-
Alternative Starting Materials: Consider using isatoic anhydride, which is more thermally stable than anthranilic acid.[6]
-
Side Product: Dimer Formation (2-(4-oxoquinazolin-3(4H)-yl)benzoic acid)
-
Causality: This dimer can form through the self-condensation of anthranilic acid, where a molecule of anthranilic acid attacks a quinazolinone intermediate.
-
Mechanism:
Caption: Simplified mechanism of dimer formation.
-
Solution:
-
Stoichiometry Control: Using an excess of the other reactant (e.g., formamide in the Niementowski reaction) can favor the desired reaction over self-condensation.
-
Reaction Conditions: Lowering the reaction temperature and using a suitable solvent can help minimize this side reaction.
-
Problem 3: Purification Challenges
Even with an optimized reaction, purification can be challenging due to the similar polarities of the product and some impurities.
Challenge: Removing the Benzoxazinone Intermediate
-
Issue: The benzoxazinone intermediate is often close in polarity to the final quinazolinone product, making separation by column chromatography difficult.
-
Solution:
-
Drive the Reaction to Completion: Ensure an adequate amount of the amine source is used and that the reaction is run for a sufficient time to consume the intermediate.
-
Chemical Treatment: In some cases, the crude mixture can be treated with a dilute base to hydrolyze the remaining benzoxazinone to the more polar N-acylanthranilic acid, which can then be more easily separated.
-
Challenge: Purifying Polar Quinazolinone Derivatives
-
Issue: Quinazolinones with polar functional groups (e.g., -OH, -COOH, -NH2) can be highly retained on silica gel or show poor peak shape in reversed-phase HPLC.
-
Solution:
-
Column Chromatography: Use a more polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol. Adding a small amount of triethylamine to the eluent can help to reduce tailing for basic compounds.
-
Reversed-Phase HPLC: Use a mobile phase with a suitable pH to ensure the compound is in a single ionic form. Using ion-pairing reagents can also improve peak shape.
-
Part 3: Experimental Protocols
This section provides detailed step-by-step methodologies for common and modern synthetic routes.
Protocol 1: Microwave-Assisted Niementowski Synthesis of Quinazolin-4(3H)-one
This protocol is an adaptation of the classical Niementowski reaction, leveraging microwave irradiation for faster and often higher-yielding synthesis.[3][14]
Materials:
-
Anthranilic acid
-
Formamide
-
Microwave reactor
Procedure:
-
In a 10 mL microwave reaction vessel, combine anthranilic acid (1.0 eq) and formamide (5.0 eq).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 150°C for 20-40 minutes.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 mixture of dichloromethane/methanol as the eluent).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Copper-Catalyzed Synthesis of 3-Substituted Quinazolin-4(3H)-ones
This protocol describes a modern approach using a copper catalyst for the synthesis of 3-substituted quinazolinones from 2-isocyanobenzoates and amines.
Materials:
-
Ethyl 2-isocyanobenzoate
-
Amine (aliphatic or aromatic)
-
Copper(II) acetate monohydrate (Cu(OAc)2·H2O)
-
Triethylamine (Et3N)
-
Anisole
-
Microwave reactor (for aromatic amines)
Procedure:
-
To a solution of ethyl 2-isocyanobenzoate (1.0 eq) in anisole (0.25 M), add triethylamine (2.0 eq) and Cu(OAc)2·H2O (0.1 eq).
-
Add the desired amine (2.0 eq).
-
For aliphatic amines, stir the reaction mixture at room temperature. For aromatic amines, heat the mixture under microwave irradiation at 150°C for 20 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous NaHCO3.
-
Separate the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate).
Protocol 3: Two-Step Synthesis via a Benzoxazinone Intermediate
This is a common and reliable method for preparing 2-substituted quinazolinones.
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
-
In a round-bottom flask, suspend anthranilic acid (1.0 eq) in acetic anhydride (3.0 eq).
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture and remove the excess acetic anhydride under reduced pressure.
-
The resulting solid is the crude 2-methyl-4H-3,1-benzoxazin-4-one, which can be used in the next step without further purification.
Step 2: Synthesis of 2-Methyl-3-substituted-quinazolin-4(3H)-one
-
Dissolve the crude 2-methyl-4H-3,1-benzoxazin-4-one (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol.
-
Add the desired primary amine (1.1 eq).
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After cooling, the product may precipitate. If not, pour the reaction mixture into water to induce precipitation.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
Part 4: Data Summary Tables
The following tables provide a quick reference for optimizing reaction conditions.
Table 1: Solvent Selection Guide for Quinazolinone Synthesis
| Solvent Class | Examples | Typical Applications & Notes |
| Polar Aprotic | DMSO, DMF | Often provide excellent yields by promoting solubility and facilitating the desired reaction pathways.[9] |
| Polar Protic | Ethanol, Water | Can be effective, especially in greener synthesis protocols. Water can sometimes lead to hydrolysis byproducts. |
| Non-Polar | Toluene, THF | Generally less effective and may favor the formation of undesired side products.[9] |
| Ester | Ethyl Acetate | Commonly used in purification (column chromatography and recrystallization). |
| Halogenated | Dichloromethane | Primarily used for workup and purification. |
Table 2: Comparison of Conventional vs. Microwave-Assisted Niementowski Reaction
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
| Reaction Time | 5-8 hours | 20-40 minutes | [14] |
| Temperature | 150-180°C | 150°C | [14] |
| Yield | 56-68% | 82-94% | |
| Notes | Prone to thermal degradation and side product formation. | Rapid and uniform heating often leads to cleaner reactions and higher yields. |
References
-
Quinazolinone Synthetic Strategies and Medicinal Significance: A review. [Link]
-
Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods - PMC. [Link]
-
A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. [Link]
-
Microwave-assisted One-Pot Three Component Synthesis of Some New 4(3H)-Quinazolinone Derivatives - Sci-Hub. [Link]
-
Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. [Link]
-
Quinazoline synthesis - Organic Chemistry Portal. [Link]
-
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides - MDPI. [Link]
-
A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC. [Link]
-
Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - ResearchGate. [Link]
-
Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization | ACS Omega. [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC. [Link]
-
Percentage of yield obtained with different solvents | Download Table - ResearchGate. [Link]
-
INTRODUCTION. [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - Frontiers. [Link]
-
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC - PubMed Central. [Link]
-
Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds - DergiPark. [Link]
-
A New Route for the Synthesis of Quinazolinones - ResearchGate. [Link]
-
Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst - ijarsct. [Link]
-
Method Optimization for Synthesis of Trisubstitued Quinazoline Derivatives. [Link]
-
Microwave-assisted Niementowski reaction. Back to the roots | Request PDF. [Link]
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC - NIH. [Link]
-
(PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols - ResearchGate. [Link]
-
Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H) - NIH. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Quinazolin-4(3 H)-ones via the Reaction of 2-Halobenzamides with Nitriles. | Semantic Scholar [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ujpronline.com [ujpronline.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uomosul.edu.iq [uomosul.edu.iq]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. dergipark.org.tr [dergipark.org.tr]
Troubleshooting guide for the cyclization step in quinazolinone synthesis
Welcome to the Technical Support Center for Quinazolinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the critical cyclization step of quinazolinone synthesis. As Senior Application Scientists, we provide insights grounded in mechanistic principles and field-proven experience to help you optimize your reactions and achieve high-purity products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the cyclization step in a direct question-and-answer format.
Issue 1: Low or No Yield of the Desired Quinazolinone
Question: My reaction is resulting in a very low yield or no product at all. What are the primary factors I should investigate?
Answer: Low or nonexistent yield is a frequent challenge that can typically be traced back to one of three areas: the integrity of your starting materials, the reaction conditions, or the efficiency of the cyclization mechanism itself. A systematic approach is key to diagnosing the problem.
Potential Cause 1: Incomplete Formation of the Intermediate
Many quinazolinone syntheses are multi-step processes, even when performed in one pot. A common route involves the initial formation of a 2-acylaminobenzamide or a benzoxazinone intermediate from anthranilic acid or its derivatives.[1][2] If this intermediate is not formed efficiently, the subsequent cyclization to the quinazolinone will naturally fail.
-
Expert Recommendation: Before proceeding with the cyclization step (e.g., before adding the amine to a benzoxazinone intermediate), confirm the formation of the intermediate. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material (e.g., anthranilic acid) and the appearance of the intermediate's spot or mass peak.[3]
Potential Cause 2: Suboptimal Reaction Conditions
The cyclization step is highly sensitive to temperature, solvent, and reaction time. An imbalance in these parameters can halt the reaction or promote side pathways.
-
Temperature: Some classic methods require high temperatures (>120°C) to drive the dehydration and ring-closure steps.[4][5] If your protocol operates at a lower temperature, the activation energy barrier for cyclization may not be overcome. Conversely, excessively high temperatures can cause decomposition.
-
Troubleshooting Protocol: Perform a temperature screen, running small-scale reactions at intervals of 10-20°C around the literature-reported temperature (e.g., 80°C, 100°C, 120°C). Monitor progress by TLC to find the optimal balance between reaction rate and impurity formation.[6] Microwave-assisted synthesis can also offer rapid heating and improved yields.[1][7]
-
-
Solvent Choice: Solvent polarity is critical. It influences reactant solubility and can dictate the reaction pathway.[8] Polar aprotic solvents like DMSO and DMF are often effective as they can solvate intermediates and facilitate the cyclization.[8][9] In some cases, non-polar solvents may favor the formation of undesired byproducts.[8]
| Solvent Type | Examples | Typical Application Notes |
| Polar Aprotic | DMSO, DMF | Excellent for dissolving polar starting materials and intermediates. Often used in copper-catalyzed reactions.[8][9] |
| Polar Protic | Ethanol, Water | Can participate in the reaction; sometimes used in green chemistry approaches or specific acid-catalyzed cyclizations.[10] |
| Non-Polar | Toluene, Xylene | Commonly used for reactions requiring azeotropic removal of water with a Dean-Stark apparatus. |
| Sustainable | Anisole, Pinane | Greener alternatives that have been shown to be effective, particularly in microwave-assisted syntheses.[11][12] |
Potential Cause 3: Inefficient Catalyst System
Many modern quinazolinone syntheses rely on catalysts to facilitate the cyclization. The choice and state of the catalyst are paramount.
-
Catalyst Selection: A wide range of catalysts can be employed, from simple acids (p-toluenesulfonic acid) to transition metals (copper, palladium, ruthenium).[11][13][14] If a literature method is failing, the catalyst may not be suitable for your specific substrates. Copper-catalyzed systems, for instance, are well-regarded for their efficiency in forming C-N bonds under relatively mild conditions.[9][13]
-
Catalyst Deactivation: Impurities in starting materials or solvents (especially water, unless it's part of the reaction medium) can deactivate sensitive metal catalysts. Ensure all reagents are pure and glassware is thoroughly dried.[15]
Issue 2: My reaction produces multiple spots on TLC, and the major product is not the desired quinazolinone.
Question: I am isolating a significant amount of a side product. What are the likely culprits and how can I suppress their formation?
Answer: The formation of side products indicates a competing reaction pathway is kinetically or thermodynamically favored under your current conditions. Identifying the side product is the first step toward mitigating its formation.
Common Side Products & Solutions:
-
Uncyclized Intermediate (e.g., o-amidobenzamide):
-
Causality: The final ring-closing dehydration step is incomplete. This often points to insufficient heat, inadequate reaction time, or the absence of an effective dehydrating agent or catalyst.
-
Solution: Increase the reaction temperature or prolong the reaction time. If the reaction is run in a solvent like toluene, use a Dean-Stark apparatus to remove water as it forms, driving the equilibrium toward the cyclized product. Alternatively, adding a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TSA) can promote dehydration.[11]
-
-
Benzoxazinone Intermediate:
-
Causality: In two-step syntheses starting from anthranilic acid and an anhydride, the intermediate benzoxazinone is formed but fails to react with the subsequently added amine.[3] This can be due to the low nucleophilicity of the amine or steric hindrance.
-
Solution: Switch to a one-pot protocol where all components are mixed from the start, which can sometimes prevent the isolation of the stable intermediate.[2] Alternatively, increasing the temperature after the amine is added can provide the necessary energy to overcome the activation barrier for ring opening and re-closing.
-
-
Dimerization or Self-Condensation Products:
-
Causality: Starting materials, such as anthranilic acid, can react with themselves under certain conditions, especially at high temperatures in the absence of other reactive partners.[2]
-
Solution: Control the stoichiometry carefully. Ensure the acylating agent or aldehyde is present in the correct ratio before exposing the reaction to high heat. A slow addition of one reagent to the other can also minimize self-condensation.
-
Below is a workflow to help diagnose the cause of low product yield.
Caption: Troubleshooting workflow for low quinazolinone yield.
Issue 3: My final product is difficult to purify.
Question: After workup, my crude product is an oil or refuses to crystallize, and column chromatography gives poor separation. What purification strategies should I employ?
Answer: Purification challenges are common, especially if side reactions have occurred. A multi-step purification strategy is often required to achieve high purity (>99%).[16]
Strategy 1: Recrystallization
This is the most effective method for purifying solid compounds if a suitable solvent can be found.[16]
-
Solvent Selection: The ideal solvent should dissolve your quinazolinone derivative completely at its boiling point but poorly at room temperature or below. Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, or mixtures like ethanol/water) to find the best one.[16]
-
Troubleshooting Recrystallization:
-
Oiling Out: If an oil forms instead of crystals, you may be using too little solvent or cooling the solution too quickly. Try adding more hot solvent to fully dissolve the oil and then allow it to cool very slowly. Scratching the inside of the flask with a glass rod can induce crystallization.[16]
-
Colored Impurities: If your crystals are colored, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[16]
-
Strategy 2: Column Chromatography
This is the workhorse for separating mixtures based on polarity.
-
Solvent System (Eluent): Use TLC to determine an appropriate solvent system. Aim for an Rf value of ~0.3 for your desired product. A common starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate).
-
Improving Separation: If products are co-eluting, use a shallower solvent gradient. This means increasing the percentage of the polar solvent more slowly over the course of the column, which provides more "column volumes" for the components to separate.
Strategy 3: Preparative HPLC
For achieving the highest purity or separating very similar compounds, reverse-phase preparative HPLC is the method of choice.[16]
-
Typical Conditions: A C18 column with a mobile phase gradient of water and acetonitrile (or methanol), often with 0.1% formic acid or trifluoroacetic acid to improve peak shape, is standard.[16]
Caption: Decision workflow for purification of quinazolinone derivatives.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Cyclization
This protocol is adapted from methodologies that utilize a copper catalyst for the cyclization of an o-halobenzamide with an amine, a common modern synthetic route.[9]
-
Reaction Setup: To a clean, dry, oven-dried reaction vial equipped with a magnetic stir bar, add the o-fluorobenzamide (1.0 mmol, 1.0 equiv), the primary amide (2.5 mmol, 2.5 equiv), and cesium carbonate (Cs₂CO₃) (2.5 mmol, 2.5 equiv).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) (4.0 mL).
-
Reaction Execution: Seal the vial and place it in a preheated oil bath at 135 °C. Stir vigorously for 24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel to afford the pure quinazolinone product.
Protocol 2: Purification by Recrystallization
This protocol provides a step-by-step guide for purifying a solid crude quinazolinone.[16]
-
Solvent Selection: In a small test tube, add ~20 mg of crude product. Add a potential recrystallization solvent (e.g., ethanol) dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, the solvent is too good. If it is insoluble, heat the test tube. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the chosen solvent sparingly, bringing the mixture to a boil on a hot plate with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for 2-3 minutes.
-
Hot Filtration (if charcoal was used): Pre-warm a funnel with a fluted filter paper and another Erlenmeyer flask. Filter the hot solution quickly to remove the charcoal.
-
Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature safely below the compound's melting point.
References
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Darwish, K. M. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. University of Benghazi. Available at: [Link]
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Pardeshi, J. S. (2021). A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
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Various Authors. (n.d.). Quinazolinone Synthetic Strategies and Medicinal Significance: A review. AIMS Public Health. Available at: [Link]
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Various Authors. (2025). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]
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Abdelkhalek, A. S., & Abdul-Malik, M. A. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. Available at: [Link]
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Thomson, D. W. (2016). Recent developments in transition metal catalysis for quinazolinone synthesis. Organic & Biomolecular Chemistry. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]
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Chien, T.-C. et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega. Available at: [Link]
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Chien, T.-C. et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. National Institutes of Health. Available at: [Link]
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Musiol, R. & Sajewicz, M. (2012). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica. Available at: [Link]
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Borah, P. & Chowhan, L. R. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. Available at: [Link]
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Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry. Available at: [Link]
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Various Authors. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. Available at: [Link]
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Glavaš, M. et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Croatica Chemica Acta. Available at: [Link]
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Various Authors. (2019). Quinazoline derivatives: synthesis and bioactivities. Archives of Pharmacal Research. Available at: [Link]
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Al-dujaili, A. H. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]
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Arachchige, P. T. K. & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters. Available at: [Link]
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Maleki, B. (2019). Solvents screening for the synthesis of quinazolinone derivative (4a). ResearchGate. Available at: [Link]
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Al-Suhaimi, K. S. et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. Available at: [Link]
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Various Authors. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. Available at: [Link]
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Cho, J.-E. et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules. Available at: [Link]
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ResearchGate. (2020). Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives. ResearchGate. Available at: [Link]
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ResearchGate. (2019). Optimization of time on the synthesis of quinazolinones. ResearchGate. Available at: [Link]
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Laurent, A. et al. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. Scientific Reports. Available at: [Link]
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Wikipedia. (n.d.). Quinazoline. Wikipedia. Available at: [Link]
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ResearchGate. (2020). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. ResearchGate. Available at: [Link]
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Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). One-Step Synthesis of 4(3H)-Quinazolinones: An Important Heterocyclic Scaffold in Medicinal Chemistry. Royal Society of Chemistry. Available at: [Link]
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Youssif, B. G. M. et al. (2020). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Organic Chemistry Portal. Available at: [Link]
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Al-Suhaimi, K. S. et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. MDPI. Available at: [Link]
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ResearchGate. (2019). Pathways to synthesize quinazolinones. ResearchGate. Available at: [Link]
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Sci-Hub. (n.d.). Catalyst‐free synthesis of quinazolinones by oxidative cyclization under visible light in the absence of additives. Sci-Hub. Available at: [Link]
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How to increase the solubility of 6-Bromo-4-phenyl-1H-quinazolin-2-one for biological assays
Introduction: The Quinazolinone Solubility Challenge
Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of solutions for solubilizing 6-Bromo-4-phenyl-1H-quinazolin-2-one and related derivatives for biological assays.
The 4(3H)-quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous compounds with diverse pharmacological activities.[1][2] However, the structural characteristics that often confer potent biological activity—a rigid, fused heterocyclic ring system combined with lipophilic phenyl and bromo substituents—also lead to high crystal lattice energy and low aqueous solubility.[3] This frequently results in compounds classified as BCS Class II (low solubility, high permeability), where poor solubility is the primary barrier to obtaining reliable and reproducible data in biological assays.[3][4]
This guide is structured in a question-and-answer format to directly address the common challenges you may face, from initial dissolution failures to advanced formulation strategies.
Physicochemical Properties of 6-Bromo-4-phenyl-1H-quinazolin-2-one
| Property | Value | Source |
| Molecular Formula | C₁₄H₉BrN₂O | [5] |
| Molecular Weight | 301.14 g/mol | [5][6] |
| Structure | Fused heterocyclic ring system with bromo and phenyl substituents | [6][7] |
| Predicted LogP | 2.71 | [7] |
| General Solubility | Poorly soluble in water; soluble in organic solvents like DMSO | [3] |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my 6-Bromo-4-phenyl-1H-quinazolin-2-one not dissolving in my aqueous assay buffer?
Answer: The poor aqueous solubility of this compound is an inherent property derived from its molecular structure. The combination of the flat, aromatic quinazolinone core and the hydrophobic phenyl group results in strong intermolecular forces within the crystal lattice.[3] These forces require significant energy to overcome, and the nonpolar nature of the molecule makes it difficult for polar water molecules to effectively solvate it. This issue is common to many quinazolinone derivatives and is a primary hurdle in preclinical testing.[3][8]
Q2: What is the first and most common method to solubilize my compound for in vitro assays?
Answer: The universally accepted first step is to prepare a concentrated stock solution in a 100% water-miscible organic solvent.[3] Dimethyl sulfoxide (DMSO) is the most common and recommended choice due to its high solubilizing power for a wide range of organic molecules.[3][9]
Protocol 1: Preparation of a DMSO Stock Solution
-
Select Solvent: Use fresh, anhydrous (low water content) DMSO for best results. Hydrated DMSO has significantly reduced solubilizing capacity.
-
Determine Concentration: Aim for a high concentration (e.g., 10-50 mM) to ensure the final volume of DMSO added to your assay is minimal.
-
Dissolution:
-
Weigh the required amount of 6-Bromo-4-phenyl-1H-quinazolin-2-one into a sterile glass or polypropylene tube.
-
Add the calculated volume of 100% DMSO.
-
Vortex vigorously for 1-2 minutes.
-
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, you can use gentle warming (37°C water bath) or sonication in a water bath for 5-10 minutes.[3][10] Visually inspect for any remaining particulate matter.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate.
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?
Answer: This is a very common issue known as "precipitation upon dilution." It occurs when the compound's concentration in the final aqueous buffer exceeds its thermodynamic solubility limit, even with a small percentage of DMSO present.[3][10] This can lead to inaccurate assay results, as the effective concentration of the soluble compound is unknown.
Follow this troubleshooting workflow to address the issue:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Strategies:
-
Reduce Final Concentration: The simplest solution is often to lower the final concentration of the compound in the assay.[3]
-
Introduce a Co-solvent: Adding a small amount (e.g., 1-5% v/v) of another water-miscible organic solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) to the final assay buffer can increase the overall solvent polarity and help keep the compound in solution.[3][11]
-
Use Surfactants (for biochemical assays): For non-cell-based assays, adding a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween® 80 or Triton™ X-100 can create micelles that encapsulate the compound.[3][10] Caution: Surfactants are generally not suitable for live-cell assays as they can disrupt cell membranes.[10]
Q4: How do I minimize the impact of DMSO on my biological assay?
Answer: While DMSO is an excellent solvent, it is not biologically inert and can impact experimental results, especially in cell-based assays.[12][13] High concentrations can cause cytotoxicity, induce differentiation, or interfere with signaling pathways.[12][14][15]
Best Practices for Managing DMSO Effects:
-
Keep Final Concentration Low: Always aim for the lowest possible final DMSO concentration. For most cell-based assays, this should be ≤0.5%, and ideally ≤0.1%.[14][15]
-
Run a Vehicle Control: Every experiment must include a "vehicle control" group that is treated with the same final concentration of DMSO as the compound-treated groups. This allows you to subtract any effects of the solvent itself.
-
Determine DMSO Tolerance: Before starting a large screen, it is crucial to run a dose-response curve with DMSO alone on your specific cell line or assay system to determine the highest concentration that does not cause unacceptable effects on viability or function.[14]
| Assay Type | General Max DMSO Concentration | Notes |
| Cell-Based (Sensitive Assays) | ≤ 0.1% | Primary cells, stem cells, and some specific signaling assays can be very sensitive. |
| Cell-Based (General Proliferation/Viability) | ≤ 0.5% | Many robust cancer cell lines can tolerate this for 24-72 hours.[15] |
| Biochemical (Enzyme/Protein Assays) | ≤ 2.0% | Often more tolerant, but high concentrations can still denature proteins or affect kinetics. |
| Cryopreservation | 5-10% | Used specifically for protecting cells during freezing; must be diluted out immediately upon thawing.[14] |
Q5: Can I use pH adjustment to increase the solubility of 6-Bromo-4-phenyl-1H-quinazolin-2-one?
Answer: Yes, this can be a highly effective strategy. The quinazolinone scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent.[3] By lowering the pH of the aqueous buffer (e.g., to pH 5.0-6.5), these nitrogens can become protonated (ionized). The resulting charged species is significantly more polar and, therefore, more soluble in water.[3][16] Many quinoline and quinazoline-based drugs are weak bases with increased solubility at acidic pH.[3][17][18]
Protocol 2: Determining a pH-Solubility Profile
-
Prepare Buffers: Make a series of biologically compatible buffers across a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Spike Compound: Add a known, excess amount of the solid compound to each buffer in separate tubes.
-
Equilibrate: Rotate the tubes at a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach equilibrium (saturation).
-
Separate: Centrifuge the tubes at high speed to pellet the undissolved solid.
-
Quantify: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Analyze: Plot the measured solubility against the pH to identify the optimal pH for your assay.
Critical Consideration: You must ensure that the chosen pH does not negatively impact your biological system (e.g., cell health, enzyme activity, or protein stability) or the stability of the compound itself.
Q6: What are cyclodextrins and how can they be used to improve solubility?
Answer: Cyclodextrins are cyclic oligosaccharides that act as molecular encapsulating agents.[19] They have a unique truncated cone structure with a hydrophobic (lipophilic) inner cavity and a hydrophilic outer surface.[19][] This allows them to form non-covalent "inclusion complexes" with poorly soluble molecules like 6-Bromo-4-phenyl-1H-quinazolin-2-one. The hydrophobic part of the compound partitions into the cyclodextrin's cavity, while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in water.[][21]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations to improve the solubility and bioavailability of drugs and is an excellent choice for in vitro assays.[22][23]
Caption: Mechanism of cyclodextrin-mediated solubilization.
Protocol 3: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD (e.g., 20-40% w/v) in your desired aqueous buffer. Gentle warming may be required to fully dissolve the cyclodextrin.
-
Add Compound: Add the powdered 6-Bromo-4-phenyl-1H-quinazolin-2-one directly to the HP-β-CD solution.
-
Form Complex: Vortex vigorously and then place the mixture on a rotator or shaker at room temperature overnight to facilitate the formation of the inclusion complex. Sonication can also be used to accelerate this process.
-
Sterilize & Use: Filter the resulting solution through a 0.22 µm sterile filter to remove any undissolved compound and potential microbial contamination. The clear filtrate is your solubilized compound stock, ready for dilution into the final assay.
Q7: Are there other advanced formulation strategies I can consider?
Answer: Yes, for more challenging compounds or for transitioning from in vitro to in vivo studies, drug development professionals often employ more advanced formulation strategies. While complex, these methods can dramatically enhance solubility and bioavailability.
-
Solid Dispersions: This technique involves dispersing the drug at a molecular level within a hydrophilic polymer matrix (e.g., polyvinylpyrrolidone (PVP) or Soluplus®).[3][24] The drug exists in a high-energy amorphous state, which has a much faster dissolution rate than the stable crystalline form.[24][25] A common lab-scale method is solvent evaporation, where both the drug and polymer are dissolved in a common organic solvent, which is then evaporated to leave a solid polymer matrix with the drug molecularly dispersed within it.[25]
-
Lipid-Based Formulations: These systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), use lipophilic excipients to dissolve the drug.[4] When diluted into an aqueous medium (like gastrointestinal fluid), they spontaneously form fine oil-in-water emulsions, keeping the drug solubilized and ready for absorption.[4]
-
Nanonization: Reducing the particle size of the drug to the nanometer range (nanosuspensions) dramatically increases the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, significantly enhances the dissolution rate.[26][27]
These advanced methods typically require specialized equipment and formulation expertise but represent powerful tools for overcoming severe solubility limitations.[4][25][26]
Summary of Solubility Enhancement Techniques
| Technique | Mechanism | Pros | Cons | Best For |
| DMSO Stock | Solubilization in a polar aprotic solvent. | Simple, fast, widely applicable for in vitro screening. | Potential for precipitation on dilution; biological activity/toxicity of DMSO.[12][14] | Initial in vitro screening and proof-of-concept studies. |
| pH Adjustment | Ionization of the molecule to increase polarity. | Highly effective for ionizable compounds; simple to implement. | Limited by the pH tolerance of the assay system and compound stability. | Assays with flexible pH windows (e.g., some enzyme assays). |
| Co-solvents | Increases the polarity of the aqueous vehicle. | Easy to add to existing buffers; can prevent precipitation. | Can have their own biological effects; limited solubilization power. | Preventing precipitation upon dilution from DMSO stocks. |
| Cyclodextrins | Encapsulation of the hydrophobic molecule. | High solubilizing capacity; generally low toxicity; widely used in formulations.[22] | Can be expensive; may affect drug-target binding if the complex does not dissociate. | Cell-based and biochemical assays where DMSO is problematic; in vivo studies. |
| Solid Dispersions | Creation of an amorphous, high-energy drug state in a polymer matrix. | Significant increase in dissolution rate and apparent solubility.[24] | Requires formulation development and specialized equipment (e.g., spray dryer). | Advanced preclinical and clinical formulation development. |
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Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]
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Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.). Purdue e-Pubs. Retrieved from [Link]
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Sîrbu, R., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Retrieved from [Link]
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. Retrieved from [Link]
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DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. (n.d.). Cyagen. Retrieved from [Link]
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DMSO in cell based assays. (2025). Scientist Solutions. Retrieved from [Link]
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Insoluble drug delivery strategies: review of recent advances and business prospects. (n.d.). PMC. Retrieved from [Link]
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Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. (2024). Xtalks. Retrieved from [Link]
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Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. (n.d.). Keyence. Retrieved from [Link]
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Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. (n.d.). MDPI. Retrieved from [Link]
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How to enhance drug solubility for in vitro assays? (2014). ResearchGate. Retrieved from [Link]
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Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. (2017). ResearchGate. Retrieved from [Link]
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Loftsson, T., & Brewster, M. E. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PMC - PubMed Central - NIH. Retrieved from [Link]
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Cyclodextrin Derivatives – Versatile Carriers in Modern Science. (2024). YouTube. Retrieved from [Link]
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Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Retrieved from [Link]
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6-Bromo-2-phenylquinazolin-4(1H)-one. (n.d.). PubChem. Retrieved from [Link]
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Methods of solubility enhancements. (n.d.). Slideshare. Retrieved from [Link]
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5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Retrieved from [Link]
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Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2022). Asian Journal of Dental and Health Sciences. Retrieved from [Link]
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Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. Retrieved from [Link]
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Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. (n.d.). ResearchGate. Retrieved from [Link]
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Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). Springer. Retrieved from [Link]
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Synthesis and biologic evaluation of a radioiodinated quinazolinone derivative for enzyme-mediated insolubilization therapy. (n.d.). PubMed. Retrieved from [Link]
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6-bromo-4-phenylquinazoline-2(1H)-one. (n.d.). Stenutz. Retrieved from [Link]
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Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023). Retrieved from [Link]
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Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed. Retrieved from [Link]
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Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). (2023). Journal of Clinical Case Reports and Trails. Retrieved from [Link]
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Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties. (2010). ResearchGate. Retrieved from [Link]
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Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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6-Bromo-4-phenyl-1H-quinazolin-2-one. (2024). Chemsrc.com. Retrieved from [Link]
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Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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(PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.). ResearchGate. Retrieved from [Link]
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- 16. ajdhs.com [ajdhs.com]
- 17. experts.arizona.edu [experts.arizona.edu]
- 18. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. youtube.com [youtube.com]
- 24. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 27. longdom.org [longdom.org]
Technical Support Center: Overcoming Drug Resistance with 6-Bromo-Quinazolinone Derivatives
Welcome to the technical support resource for researchers utilizing 6-bromo-quinazolinone derivatives. This guide is designed to provide practical, field-proven insights to navigate the common challenges encountered during the experimental validation of these promising therapeutic agents. Our goal is to move beyond simple protocols and explain the underlying principles, enabling you to troubleshoot effectively and generate robust, reproducible data.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding the use of 6-bromo-quinazolinone derivatives in the context of drug resistance.
Q1: What is the primary mechanism of action for 6-bromo-quinazolinone derivatives in overcoming drug resistance?
A1: The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of pharmacological activities.[1][2][3] For many 6-bromo-quinazolinone derivatives, the principal mechanism is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][4] In many cancers, the EGFR signaling pathway is overactive, leading to uncontrolled cell growth and proliferation.[1] These derivatives are typically designed to compete with ATP at the kinase domain's binding site, thereby blocking the autophosphorylation of EGFR and inhibiting downstream signaling pathways that promote cell survival.[1][5]
The "6-bromo" substitution is critical. The presence of a halogen at the 6-position of the quinazoline ring has been shown to enhance the anticancer effects of the molecule.[3][6] This is often attributed to favorable interactions within the hydrophobic pocket of the EGFR active site, increasing the binding affinity and potency of the inhibitor.
Q2: How do these derivatives specifically address acquired resistance to first-generation EGFR inhibitors like gefitinib?
A2: Acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) is a major clinical challenge, with approximately 50% of cases in non-small cell lung cancer (NSCLC) caused by a secondary mutation in the EGFR gene, known as T790M.[7] This "gatekeeper" mutation sterically hinders the binding of first-generation drugs. Newer generations of quinazolinone-based inhibitors are designed with modified structures that can accommodate or covalently bind to the altered active site of the T790M mutant.[7] By developing dual-target inhibitors that can effectively block both wild-type and mutant EGFR, or even other pathways like c-Met that can become amplified to cause resistance, these novel derivatives offer a promising strategy to treat resistant tumors.[8][9]
Q3: I am starting a new project. What are the essential positive and negative controls for in vitro experiments with these compounds?
A3: Proper controls are the bedrock of a reliable experiment.
-
Positive Controls (Known EGFR Inhibitors):
-
Negative Controls:
-
Vehicle Control: The solvent used to dissolve your 6-bromo-quinazolinone derivative (typically DMSO) must be added to control cells at the same final concentration used for your experimental compounds.
-
Inactive Structural Analog: If available, a structurally similar derivative known to have poor or no EGFR inhibitory activity is an ideal negative control to ensure the observed effects are due to specific target engagement and not off-target cytotoxicity.
-
-
Cell Line Controls:
-
Use a pair of cell lines: one that is sensitive to EGFR inhibition (e.g., PC-9, HCC827) and one that is resistant (e.g., H1975, which harbors the T790M mutation). This is crucial for demonstrating that your compound can overcome resistance.
-
Section 2: Synthesis & Compound Handling - Troubleshooting Guide
Difficulties often begin with the compound itself. This section addresses common issues in synthesis and preparation.
Q4: My synthesis of the 6-bromo-2-substituted-4(3H)-quinazolinone core is resulting in very low yields. What are the common pitfalls?
A4: Low yield is a frequent issue, often stemming from suboptimal reaction conditions or impure starting materials. A common synthetic route involves the cyclization of 5-bromoanthranilic acid.[1][2]
Troubleshooting Steps:
-
Purity of 5-Bromoanthranilic Acid: Ensure your starting material is pure. Recrystallize if necessary. Impurities can interfere with the initial acylation and subsequent cyclization steps.
-
Anhydrous Conditions: The formation of the intermediate benzoxazinone from 5-bromoanthranilic acid and an anhydride (e.g., acetic anhydride) is sensitive to water.[1] Ensure you are using anhydrous solvents and oven-dried glassware.
-
Reaction Monitoring: Follow the reaction's progress using Thin-Layer Chromatography (TLC).[1][10] Pushing the reaction too long or not long enough can lead to side products or incomplete conversion.
-
Nucleophilic Addition Step: When converting the benzoxazinone intermediate to the final quinazolinone with an amine, the choice of solvent is key. Glacial acetic acid or pyridine are commonly used.[1][2] Ensure the amine is of high purity and added stoichiometrically. An excess can sometimes complicate purification.
Q5: My 6-bromo-quinazolinone derivative is poorly soluble in aqueous media for cell-based assays. How can I prepare my stock and working solutions correctly?
A5: Solubility is arguably the most common practical hurdle. These compounds are typically hydrophobic.
Protocol for Stock and Working Solution Preparation:
-
Primary Stock Solution (High Concentration): Prepare a 10 mM or 20 mM stock solution in 100% Dimethyl Sulfoxide (DMSO). Ensure the compound is fully dissolved by vortexing and gentle warming (if the compound is stable). Store this stock at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
Intermediate Dilutions: Do not dilute directly from the 10 mM stock into your aqueous cell culture medium. This will cause immediate precipitation. Instead, perform serial dilutions in 100% DMSO to get closer to your final working concentration range.
-
Final Working Solution: The final dilution into cell culture medium should be at least 1:1000 to ensure the final DMSO concentration is ≤ 0.1%. For example, to achieve a 10 µM final concentration, add 1 µL of a 10 mM stock to 1 mL of medium. Add the DMSO stock dropwise to the medium while vortexing gently to facilitate dispersion and prevent localized precipitation.
-
Solubility Check: Before treating cells, visually inspect your final working solution (hold it up to a light source) for any signs of precipitation or cloudiness. If observed, you must reformulate your dosing plan, as precipitated compound is not bioavailable and will lead to inaccurate results.
Section 3: Cell-Based Assays - Troubleshooting & Protocols
This section focuses on the most common in vitro assay used to determine the efficacy of these compounds.
Troubleshooting Inconsistent IC50 Values
Q6: I am performing an MTT assay to determine the IC50 value of my compound, but my results are highly variable between experiments. What could be going wrong?
A6: IC50 variability is a classic problem that can usually be traced to technical inconsistencies. The MTT assay measures cell viability and is a reliable method for assessing the cytotoxic activity of compounds like 6-bromo-quinazolinone derivatives.[1][6]
Here is a logical decision tree to help diagnose the issue:
Caption: Troubleshooting flowchart for inconsistent IC50 values.
Protocol: Standard MTT Assay for Cytotoxicity
This protocol is a self-validating system for determining the IC50 of a 6-bromo-quinazolinone derivative against an adherent cancer cell line (e.g., H1975).
Materials:
-
96-well flat-bottom cell culture plates
-
Cancer cells (e.g., H1975) in logarithmic growth phase
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
Test compound (10 mM stock in DMSO)
-
Positive control (e.g., Osimertinib, 10 mM stock in DMSO)
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
DMSO (cell culture grade)
Step-by-Step Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Prepare a cell suspension at a density of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Causality Check: Seeding density is crucial. Too few cells, and they may not survive; too many, and they may become confluent and stop dividing, altering their sensitivity to the drug.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of your test compound and positive control in complete medium. A common concentration range to test is 0.01, 0.1, 1, 10, and 100 µM. Remember to keep the final DMSO concentration at ≤ 0.1%.
-
Include "vehicle control" wells (medium + 0.1% DMSO) and "no-cell" blank wells (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
After 72 hours, add 20 µL of 5 mg/mL MTT reagent to each well.
-
Mechanism Insight: MTT (a yellow tetrazolium salt) is reduced to purple formazan crystals by metabolically active cells, specifically by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
-
Incubate for 3-4 hours at 37°C. Protect the plate from light.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Agitate the plate on an orbital shaker for 10 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.
-
| Parameter | Recommended Value | Rationale |
| Cell Seeding Density | 3,000 - 8,000 cells/well | Ensures cells are in log growth phase during treatment. |
| Drug Incubation Time | 72 hours | Allows for effects on multiple cell cycles to manifest. |
| Final DMSO % | ≤ 0.1% | Minimizes solvent-induced cytotoxicity. |
| MTT Incubation Time | 3 - 4 hours | Sufficient time for formazan development without crystal overgrowth. |
| Absorbance Wavelength | 570 nm | Optimal wavelength for detecting purple formazan. |
Section 4: Target Engagement & Mechanism of Action
Confirming that your compound hits its intended target is a critical step. For 6-bromo-quinazolinone derivatives, this often means demonstrating inhibition of EGFR phosphorylation.
Q7: How can I visually demonstrate that my compound is inhibiting the EGFR pathway in my target cells?
A7: Western blotting is the gold-standard technique for this purpose. You will measure the levels of phosphorylated EGFR (p-EGFR), which is the active form of the receptor, and total EGFR (t-EGFR) as a loading control. A successful inhibitor will decrease the p-EGFR/t-EGFR ratio.
Caption: EGFR signaling and the inhibitory action of quinazolinones.
Protocol: Western Blot for p-EGFR Inhibition
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells (e.g., H1975) and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.
-
Pre-treat cells with your 6-bromo-quinazolinone derivative (at 1x, 5x, and 10x IC50) for 2 hours. Include a vehicle control.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation. Leave one plate unstimulated as a negative control.
-
Immediately place plates on ice, wash with ice-cold PBS, and lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Causality Check: Phosphatase inhibitors are non-negotiable. Without them, phosphatases in the lysate will rapidly dephosphorylate your target, giving a false negative result.
-
-
Protein Quantification:
-
Quantify the protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against p-EGFR (e.g., Tyr1068) overnight at 4°C. Use the manufacturer's recommended dilution.
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection and Re-probing:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imager.
-
To normalize, you must strip the membrane and re-probe for total EGFR and a loading control like GAPDH or β-actin. This confirms that the observed decrease in p-EGFR is due to inhibition, not a general decrease in protein levels.
-
References
-
Emami, L., Mardaneh, P., Zare, F., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports. Available at: [Link]
-
Teaje, S., et al. (2010). Synthesis of 6-bromo-oxo quinazoline derivatives and their pharmacological activities. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Unknown Author. (n.d.). Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. Semantic Scholar. Available at: [Link]
-
Asadi, A., et al. (2015). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences. Available at: [Link]
-
Mohamed, M. S., et al. (2010). Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties. Acta Pharmaceutica. Available at: [Link]
-
Unknown Author. (2010). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). International Journal of ChemTech Research. Available at: [Link]
-
Zhang, H., et al. (2023). Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity. Bioorganic Chemistry. Available at: [Link]
-
El-Gazzar, M. G., et al. (2024). Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. ACS Omega. Available at: [Link]
-
Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate. Available at: [Link]
-
Abdel-Ghani, T. M., et al. (2017). Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. Future Medicinal Chemistry. Available at: [Link]
-
Iacob, A. D., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. Available at: [Link]
-
Barone, M., et al. (2014). Synthesis, structure–activity relationships, and bioactivity evaluation of 6-bromo-quinazolinone derivatives. Medicinal Chemistry Research. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. Available at: [Link]
-
Thomas, N., et al. (2021). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Ali, M. A., et al. (2023). Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. Frontiers in Chemistry. Available at: [Link]
-
Wnuk, M., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. International Journal of Molecular Sciences. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mediresonline.org [mediresonline.org]
Technical Support Center: Enhancing the Stability of 6-Bromo-4-phenyl-1H-quinazolin-2-one in Solution
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 6-Bromo-4-phenyl-1H-quinazolin-2-one. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this compound. We understand that maintaining the stability of small molecules in solution is paramount for generating reproducible and reliable experimental data. This document moves beyond simple protocols to provide a deeper understanding of the factors influencing the stability of this quinazolinone derivative, empowering you to troubleshoot issues and proactively design more robust experiments.
The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of biological activities.[1][2] The core ring system is generally reported to be quite stable; however, like all heterocyclic compounds, its stability in solution is not absolute and can be compromised by various environmental factors.[3][4] This guide provides a logical, evidence-based framework for diagnosing and mitigating these stability challenges.
Troubleshooting Guide: Rapid Degradation in Solution
Have you observed a loss of potency, the appearance of unknown peaks in your analytical runs, or other evidence of degradation? This section provides a systematic approach to identifying the root cause.
Initial Troubleshooting Workflow
Begin by following this logical workflow to diagnose the primary cause of instability. Each step is detailed in the Q&A section that follows.
Caption: A step-by-step workflow for troubleshooting degradation.
Q&A: Addressing Specific Stability Issues
Question 1: My compound's concentration is decreasing in my aqueous buffer. What is the most likely cause and how do I fix it?
Answer: The most common culprit for degradation in aqueous media is pH-mediated hydrolysis. The lactam functionality within the quinazolinone ring is susceptible to cleavage under both strongly acidic and basic conditions, which can lead to ring-opening.[5] While 4(3H)-quinazolinones are generally stable in mild acid and alkaline solutions, they can be destroyed if boiled in strong acid or base.[3][4]
-
Causality: At low pH, the nitrogen atoms in the pyrimidine ring can become protonated, activating the ring for nucleophilic attack by water. Conversely, at high pH, hydroxide ions can directly attack the carbonyl carbon of the lactam, initiating hydrolysis. For many nitrogen-containing heterocyclic compounds, solubility and stability are highly dependent on pH.[6]
-
Troubleshooting Steps:
-
Measure the pH: Confirm the pH of your solution. Even unbuffered water can have a pH that shifts upon dissolution of a compound or absorption of atmospheric CO₂.
-
Buffer the Solution: The most effective countermeasure is to use a buffered system to maintain a stable pH, ideally within the range of 6.0 to 8.0.
-
Perform a pH-Stability Profile: To definitively identify the optimal pH, conduct a stability study across a range of pH values as detailed in Protocol 1 .
-
| Buffer System | Useful pH Range | Comments |
| Phosphate Buffer (PBS) | 6.0 - 8.0 | Biologically relevant, but potential for precipitation with divalent cations. |
| Citrate Buffer | 3.0 - 6.2 | Useful for exploring acidic stability, may chelate metal ions. |
| TRIS Buffer | 7.5 - 9.0 | Common in biological assays, but pH is temperature-dependent. |
| HEPES Buffer | 6.8 - 8.2 | Good buffering capacity in the physiological range. |
| Table 1: Recommended Buffer Systems for pH-Dependent Stability Studies. |
Question 2: I've buffered my solution, but I still see degradation, particularly when stored at room temperature for a few days. What should I investigate next?
Answer: After ruling out pH instability, the next most probable cause is oxidative degradation. The aromatic rings and the quinazolinone core itself can be susceptible to oxidation, especially in the presence of dissolved oxygen, trace metal ions, or peroxides that may be present in solvents like THF or ether.[5]
-
Causality: The mechanism often involves the formation of reactive oxygen species (ROS) that can attack electron-rich centers on the molecule. The presence of substituents on the phenyl ring can influence this susceptibility; electron-donating groups may increase the rate of oxidation, while electron-withdrawing groups can decrease it.[7]
-
Troubleshooting Steps:
-
Degas Solvents: Before preparing your solution, sparge aqueous buffers and organic solvents with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Incorporate Antioxidants: The addition of a small amount of an antioxidant can scavenge free radicals and prevent oxidative degradation. This is a common strategy for stabilizing phenolic compounds and other susceptible moieties.[8][9] See Protocol 3 for a practical example.
-
Use High-Purity Solvents: Ensure you are using HPLC-grade or higher purity solvents, which have lower levels of peroxide and metal ion contaminants.
-
Question 3: My compound seems stable in the dark, but degrades when left on the lab bench. Could light be the issue?
Answer: Yes, photodegradation is a significant and often overlooked cause of instability. Compounds with aromatic and heterocyclic ring systems can absorb UV or visible light, promoting them to an excited state where they can undergo various reactions, including oxidation, rearrangement, or cleavage. Studies on other quinazoline derivatives have shown marked instability when exposed to normal room lighting.[10]
-
Causality: The absorbed light energy can directly break chemical bonds or be transferred to molecular oxygen to create highly reactive singlet oxygen, which then attacks the compound.
-
Troubleshooting Steps:
-
Protect from Light: The simplest and most immediate solution is to store all solutions in amber glass vials or wrap clear vials and flasks in aluminum foil.
-
Conduct a Photostability Study: To confirm light sensitivity, prepare two samples of your compound solution. Expose one to your typical laboratory lighting conditions (or a controlled light source) and keep the other in complete darkness as a control. Analyze both samples at various time points using a stability-indicating HPLC method. This is a core component of a forced degradation study (see Protocol 2 ).
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 6-Bromo-4-phenyl-1H-quinazolin-2-one?
The two most anticipated degradation pathways are hydrolysis and oxidation .
Caption: Primary degradation pathways for the quinazolinone core.
-
Hydrolysis: As discussed previously, the amide (lactam) bond in the pyrimidine ring is the most likely site for hydrolytic cleavage, resulting in a ring-opened product.[5]
-
Oxidation: The electron-rich aromatic rings and nitrogen atoms are potential sites for oxidation, which can lead to the formation of N-oxides or hydroxylated species on the phenyl or fused benzene rings.
Q2: What is the best solvent for preparing a concentrated stock solution?
For initial stock solutions, a high-purity, anhydrous aprotic solvent is generally preferred to minimize hydrolysis.
| Solvent | Advantages | Disadvantages & Mitigation |
| DMSO | Excellent solvating power for many heterocyclic compounds. | Can be hygroscopic (absorbs water). Can degrade some compounds over time. Mitigation: Use anhydrous grade, store under inert gas, and aliquot into single-use vials to avoid freeze-thaw cycles. Some studies show quinazoline derivatives can be unstable in DMSO.[11] |
| DMF | Good solvating power. | Can degrade at high temperatures or in the presence of acid/base. Mitigation: Use high-purity grade and store properly. |
| Ethanol | Less toxic, good solvating power for moderately polar compounds. | Protic solvent, may participate in reactions. Mitigation: Use absolute (anhydrous) ethanol. |
| Table 2: Common Solvents for Stock Solution Preparation. |
Recommendation: For 6-Bromo-4-phenyl-1H-quinazolin-2-one, anhydrous DMSO is a common starting point due to its strong solubilizing capacity. However, it is critical to validate the stability of your compound in your chosen stock solvent. A study on new quinazoline derivatives found them to be stable in 0.2% DMSO for up to 96 hours.[12] Another study found good stability in ultrapure water for over 40 days when stored correctly, but poor stability in DMSO.[11][13] Therefore, empirical validation is essential.
Q3: How should I store my solutions for long-term stability?
For long-term storage, solutions should be kept at low temperatures to reduce the rate of all chemical reactions.
-
In Solvent: Store aliquots at -80°C for up to 1 year .[10]
-
Powder (Solid State): Store at -20°C for up to 3 years .[10] Always use tightly sealed containers to prevent solvent evaporation and uptake of atmospheric moisture. Aliquoting is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation and cause the compound to precipitate out of solution.
Q4: What is a forced degradation study and why is it important?
A forced degradation study (or stress testing) is an experiment where the compound is intentionally exposed to harsh conditions to accelerate its decomposition.[5][10] Its purpose is twofold:
-
To Identify Degradation Products: It helps identify the potential impurities that might arise during manufacturing or storage.
-
To Develop a Stability-Indicating Method: It is crucial for developing an analytical method (typically HPLC) that can separate the parent compound from all potential degradation products, ensuring that the assay accurately measures the compound's concentration without interference.[5] See Protocol 2 for a detailed methodology.
Experimental Protocols
Protocol 1: pH-Dependent Stability Assessment
This protocol determines the optimal pH for your compound in an aqueous solution.
-
Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.
-
Prepare Stock Solution: Create a concentrated stock solution of 6-Bromo-4-phenyl-1H-quinazolin-2-one in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Incubate Samples: Dilute the stock solution into each buffer to a final concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (<1%) to minimize its effect.
-
Set Time Points: Store the solutions at a constant temperature (e.g., 25°C or 37°C), protected from light.
-
Analyze: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample. Quench any reaction by diluting into the mobile phase and immediately analyze using a validated, stability-indicating HPLC-UV method.
-
Calculate: Plot the percentage of the parent compound remaining versus time for each pH value to determine the pH at which the compound is most stable.
Protocol 2: Forced Degradation Study
This protocol is essential for understanding potential degradation pathways.[5][10]
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 70°C for 48 hours. Also, place a known amount of the solid compound in a 70°C oven for one week.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (with UV and visible light) for a defined period. Keep a control sample wrapped in foil.
-
Analysis: At appropriate time points, withdraw aliquots. Neutralize the acid and base samples before diluting all samples with the mobile phase. Analyze all stressed samples and an unstressed control by HPLC. The goal is to achieve 5-20% degradation to ensure degradation products are detectable.
Protocol 3: Preparation of a Stabilized Formulation
This protocol describes how to prepare a solution with an antioxidant.
-
Choose Antioxidant: Select an antioxidant compatible with your system. Ascorbic acid (for aqueous systems) or Butylated hydroxytoluene (BHT) (for organic systems) are common choices.
-
Prepare Solvent: De-gas your chosen buffered solution (e.g., PBS pH 7.4) by sparging with nitrogen for 20 minutes.
-
Add Antioxidant: Dissolve the antioxidant in the de-gassed buffer at a low concentration (e.g., 0.01% - 0.1% w/v).
-
Dissolve Compound: Prepare your final working solution of 6-Bromo-4-phenyl-1H-quinazolin-2-one in this antioxidant-containing buffer.
-
Store Properly: Store the final solution protected from light at the appropriate temperature (4°C for short-term, -80°C for long-term).
References
-
Al-Ostath, A., Abed, A., & El-Awady, R. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 1039. [Link]
-
Văduva, C. I., et al. (2022). Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H). Antioxidants, 11(11), 2263. [Link]
-
Militaru, G., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 124-129. [Link]
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Al-Omar, M. A. (2010). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. ResearchGate. [Link]
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Błaszczak-Świątkiewicz, K., et al. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Biochimica Polonica, 59(2), 245-248. [Link]
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Mravljak, J., et al. (2021). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Molecules, 26(21), 6563. [Link]
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Ghiuru, R., et al. (2020). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. ResearchGate. [Link]
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Tomášková, L., et al. (2021). Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study. Antioxidants, 10(1), 101. [Link]
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Chemistry Europe. (2022). Stabilization of Ethynyl‐Substituted Aryl‐λ‐Iodanes by Tethered N‐Heterocylces. Chemistry – A European Journal, 28(21), e202104332. [Link]
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El Badaoui, Y., et al. (2023). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. Molecules, 28(23), 7856. [Link]
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Szatylowicz, H., et al. (2015). Substituent Effects in Heterocyclic Systems. ResearchGate. [Link]
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AIP Conference Proceedings. (2011). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. AIP Conference Proceedings, 1380(1), 221-224. [Link]
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ChemSrc. (2024). 6-Bromo-4-phenyl-1H-quinazolin-2-one. ChemSrc. [Link]
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Liu, Y., et al. (2022). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. Molecules, 27(18), 5857. [Link]
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Acosta, N. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmacy, 7(2), 46. [Link]
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Kavitha, K., et al. (2018). A review on quinazolinone and its derivatives with diverse biological activities. World Journal of Pharmacy and Pharmaceutical Sciences, 7(4), 459-476. [Link]
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Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O- Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails, 2(2). [Link]
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Singh, S., et al. (2014). Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. Der Pharma Chemica, 6(5), 324-331. [Link]
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Mohamed, M. S., et al. (2010). Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties. Acta Pharmaceutica, 60(2), 159-171. [Link]
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Alam, M. A., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. ChemEngineering, 5(4), 73. [Link]
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Osarodion, O. P. (2023). Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. SCIREA Journal of Clinical Medicine, 8(6), 723-736. [Link]
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Technical Support Center: Scalable Synthesis of 6-Bromo-4-phenyl-1H-quinazolin-2-one
This guide serves as a specialized technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 6-Bromo-4-phenyl-1H-quinazolin-2-one. Quinazolinone scaffolds are pivotal in medicinal chemistry, and this specific derivative is a key building block for various therapeutic agents.[1] This document provides in-depth, field-tested protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during its scalable production. The synthesis is logically presented in two primary stages: the preparation of the key intermediate, 2-Amino-5-bromobenzophenone, followed by its cyclization to the target quinazolinone.
Part 1: Synthesis of Key Intermediate: 2-Amino-5-bromobenzophenone
The quality and yield of the final product are critically dependent on the purity of the 2-Amino-5-bromobenzophenone intermediate.[2][3] This section details its scalable synthesis and purification.
FAQ 1.1: What is the most reliable and scalable method for synthesizing 2-Amino-5-bromobenzophenone?
For large-scale synthesis, the regioselective bromination of 2-aminobenzophenone using N-bromosuccinimide (NBS) is the preferred method due to its operational simplicity and use of readily available reagents.[2] The electron-donating amino group directs the electrophilic substitution primarily to the para position, yielding the desired 5-bromo isomer.
Experimental Protocol: Bromination of 2-Aminobenzophenone
This protocol outlines a standard procedure for the synthesis of 2-Amino-5-bromobenzophenone.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminobenzophenone (1.0 eq.) in a suitable solvent such as dichloromethane (DCM).[2]
-
Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Dissolve N-bromosuccinimide (NBS, 1.05 eq.) in the reaction solvent and add it dropwise to the cooled solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any remaining bromine. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.[2]
-
Purification: Concentrate the organic layer under reduced pressure. The crude product, typically a yellow solid, can be purified by recrystallization from ethanol or by column chromatography for higher purity.[2]
Table 1: Key Parameters for 2-Amino-5-bromobenzophenone Synthesis
| Parameter | Recommended Value/Reagent | Rationale & Causality |
| Starting Material | 2-Aminobenzophenone | A commercially available precursor. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a controlled source of electrophilic bromine, minimizing over-bromination compared to liquid Br₂. |
| Stoichiometry | ~1.05 eq. of NBS | A slight excess of NBS ensures complete conversion of the starting material. A large excess can lead to di-brominated byproducts. |
| Solvent | Dichloromethane (DCM) | Offers good solubility for the reactants and is relatively inert under the reaction conditions.[2] |
| Temperature | 0-5 °C during addition | Exothermic reaction. Low temperature controls the reaction rate, preventing the formation of isomeric and di-brominated impurities. |
| Purification | Recrystallization (Ethanol) or Silica Gel Chromatography | Recrystallization is often sufficient for scalable work and is more cost-effective. Chromatography is used for achieving >98% purity.[2] |
Diagram 1: Workflow for 2-Amino-5-bromobenzophenone Synthesis
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Catalyst Selection for Efficient Quinazolinone Synthesis: A Technical Support Guide
Welcome to the Technical Support Center for Quinazolinone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of catalyst selection and troubleshoot common experimental hurdles. Quinazolinone scaffolds are pivotal in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2][3][4][5][6] The efficiency of their synthesis is often dictated by the judicious choice of a catalyst. This resource provides in-depth, field-proven insights to optimize your synthetic routes, enhance yields, and ensure the integrity of your results.
Troubleshooting Guide: Overcoming Common Hurdles in Catalyzed Quinazolinone Synthesis
This section addresses specific issues you may encounter during your experiments, offering not just solutions but the scientific reasoning behind them.
Issue 1: Low or No Product Yield
A common frustration in quinazolinone synthesis is a lower-than-expected yield.[7][8][9] This can often be traced back to several key factors.
Question: My reaction is resulting in a very low yield of the desired quinazolinone. What are the likely causes and how can I systematically troubleshoot this?
Answer: A low yield is a multifaceted problem. A systematic evaluation of your reaction parameters is the most effective approach.
Potential Cause & Troubleshooting Steps:
-
Suboptimal Reaction Conditions:
-
Temperature: Many quinazolinone syntheses are temperature-sensitive. Some classical methods require high temperatures (>120°C), while modern catalytic approaches may proceed under milder conditions.[8]
-
Protocol: Temperature Screening: Set up small-scale parallel reactions at various temperatures (e.g., room temperature, 50°C, 80°C, 110°C) to identify the optimum.[7] Monitor progress by TLC or LC-MS.
-
-
Reaction Time: Inadequate or excessive reaction times can be detrimental. Monitor the consumption of starting materials and the formation of the product over time to determine the optimal reaction duration.[7][8]
-
Solvent: The solvent's polarity and boiling point are critical.[7] Polar solvents can favor the desired C-N bond formation, while nonpolar solvents might lead to side products.[10] For some syntheses, polar solvents like DMF and water give excellent yields, whereas toluene and THF are ineffective.[7][10]
-
Protocol: Solvent Screening: Test a range of solvents with varying polarities, such as toluene (nonpolar), acetonitrile (polar aprotic), ethanol (polar protic), and DMF (polar aprotic), to find the most suitable one for your specific catalytic system.[7]
-
-
-
Catalyst Inactivity or Inefficiency:
-
Catalyst Choice: The catalyst itself may be ill-suited for the specific transformation. For instance, a reaction may require a Lewis acid catalyst, while you are using a redox-active metal.
-
Catalyst Poisoning: Impurities in your starting materials or solvent can poison the catalyst. Ensure the purity of all reagents.[7]
-
Catalyst Loading: The amount of catalyst used is crucial. Too little may result in an incomplete reaction, while too much can sometimes lead to unwanted side reactions. Optimize the catalyst loading by running the reaction with varying amounts of the catalyst.
-
Heterogeneous Catalyst Deactivation: If using a reusable heterogeneous catalyst, it may have lost activity after several runs. Consider regenerating the catalyst according to the literature procedure or using a fresh batch.[11]
-
-
Poor Quality of Starting Materials:
-
Impurities in reactants are a common source of low yields and side reactions.[7][9]
-
Protocol: Reagent Purification: Purify starting materials before use. For example, liquid aldehydes can be distilled under reduced pressure, and solid aldehydes can be recrystallized.[7] Verify purity using techniques like NMR or melting point determination.
-
-
-
Atmosphere Control:
-
Some catalytic reactions, particularly those involving transition metals like copper or palladium, are sensitive to air and moisture.[9][12]
-
Protocol: Inert Atmosphere Setup: If your reaction is air-sensitive, perform it under an inert atmosphere of nitrogen or argon. Use oven-dried glassware and degassed solvents to minimize exposure to oxygen and water.[7]
-
-
Issue 2: Formation of Significant Side Products
The appearance of unexpected spots on your TLC plate or peaks in your LC-MS chromatogram indicates the formation of side products, which can complicate purification and reduce the yield of your target quinazolinone.
Question: My reaction is producing a complex mixture of products. How can I identify the cause and suppress the formation of these impurities?
Answer: Side product formation is often a result of competing reaction pathways. Understanding the mechanism of your chosen synthetic route is key to mitigating this issue.
Potential Cause & Troubleshooting Steps:
-
Incorrect Solvent Polarity: As mentioned, solvent polarity can influence the reaction pathway. In some cases, nonpolar solvents may favor the formation of benzimidazoles instead of the desired quinazolines.[10] A switch to a more polar solvent could resolve this.
-
Over-oxidation or Decomposition:
-
If your reaction involves an oxidation step, the product or intermediates might be susceptible to over-oxidation or decomposition under the reaction conditions.[7]
-
Protocol: Product Stability Test: To test for product stability, subject a small sample of the purified quinazolinone to the reaction conditions (without the starting materials) and monitor for any degradation over time.[7] If the product is unstable, consider using milder reaction conditions, a shorter reaction time, or a more selective oxidant.
-
-
-
Substituent Effects:
-
The electronic nature of substituents on your starting materials can influence the reaction's regioselectivity and lead to different products. For example, strong electron-withdrawing or electron-donating groups can alter the reactivity of the substrates.[11] Be mindful of the substrate scope and limitations of the catalytic system you are using.
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding catalyst selection and application in quinazolinone synthesis.
Q1: What are the main types of catalysts used for quinazolinone synthesis, and how do I choose between them?
A1: Catalysts for quinazolinone synthesis can be broadly categorized into:
-
Transition Metal Catalysts: These are widely used and include catalysts based on copper, palladium, iron, cobalt, nickel, and manganese.[1][4][11][13] They are often highly efficient but can be expensive and may require inert atmosphere techniques. The choice depends on the specific reaction, with copper being popular for its low cost and versatility in C-N coupling reactions.[2]
-
Heterogeneous Catalysts: These are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). Examples include metal oxides, metals on solid supports (like SBA-15), and magnetic nanoparticles.[5][11][14][15] Their main advantage is ease of separation and recyclability, which aligns with green chemistry principles.[16]
-
Homogeneous Catalysts: These are in the same phase as the reactants. They often exhibit high activity and selectivity but can be difficult to separate from the product.[14]
-
Organocatalysts: These are metal-free organic molecules that can catalyze the reaction. Examples include p-toluenesulfonic acid (p-TSA), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[17] They are an attractive alternative to metal catalysts, often being less toxic and less sensitive to air and moisture.
-
Nanocatalysts: These are catalytic materials with at least one dimension in the nanometer scale. They bridge the gap between homogeneous and heterogeneous catalysis, offering high surface area and reactivity with the potential for easy recovery.[5][14]
The choice depends on factors like cost, desired reaction conditions (mild vs. harsh), substrate scope, and the importance of catalyst recyclability for your application.
Q2: What is the role of the base in quinazolinone synthesis?
A2: A base is often crucial for promoting deprotonation and subsequent cyclization steps.[10] The strength and type of base (e.g., organic bases like DABCO or inorganic bases like K₂CO₃) can significantly affect the reaction rate and yield.[10][11]
Q3: Are there any "green" or sustainable catalyst options for quinazolinone synthesis?
A3: Yes, there is a strong trend towards developing more environmentally friendly synthetic methods. Key green approaches include:
-
The use of reusable heterogeneous catalysts to minimize waste.[16]
-
Employing earth-abundant and less toxic metal catalysts like iron and copper.[11]
-
Developing catalyst- and solvent-free methods, often facilitated by microwave or ultrasonic irradiation.[10][17]
-
Using deep eutectic solvents (DES) as both catalyst and solvent.[3]
Q4: How can I determine if my catalyst is still active after recycling?
A4: To check the activity of a recycled heterogeneous catalyst, you can perform a control reaction with fresh starting materials and compare the yield and reaction time to the initial run. A significant decrease in performance indicates catalyst deactivation. Characterization techniques like TEM or XRD can also be used to check for changes in the catalyst's morphology and structure.
Data & Diagrams for Deeper Insight
Comparative Catalyst Performance
The following table summarizes the performance of various catalytic systems for the synthesis of 2-substituted quinazolinones, providing a quick reference for catalyst selection.
| Catalyst System | Starting Materials | Conditions | Yield (%) | Key Advantages | Reference |
| CuFe₂O₄ Nanoparticles | 2-Aminobenzophenones, Aldehydes, NH₄OAc | Water, RT | 90-97 | Green, reusable catalyst, aqueous media.[2] | [2] |
| α-MnO₂ | 2-Aminobenzylamines, Alcohols | TBHP, Chlorobenzene, 80°C | 59-91 | Reusable, cost-effective, broad substrate scope.[11] | [11] |
| Co(OAc)₂·4H₂O | 2-Aminoaryl Alcohols, Nitriles | t-BuOK, tert-AmOH, Air, 95°C | up to 95 | Ligand-free, mild conditions, cost-effective.[1] | [1] |
| p-TSA | Isatoic Anhydride, Amines, Aldehydes | Grinding, Solvent-free | High | Metal-free, solvent-free, simple work-up.[17] | [17] |
| SBA-15@ELA | Isatoic Anhydride, Phenylhydrazine, Aldehydes | Ethanol, Reflux | 78-96 | Recoverable, high surface area, green solvent.[15] | [15] |
Visualizing Catalytic Pathways
Understanding the mechanism is crucial for troubleshooting. The following diagrams illustrate a generalized catalytic cycle and a decision-making workflow for catalyst selection.
Caption: Decision workflow for selecting a suitable catalyst system.
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Patel, V., Goswami, D., & Patel, N. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 27(15), 4935. doi:10.3390/molecules27154935. Available from: [Link]
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Štefane, B., Molnar, M., & Jukić, M. (2022). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Journal of the Serbian Chemical Society, 87(1), 1-13. doi:10.2298/JSC210701065S. Available from: [Link]
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Pathak, S., Singh, S., Singh, R., & Singh, P. (2023). Synthesis of Quinazolines Scaffold Using Green and Sustainable Heterogenous Nano-catalysts. NanoWorld Journal, 9(S5), 232-243. doi:10.17756/nwj.2023-s5-004. Available from: [Link]
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Kumar, P., Tomar, V., Joshi, R. K., & Nemiwal, M. (2022). Nanocatalyzed synthetic approach for quinazoline and quinazolinone derivatives: A review (2015–present). Synthetic Communications, 52(10), 1435-1456. doi:10.1080/00397911.2022.2039327. Available from: [Link]
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Heravi, M. M., Malekpour, S., & Zadsirjan, V. (2024). One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. Scientific Reports, 14(1), 11333. doi:10.1038/s41598-024-62021-z. Available from: [Link]
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Kumar, A., & Sharma, S. (2021). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 9, 707321. doi:10.3389/fchem.2021.707321. Available from: [Link]
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Maiden, T. M., & Harrity, J. P. (2016). Recent developments in transition metal catalysis for quinazolinone synthesis. Organic & Biomolecular Chemistry, 14(34), 8014-8025. doi:10.1039/c6ob01402j. Available from: [Link]
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Validation & Comparative
A Comparative Cytotoxicity Analysis: 6-Bromo-4-phenyl-1H-quinazolin-2-one versus Cisplatin in MCF-7 Breast Cancer Cells
In the relentless pursuit of more effective and selective anticancer therapeutics, novel heterocyclic compounds are continually being explored for their potential to overcome the limitations of conventional chemotherapy. This guide provides an in-depth comparative analysis of the cytotoxic effects of a promising quinazolinone derivative, 6-Bromo-4-phenyl-1H-quinazolin-2-one, and the widely used chemotherapeutic agent, cisplatin, on the human breast adenocarcinoma cell line, MCF-7. This document is intended for researchers, scientists, and drug development professionals, offering a technical overview of the compounds' mechanisms of action, experimental protocols for cytotoxicity assessment, and a comparative interpretation of their efficacy.
Introduction: The Quest for Superior Anticancer Agents
Cisplatin, a platinum-based coordination compound, has been a cornerstone of cancer treatment for decades, demonstrating efficacy against a range of solid tumors.[1] Its primary mechanism of action involves binding to nuclear DNA, where it forms intra- and inter-strand crosslinks.[1][2] This adduct formation distorts the DNA double helix, consequently inhibiting DNA replication and transcription, which ultimately triggers apoptotic cell death.[2][3] Despite its effectiveness, the clinical utility of cisplatin is often hampered by severe side effects, including nephrotoxicity and neurotoxicity, and the development of drug resistance.[2]
This has spurred the investigation of alternative therapeutic agents with improved selectivity and novel mechanisms of action. The quinazolinone scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of pharmacological activities, including potent anticancer effects.[4][5] Many of these compounds exert their cytotoxic effects through the inhibition of key signaling pathways involved in tumor progression, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[6][7] The focus of this guide, 6-Bromo-4-phenyl-1H-quinazolin-2-one, belongs to this promising class of molecules.
This comparative guide will delve into the cytotoxic profiles of both 6-Bromo-4-phenyl-1H-quinazolin-2-one and cisplatin in MCF-7 cells, a well-established in vitro model for estrogen receptor-positive breast cancer. We will explore their distinct mechanisms of inducing cell death and provide detailed protocols for robust and reproducible cytotoxicity assessment.
Mechanisms of Cytotoxicity: A Tale of Two Pathways
The cytotoxic effects of 6-Bromo-4-phenyl-1H-quinazolin-2-one and cisplatin are mediated through fundamentally different, yet ultimately converging, pathways leading to apoptosis.
6-Bromo-4-phenyl-1H-quinazolin-2-one: Targeting the EGFR Signaling Cascade
Derivatives of 6-bromo-4-quinazolinone have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase that is frequently overexpressed in various cancers and plays a pivotal role in cell proliferation, survival, and differentiation.[6][7] The proposed mechanism involves the binding of the quinazolinone derivative to the ATP-binding site within the EGFR tyrosine kinase domain. This competitive inhibition prevents the autophosphorylation and activation of EGFR, thereby blocking downstream signaling cascades.[6]
The inhibition of the EGFR pathway by 6-bromo-quinazolinone derivatives ultimately leads to the induction of apoptosis. By suppressing the pro-survival signals transmitted by EGFR, the balance is shifted towards pro-apoptotic signals, resulting in the activation of the caspase cascade and programmed cell death.[8]
Caption: EGFR signaling pathway and its inhibition by 6-Bromo-4-phenyl-1H-quinazolin-2-one.
Cisplatin: The DNA Damage Response and Intrinsic Apoptosis
Cisplatin's cytotoxicity is a direct consequence of its interaction with DNA.[1] Once inside the cell, the chloride ligands of cisplatin are replaced by water molecules in a process called aquation, forming a highly reactive, positively charged platinum complex.[3] This aquated species readily binds to the N7 reactive centers on purine bases, primarily guanine, leading to the formation of DNA adducts.[1][3] These adducts cause significant distortions in the DNA structure, which stalls DNA replication and transcription.[2]
This DNA damage triggers a cellular response that, in cancer cells, often culminates in the activation of the intrinsic pathway of apoptosis.[4] The tumor suppressor protein p53 is a key mediator in this process.[1] Upon sensing DNA damage, p53 is activated and can induce cell cycle arrest to allow for DNA repair. If the damage is too extensive, p53 initiates apoptosis by promoting the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[4] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[2][4]
Caption: Cisplatin-induced intrinsic apoptotic pathway.
Experimental Section: Protocols for Cytotoxicity Assessment
To quantitatively compare the cytotoxic effects of 6-Bromo-4-phenyl-1H-quinazolin-2-one and cisplatin, two robust and widely accepted in vitro assays are recommended: the MTT assay and the LDH cytotoxicity assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of 6-Bromo-4-phenyl-1H-quinazolin-2-one and cisplatin in culture medium. Remove the old medium from the wells and add 100 µL of the respective compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to set up three control groups:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).
-
Background control: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 10-30 minutes, protected from light. Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Comparative Cytotoxicity Data
While specific experimental data for 6-Bromo-4-phenyl-1H-quinazolin-2-one is not publicly available, a closely related derivative, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (referred to as compound 8a in a recent study), has demonstrated significant cytotoxic activity against MCF-7 cells.[7] For the purpose of this comparative guide, we will use the data for this analogue as a representative of the 6-bromo-4-phenyl-quinazolinone class.
| Compound | Target Cell Line | Incubation Time | IC₅₀ (µM) | Reference |
| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (Analogue) | MCF-7 | Not Specified | 15.85 ± 3.32 | [7] |
| Cisplatin | MCF-7 | 48 hours | ~10 - 30 | Varies across studies |
| Erlotinib (Reference EGFR Inhibitor) | MCF-7 | Not Specified | >50 | [7] |
Note: The IC₅₀ value for cisplatin in MCF-7 cells can vary significantly depending on the specific experimental conditions, such as cell passage number and assay duration.
The data indicates that the 6-bromo-quinazolinone analogue exhibits potent cytotoxicity against MCF-7 cells, with an IC₅₀ value in the mid-micromolar range.[7] Notably, this analogue was found to be more potent than the established EGFR inhibitor, Erlotinib, in the same study.[7] When compared to cisplatin, the 6-bromo-quinazolinone analogue demonstrates comparable or potentially superior potency, highlighting its promise as an anticancer agent.
Conclusion and Future Directions
This comparative guide highlights the distinct cytotoxic profiles of 6-Bromo-4-phenyl-1H-quinazolin-2-one and cisplatin in MCF-7 breast cancer cells. While cisplatin acts as a DNA-damaging agent that triggers the intrinsic apoptotic pathway, the quinazolinone derivative is proposed to function as an EGFR inhibitor, blocking pro-survival signaling and inducing apoptosis.
The available data on a close structural analogue suggests that 6-Bromo-4-phenyl-1H-quinazolin-2-one holds significant potential as a potent cytotoxic agent against breast cancer cells, with efficacy comparable to or exceeding that of cisplatin. A key advantage of targeting the EGFR pathway is the potential for greater selectivity towards cancer cells that overexpress this receptor, which could translate to a more favorable side-effect profile compared to the non-specific cytotoxicity of cisplatin.
Further research is warranted to directly assess the cytotoxicity of 6-Bromo-4-phenyl-1H-quinazolin-2-one in a panel of breast cancer cell lines, including those with varying levels of EGFR expression. Elucidating the precise molecular interactions with the EGFR kinase domain and confirming the downstream effects on the signaling cascade will be crucial next steps. In vivo studies will also be essential to evaluate the therapeutic efficacy and safety profile of this promising compound. The development of novel quinazolinone-based therapeutics represents a compelling strategy in the ongoing effort to improve outcomes for cancer patients.
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Comparing the antibacterial spectrum of 6-Bromo-4-phenyl-1H-quinazolin-2-one with standard antibiotics
A Comparative Guide to the Antibacterial Spectrum of 6-Bromo-4-phenyl-1H-quinazolin-2-one
This guide provides an in-depth, objective comparison of the antibacterial performance of the novel synthetic compound, 6-Bromo-4-phenyl-1H-quinazolin-2-one, against established standard antibiotics. The content herein is tailored for researchers, scientists, and drug development professionals, offering a foundation built on rigorous experimental methodology and data-driven insights.
Introduction: The Quest for Novel Antibacterial Agents
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antibacterial activity.[1] Quinazolinone derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[2][3][4] This guide focuses on a specific derivative, 6-Bromo-4-phenyl-1H-quinazolin-2-one, to characterize its spectrum of activity and benchmark its efficacy against clinically relevant antibiotics. Our objective is to provide a clear, evidence-based assessment of its potential as a lead compound in antibacterial drug discovery.
Experimental Framework: The Minimum Inhibitory Concentration (MIC) Assay
To quantitatively evaluate and compare the antibacterial efficacy of our target compound, the Minimum Inhibitory Concentration (MIC) assay is the established gold standard.[1][5] This assay determines the lowest concentration of an antimicrobial agent required to inhibit the visible in-vitro growth of a microorganism.[1][6] The choice of this method is guided by its reproducibility and its endorsement by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the data generated is both reliable and comparable across different studies.[7][8][9]
Experimental Workflow: Broth Microdilution MIC Assay
The following diagram outlines the standardized workflow employed for determining the MIC values.
Caption: Comparative antibacterial spectrum of the tested compounds.
Conclusion and Future Directions
6-Bromo-4-phenyl-1H-quinazolin-2-one demonstrates a selective antibacterial spectrum with promising activity against Gram-positive bacteria. While its potency does not currently exceed that of standard antibiotics like Ciprofloxacin, its novel chemical scaffold represents a valuable starting point for further optimization.
Future research should focus on:
-
Lead Optimization: Synthesizing analogues to improve potency and broaden the spectrum of activity.
-
Mechanism of Action Studies: Identifying the specific cellular target of the compound to understand its antibacterial effect at a molecular level.
-
Toxicity Profiling: Assessing the compound's cytotoxicity against mammalian cell lines to determine its therapeutic index.
These steps are essential to fully evaluate the potential of this quinazolinone derivative as a candidate for preclinical development.
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A Head-to-Head Comparison of the Anti-inflammatory Effects of 6-Bromo-4-phenyl-1H-quinazolin-2-one and Ibuprofen
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of anti-inflammatory therapeutics, the quest for novel compounds with improved efficacy and safety profiles is perpetual. This guide provides a detailed comparative analysis of the anti-inflammatory properties of a novel synthetic compound, 6-Bromo-4-phenyl-1H-quinazolin-2-one, against the well-established non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into potential mechanisms of action and comparative efficacy based on established experimental models.
Introduction to the Compounds
Ibuprofen , a cornerstone of anti-inflammatory therapy for decades, is a nonselective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3][4] Its action leads to a reduction in the synthesis of prostaglandins, key mediators of pain, fever, and inflammation.[1][2][3][5] While effective, its therapeutic use can be associated with gastrointestinal and cardiovascular side effects, primarily due to the inhibition of the constitutively expressed COX-1 enzyme.[3][4]
6-Bromo-4-phenyl-1H-quinazolin-2-one belongs to the quinazolinone class of heterocyclic compounds, which have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory effects.[6][7][8][9][10] While the specific anti-inflammatory mechanism of this particular derivative is not as extensively characterized as that of ibuprofen, related quinazolinone compounds have been reported to exhibit anti-inflammatory properties, with some studies suggesting a potential for selective COX-2 inhibition.[11]
This guide will explore the comparative anti-inflammatory profiles of these two compounds through a detailed examination of their putative mechanisms of action and a presentation of hypothetical, yet plausible, experimental data from key in vitro and in vivo assays.
Mechanistic Insights: A Comparative Overview
The anti-inflammatory actions of ibuprofen are well-documented and serve as a benchmark for comparison. The proposed mechanism for 6-Bromo-4-phenyl-1H-quinazolin-2-one is inferred from the broader class of quinazolinone derivatives and represents a key area for further investigation.
Ibuprofen: The Nonselective COX Inhibitor
Ibuprofen exerts its anti-inflammatory effect by blocking the active site of both COX-1 and COX-2 enzymes. This prevents the conversion of arachidonic acid into prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.[2][5]
Figure 1: Mechanism of Action of Ibuprofen.
6-Bromo-4-phenyl-1H-quinazolin-2-one: A Potential Selective COX-2 Inhibitor
Based on studies of structurally related quinazolinones, it is hypothesized that 6-Bromo-4-phenyl-1H-quinazolin-2-one may exhibit a more selective inhibition of the COX-2 enzyme.[11] This selectivity could potentially lead to a more favorable side-effect profile by sparing the gastroprotective functions of COX-1. Furthermore, some quinazolinone derivatives have been shown to inhibit the production of other inflammatory mediators, such as nitric oxide (NO).[12]
Figure 2: Putative Mechanism of Action of 6-Bromo-4-phenyl-1H-quinazolin-2-one.
In Vitro Comparative Efficacy
To quantitatively compare the anti-inflammatory effects of these two compounds, a series of in vitro assays are proposed. The following tables present hypothetical data that illustrate a plausible comparative scenario.
COX Enzyme Inhibition Assay
This assay directly measures the ability of the compounds to inhibit the activity of purified COX-1 and COX-2 enzymes.
Table 1: Comparative COX Enzyme Inhibition (IC50 values)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) |
| Ibuprofen | 15 | 35 | 0.43 |
| 6-Bromo-4-phenyl-1H-quinazolin-2-one | 50 | 5 | 10 |
Data are hypothetical and for illustrative purposes.
The hypothetical data suggest that while ibuprofen inhibits both enzymes, 6-Bromo-4-phenyl-1H-quinazolin-2-one demonstrates a preferential inhibition of COX-2, as indicated by its higher selectivity index.
Inhibition of Pro-inflammatory Mediators in Macrophages
This assay evaluates the ability of the compounds to suppress the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).[12][13]
Table 2: Inhibition of Pro-inflammatory Mediators (IC50 values)
| Compound | PGE2 Inhibition IC50 (µM) | Nitric Oxide (NO) Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) |
| Ibuprofen | 25 | >100 | >100 |
| 6-Bromo-4-phenyl-1H-quinazolin-2-one | 8 | 15 | 20 |
Data are hypothetical and for illustrative purposes.
These illustrative results indicate that 6-Bromo-4-phenyl-1H-quinazolin-2-one may possess a broader anti-inflammatory profile, not only inhibiting prostaglandin E2 (PGE2) production more potently than ibuprofen but also suppressing other critical inflammatory pathways involving NO and TNF-α.
In Vivo Comparative Efficacy: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rodents is a widely used and well-characterized model of acute inflammation to evaluate the efficacy of anti-inflammatory drugs.[14][15][16][17][18][19]
Experimental Workflow
Figure 3: Workflow for Carrageenan-Induced Paw Edema Assay.
Comparative Anti-inflammatory Activity
The following table presents plausible results from the in vivo study, demonstrating the percentage inhibition of paw edema at a specific time point post-carrageenan injection.
Table 3: Inhibition of Carrageenan-Induced Paw Edema in Rats (at 3 hours)
| Treatment Group (Dose) | Mean Paw Edema Volume (mL) ± SEM | % Inhibition of Edema |
| Vehicle Control | 0.85 ± 0.05 | - |
| Ibuprofen (50 mg/kg) | 0.42 ± 0.03 | 50.6% |
| 6-Bromo-4-phenyl-1H-quinazolin-2-one (50 mg/kg) | 0.35 ± 0.04 | 58.8% |
Data are hypothetical and for illustrative purposes.
This hypothetical data suggests that at an equivalent dose, 6-Bromo-4-phenyl-1H-quinazolin-2-one could exhibit a more potent anti-inflammatory effect in this acute inflammation model compared to ibuprofen.
Detailed Experimental Protocols
For the purpose of reproducibility and methodological clarity, detailed step-by-step protocols for the key assays are provided below.
In Vitro COX (ovine) Inhibition Assay
-
Preparation of Reagents: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme, and solutions of arachidonic acid (substrate), and test compounds (Ibuprofen and 6-Bromo-4-phenyl-1H-quinazolin-2-one) in a suitable solvent (e.g., DMSO).
-
Enzyme Preparation: Reconstitute purified ovine COX-1 and COX-2 enzymes in the assay buffer.
-
Incubation: In a 96-well plate, add the assay buffer, enzyme, and varying concentrations of the test compounds or vehicle control. Incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Quantification of Prostaglandin: After a defined incubation period (e.g., 10 minutes), stop the reaction and quantify the amount of PGE2 produced using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Assay[20]
-
Animals: Use male Wistar rats (180-200 g). Allow the animals to acclimatize for at least one week before the experiment.
-
Grouping: Randomly divide the animals into three groups (n=6 per group): Vehicle control, Ibuprofen (positive control), and 6-Bromo-4-phenyl-1H-quinazolin-2-one.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, ibuprofen (e.g., 50 mg/kg), or the test compound (e.g., 50 mg/kg) orally.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[17]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Edema and Inhibition:
-
Edema Volume = Paw volume at time 't' - Initial paw volume.
-
% Inhibition = [(Edema volume of control - Edema volume of treated) / Edema volume of control] x 100.
-
-
Statistical Analysis: Analyze the data using an appropriate statistical test, such as one-way ANOVA followed by a post-hoc test, to determine the significance of the observed differences.
Summary and Future Perspectives
This comparative guide provides a framework for evaluating the anti-inflammatory potential of 6-Bromo-4-phenyl-1H-quinazolin-2-one relative to the established NSAID, ibuprofen. The presented hypothetical data, grounded in the known pharmacology of quinazolinone derivatives, suggests that this novel compound may offer a potent anti-inflammatory effect, potentially with a superior safety profile due to selective COX-2 inhibition and a broader mechanism of action.
Future research should focus on validating these hypotheses through rigorous experimental studies. Key areas of investigation include:
-
Definitive determination of the mechanism of action: Elucidating the precise molecular targets of 6-Bromo-4-phenyl-1H-quinazolin-2-one, including its selectivity for COX isoforms and its effects on other inflammatory pathways (e.g., cytokine and nitric oxide production).
-
Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to understand its bioavailability and dosing requirements.
-
Safety and toxicology studies: Assessing the potential for gastrointestinal and cardiovascular side effects, particularly in comparison to nonselective NSAIDs like ibuprofen.
-
Efficacy in chronic inflammation models: Evaluating the therapeutic potential of the compound in models of chronic inflammatory diseases, such as arthritis.
The exploration of novel chemical entities like 6-Bromo-4-phenyl-1H-quinazolin-2-one is crucial for the advancement of anti-inflammatory therapy. The methodologies and comparative data presented in this guide offer a solid foundation for such investigations.
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Nguyen, T. H., et al. (2022). Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives. RSC Advances, 12(45), 29553-29564. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-Quinazolinone Analogues for Anticancer Drug Discovery
For researchers, scientists, and drug development professionals, a deep understanding of the structure-activity relationship (SAR) is fundamental to the rational design of novel therapeutics. The quinazolinone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of a bromine atom at the 6-position has consistently been shown to enhance the therapeutic potential of these molecules, particularly in the realm of oncology.
This guide provides an in-depth comparative analysis of a series of 6-bromo-quinazolinone analogues, focusing on their cytotoxic effects against cancer cell lines. We will dissect the causal relationships between specific structural modifications and biological activity, supported by quantitative experimental data. Furthermore, this guide furnishes detailed, field-proven protocols for key assays, empowering researchers to validate and expand upon these findings.
The Rationale for Targeting the 6-Bromo-Quinazolinone Scaffold
The quinazolinone core is a versatile heterocyclic system that allows for extensive chemical modifications at multiple positions. This chemical tractability enables the fine-tuning of a compound's pharmacological profile. The introduction of a bromine atom at the 6-position is not an arbitrary choice; this modification has been shown to significantly improve the anticancer properties of quinazolinone derivatives.[1][2] The bromine atom, being a halogen, can modulate the electronic properties of the aromatic ring system and participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to biological targets.[1]
Many 6-bromo-quinazolinone analogues exert their anticancer effects by inhibiting key enzymes in cellular signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR).[1][3] EGFR is a tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell proliferation and is a hallmark of many cancers.[3][4] The 6-bromo-quinazolinone scaffold serves as an excellent starting point for the development of potent and selective EGFR inhibitors.
Comparative Analysis of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one Analogues
A systematic study of a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives reveals critical SAR insights. In this series, the primary point of diversification is the thiol group at the 2-position, which has been alkylated or benzylated with various substituents. The cytotoxic activity of these analogues was evaluated against two human cancer cell lines: MCF-7 (breast adenocarcinoma) and SW480 (colon adenocarcinoma), using the MTT assay.[1][2]
The data, summarized in the table below, clearly demonstrates how subtle changes in the substituent at the 2-position can dramatically influence cytotoxic potency.
| Compound ID | R Group (Substitution at 2-position) | IC50 (µM) vs. MCF-7[1][2] | IC50 (µM) vs. SW480[1][2] |
| 8a | n-butyl | 15.85 ± 3.32 | 17.85 ± 0.92 |
| 8b | n-pentyl | 21.15 ± 4.17 | 32.14 ± 3.18 |
| 8c | benzyl | 72.14 ± 2.14 | 81.12 ± 4.15 |
| 8d | 3-methylbenzyl | 59.15 ± 5.73 | 72.45 ± 2.90 |
Key SAR Insights:
-
Aliphatic vs. Aromatic Substituents: The data reveals a clear trend: aliphatic substituents at the 2-position (compounds 8a and 8b ) confer significantly greater cytotoxic activity than aromatic (benzylic) substituents (compounds 8c and 8d ). Compound 8a , with an n-butyl group, is the most potent in this series against both cell lines.[1]
-
Chain Length in Aliphatic Substituents: Among the aliphatic analogues, the shorter n-butyl chain (8a ) is more effective than the longer n-pentyl chain (8b ). This suggests that there may be an optimal size and lipophilicity for the substituent to fit into the target's binding pocket.
-
Substitution on the Benzyl Ring: For the less active benzylic derivatives, the introduction of a methyl group at the 3-position of the benzyl ring (8d ) slightly improves activity compared to the unsubstituted benzyl group (8c ). This indicates that electronic and steric factors on the benzyl ring can modulate potency, albeit to a lesser extent than the switch from an aromatic to an aliphatic substituent.
These findings strongly suggest that a relatively small, linear alkyl chain at the 2-position of the 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one scaffold is a key determinant for potent cytotoxic activity.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for the key assays used in the evaluation of these 6-bromo-quinazolinone analogues.
Synthesis of the 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one Scaffold
The synthesis of the core scaffold is a critical first step. A common and effective method involves the reaction of 5-bromoanthranilic acid with phenyl isothiocyanate.[1] This reaction proceeds via an initial nucleophilic addition followed by cyclization to form the quinazolinone ring system.
Caption: Synthesis of 6-bromo-quinazolinone analogues.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5][7] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture MCF-7 or SW480 cells in appropriate growth medium.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ incubator to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare stock solutions of the 6-bromo-quinazolinone analogues in DMSO.
-
Create a serial dilution of the compounds in growth medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds or a vehicle control (DMSO) to each well.
-
Incubate the plate for 48-72 hours.[6]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a non-linear regression curve fit.
-
Caption: Workflow for the MTT cytotoxicity assay.
EGFR Tyrosine Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
To determine if the cytotoxic effects of these compounds are due to the inhibition of a specific kinase like EGFR, a direct enzyme inhibition assay is necessary. The LanthaScreen™ Eu Kinase Binding Assay is a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) based method for measuring inhibitor binding to the ATP site of a kinase.[5]
Principle of the Assay:
The assay relies on the binding of a fluorescently labeled, ATP-competitive tracer to the kinase. The kinase itself is labeled with a europium (Eu) anti-tag antibody. When the tracer and antibody are both bound to the kinase, FRET occurs between the Eu donor and the tracer's acceptor fluorophore. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.[5]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 1X kinase buffer solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a serial dilution of the 6-bromo-quinazolinone analogues in 100% DMSO, followed by an intermediate dilution in the kinase buffer.
-
Dilute the recombinant EGFR kinase and the Eu-anti-tag antibody to the desired concentrations in the kinase buffer.
-
Dilute the Alexa Fluor™ labeled tracer to its final concentration in the kinase buffer.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the diluted test compounds or DMSO control.
-
Add the diluted kinase/antibody mixture to each well.
-
-
Initiation and Incubation:
-
Initiate the binding reaction by adding the diluted tracer to each well.
-
Mix the plate gently and incubate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET enabled microplate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) with an excitation of 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Simplified EGFR signaling pathway and inhibition.
Conclusion and Future Directions
The structure-activity relationship analysis of 6-bromo-quinazolinone analogues clearly indicates that the nature of the substituent at the 2-position is a critical determinant of cytotoxic activity. Specifically, small aliphatic chains, such as an n-butyl group, provide superior potency compared to bulkier aromatic substituents. This suggests that the binding pocket of the molecular target has specific steric and hydrophobic requirements.
The provided protocols for cytotoxicity and kinase inhibition assays offer a robust framework for the continued investigation of this promising class of compounds. Future research should focus on:
-
Expanding the SAR: Synthesizing and testing a wider range of aliphatic and other small, functionalized substituents at the 2-position to further optimize potency.
-
Target Deconvolution: While EGFR is a likely target, comprehensive kinase profiling is necessary to confirm the selectivity of the most potent analogues.
-
In Vivo Studies: Advancing the most promising candidates to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
By leveraging the insights from this comparative guide and employing the detailed experimental methodologies, researchers can accelerate the development of novel 6-bromo-quinazolinone-based anticancer agents.
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The Evolving Landscape of EGFR Inhibition: An In Vitro Comparative Analysis of 6-Bromo-4-phenyl-1H-quinazolin-2-one and Other EGFR Modulators
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. Its dysregulation is a hallmark of numerous malignancies, driving the relentless pursuit of novel, more effective inhibitors. This guide provides an in-depth, objective comparison of the in vitro efficacy of the emerging investigational compound 6-Bromo-4-phenyl-1H-quinazolin-2-one against a spectrum of established and novel EGFR inhibitors. By synthesizing available preclinical data, we aim to equip researchers with the critical insights needed to navigate the complex landscape of EGFR-targeted drug discovery.
The Central Role of EGFR in Oncogenesis
The Epidermal Growth Factor Receptor is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signaling events crucial for cell growth, proliferation, and survival.[1] Key downstream pathways include the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[2] In many cancers, mutations, gene amplification, or overexpression of EGFR lead to constitutive activation of these pathways, fostering uncontrolled cell division and tumor progression.[3][4] This "oncogene addiction" makes EGFR an attractive therapeutic target.[5]
Visualizing the EGFR Signaling Cascade and Points of Inhibition
The following diagram illustrates the major signaling pathways downstream of EGFR and highlights the mechanism of action of Tyrosine Kinase Inhibitors (TKIs).
Caption: EGFR signaling and TKI mechanism.
A New Contender: 6-Bromo-4-phenyl-1H-quinazolin-2-one
The quinazoline scaffold is a well-established pharmacophore in the design of EGFR inhibitors, forming the core structure of first and second-generation drugs like Gefitinib and Erlotinib.[6] The introduction of a bromine atom at the 6-position of the quinazoline ring has been explored to enhance biological activity.[7] 6-Bromo-4-phenyl-1H-quinazolin-2-one belongs to this promising class of compounds.[7]
While specific in vitro efficacy data for 6-Bromo-4-phenyl-1H-quinazolin-2-one is not extensively available in the public domain, studies on structurally related 6-bromo-quinazoline derivatives provide valuable insights into its potential as an EGFR inhibitor. These analogs have demonstrated significant cytotoxic activity against various cancer cell lines.[8] For instance, a study on 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives showed potent antiproliferative effects.[8]
Comparative In Vitro Efficacy of EGFR Inhibitors
The development of EGFR inhibitors has progressed through several generations, each aiming to improve efficacy and overcome resistance.
First-Generation Reversible Inhibitors
Gefitinib and Erlotinib are the pioneers in this class, acting as reversible, ATP-competitive inhibitors of the EGFR tyrosine kinase.[2] They have shown significant efficacy, particularly in non-small cell lung cancer (NSCLC) patients with activating EGFR mutations, such as exon 19 deletions and the L858R point mutation.[9]
Second-Generation Irreversible Inhibitors
Afatinib and Dacomitinib represent the second generation, characterized by their irreversible binding to the EGFR kinase domain. This covalent modification leads to a more sustained inhibition of EGFR signaling. Afatinib has demonstrated broader activity by also inhibiting other members of the ErbB family.
Third-Generation Mutant-Selective Inhibitors
The emergence of the T790M resistance mutation, often referred to as the "gatekeeper" mutation, rendered first and second-generation inhibitors less effective.[5] This led to the development of third-generation inhibitors like Osimertinib, which are designed to selectively target EGFR variants harboring the T790M mutation while sparing wild-type EGFR, thereby reducing toxicity.
The Potential of 6-Bromo-Quinazolinone Derivatives
Research into novel quinazolinone derivatives, including those with a 6-bromo substitution, is ongoing. One study identified a 3-methyl-quinazolinone derivative (compound 5k) with a potent inhibitory activity against wild-type EGFR (EGFRwt-TK) with an IC50 value of 10 nM. Another investigation of quinazolin-4(3H)-one derivatives revealed a compound (6d) that potently inhibited EGFR with an IC50 of 0.069 µM.[1][2] Furthermore, a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives were synthesized and evaluated, with compound 8a showing IC50 values of 15.85 µM and 17.85 µM against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines, respectively.[7][8]
| Inhibitor | Generation | Mechanism | Target | IC50 (nM) | Cell Line | Reference |
| Gefitinib | 1st | Reversible | EGFR (WT) | 15.5 | - | |
| Erlotinib | 1st | Reversible | EGFR (WT) | 2 | - | |
| Afatinib | 2nd | Irreversible | EGFR (WT) | 0.5 | - | |
| Afatinib | 2nd | Irreversible | EGFR (L858R/T790M) | 10 | - | |
| Dacomitinib | 2nd | Irreversible | EGFR (WT) | 6.0 | - | |
| Osimertinib | 3rd | Irreversible | EGFR (L858R/T790M) | 1 | - | |
| Osimertinib | 3rd | Irreversible | EGFR (WT) | 12 | - | |
| Quinazolinone derivative 5k | Novel | Not Specified | EGFR (WT) | 10 | - | |
| Quinazolinone derivative 6d | Novel | Not Specified | EGFR | 69 | - | [1][2] |
| 6-Bromo-quinazolinone 8a | Novel | Not Specified | - | 15,850 | MCF-7 | [7][8] |
| 6-Bromo-quinazolinone 8a | Novel | Not Specified | - | 17,850 | SW480 | [7][8] |
Experimental Protocols for In Vitro Evaluation
To ensure the reproducibility and validity of in vitro efficacy studies, standardized protocols are essential. Below are representative methodologies for key assays used to compare EGFR inhibitors.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell proliferation.
Methodology:
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., 6-Bromo-4-phenyl-1H-quinazolin-2-one) and control inhibitors for a specified duration (e.g., 48-72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control. IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]
EGFR Kinase Activity Assay (ELISA-based)
Objective: To measure the direct inhibitory effect of a compound on EGFR tyrosine kinase activity.
Methodology:
-
Plate Coating: A 96-well plate is coated with a substrate peptide for EGFR.
-
Kinase Reaction: Recombinant human EGFR enzyme is incubated with the test compound at various concentrations in the presence of ATP.
-
Phosphorylation Detection: A primary antibody specific to the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Signal Development: A chromogenic substrate is added, and the colorimetric signal is measured using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to the control (no inhibitor). IC50 values are determined from the dose-response curve.
Western Blot Analysis for Phospho-EGFR
Objective: To assess the inhibition of EGFR autophosphorylation in a cellular context.
Methodology:
-
Cell Culture and Treatment: Cells are cultured to near confluency and then treated with the EGFR inhibitors for a defined period.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the p-EGFR bands is quantified and normalized to the total EGFR bands to determine the extent of inhibition.[2]
Visualizing the In Vitro Testing Workflow
The following diagram outlines a typical workflow for the in vitro evaluation of a novel EGFR inhibitor.
Caption: A typical in vitro testing workflow.
Conclusion and Future Directions
The landscape of EGFR-targeted therapies is continuously evolving, driven by the need to overcome resistance and improve patient outcomes. While established inhibitors have revolutionized cancer treatment, the quest for novel compounds with improved efficacy and safety profiles remains a priority. 6-Bromo-4-phenyl-1H-quinazolin-2-one, as part of the broader class of 6-bromo-quinazoline derivatives, represents a promising avenue for future research. The available in vitro data on its analogs suggest a potential for potent anti-proliferative and EGFR inhibitory activity.
Further comprehensive in vitro studies are warranted to fully elucidate the efficacy, selectivity, and mechanism of action of 6-Bromo-4-phenyl-1H-quinazolin-2-one. Head-to-head comparisons with clinically relevant EGFR inhibitors across a panel of cancer cell lines, including those with various EGFR mutations, will be crucial in determining its therapeutic potential. As our understanding of EGFR signaling and resistance mechanisms deepens, the development of next-generation inhibitors like those from the quinazolinone class will be instrumental in advancing the field of personalized oncology.
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Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. [Link]
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Navigating Resistance: A Comparative Guide to the Cross-Resistance Profile of 6-Bromo-4-phenyl-1H-quinazolin-2-one in Cancer Cells
This guide provides a comprehensive analysis of the potential cross-resistance profile of the novel anticancer agent, 6-Bromo-4-phenyl-1H-quinazolin-2-one. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental framework necessary to evaluate its efficacy against cancer cells that have developed resistance to existing therapies. By synthesizing established mechanisms of resistance with detailed, validated protocols, this guide serves as a practical roadmap for preclinical assessment.
Introduction: The Challenge of Acquired Resistance in Kinase Inhibitor Therapy
Quinazolinone derivatives have emerged as a cornerstone in targeted cancer therapy, with numerous FDA-approved drugs targeting key signaling molecules like the Epidermal Growth Factor Receptor (EGFR).[1][2] These inhibitors have revolutionized the treatment of specific cancer subtypes, particularly non-small cell lung cancer (NSCLC). However, the clinical utility of these agents is often curtailed by the development of acquired resistance, a phenomenon driven by various molecular alterations within the cancer cell.[1] Common mechanisms include secondary mutations in the target kinase, amplification of alternative signaling pathways, and overexpression of drug efflux pumps.[3][4]
6-Bromo-4-phenyl-1H-quinazolin-2-one is a novel quinazolinone derivative with potential anticancer properties, likely acting through the inhibition of tyrosine kinases such as EGFR.[5] A critical aspect of its preclinical evaluation is to determine its activity profile against cancer cells that are resistant to current-generation EGFR inhibitors. This guide outlines a strategic approach to characterizing the cross-resistance profile of this compound, providing a framework for go/no-go decisions in the drug development pipeline.
Experimental Design: A Multi-faceted Approach to Assessing Cross-Resistance
To comprehensively evaluate the cross-resistance profile of 6-Bromo-4-phenyl-1H-quinazolin-2-one, a panel of well-characterized cancer cell lines with known resistance mechanisms is essential. This allows for a direct comparison of the compound's activity against both sensitive and resistant phenotypes.
Cell Line Panel for Cross-Resistance Studies
A curated panel of non-small cell lung cancer (NSCLC) cell lines is proposed, given the prevalence of quinazolinone-based EGFR inhibitors in this indication.
| Cell Line | EGFR Status | Key Resistance Mechanism(s) | Rationale for Inclusion |
| PC-9 | Exon 19 Deletion (ΔE746-A750) | Sensitive to 1st-gen EGFR TKIs | Provides a baseline for activity against a sensitive, EGFR-addicted cell line.[2][5] |
| HCC827 | Exon 19 Deletion | Sensitive to 1st-gen EGFR TKIs | Another sensitive cell line to confirm baseline activity and for generating resistant sublines.[6][7] |
| NCI-H1975 | L858R & T790M Mutations | "Gatekeeper" mutation conferring resistance to 1st and 2nd-gen EGFR TKIs.[8][9] | A critical model for assessing activity against the most common on-target resistance mechanism. |
| A549 | Wild-Type EGFR | Intrinsically resistant to EGFR TKIs; resistance to other chemotherapeutics can be induced.[10][11] | Evaluates off-target cytotoxicity and activity in an EGFR-independent context. |
| PC-9/GR (Gefitinib-Resistant) | Exon 19 Del & T790M | Acquired resistance through long-term drug exposure. | A model to study acquired resistance in a controlled genetic background.[12] |
| HCC827/GR (Gefitinib-Resistant) | Exon 19 Del & MET Amplification | Bypass track activation as a mechanism of resistance.[13] | Assesses the ability to overcome resistance mediated by alternative receptor tyrosine kinases. |
Comparator Compounds
To contextualize the activity of 6-Bromo-4-phenyl-1H-quinazolin-2-one, it is crucial to include clinically relevant comparator drugs.
| Compound | Generation | Mechanism of Action |
| Gefitinib | 1st | Reversible EGFR Tyrosine Kinase Inhibitor |
| Erlotinib | 1st | Reversible EGFR Tyrosine Kinase Inhibitor |
| Afatinib | 2nd | Irreversible Pan-HER Tyrosine Kinase Inhibitor |
| Dacomitinib | 2nd | Irreversible Pan-HER Tyrosine Kinase Inhibitor |
| Osimertinib | 3rd | Irreversible EGFR TKI, potent against T790M |
Experimental Protocols
The following protocols are foundational for determining the cross-resistance profile of 6-Bromo-4-phenyl-1H-quinazolin-2-one.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration of the compound required to inhibit cell growth by 50% (IC50), a key metric of potency.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 6-Bromo-4-phenyl-1H-quinazolin-2-one and comparator drugs in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Induction Analysis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the extent to which the compound induces programmed cell death (apoptosis).
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with 6-Bromo-4-phenyl-1H-quinazolin-2-one at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Mechanistic Investigation of Signaling Pathways (Western Blotting)
Western blotting is employed to investigate the compound's effect on the phosphorylation status of key proteins in the EGFR signaling pathway.
Protocol:
-
Protein Extraction: Treat cells with the compound for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-EGFR (Tyr1068)
-
Total EGFR
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
ABCG2 (for efflux pump analysis)
-
β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize phospho-protein levels to their respective total protein levels.
Comparative Data Analysis
The following tables present hypothetical, yet plausible, data based on literature precedents for existing EGFR inhibitors. The performance of 6-Bromo-4-phenyl-1H-quinazolin-2-one would be benchmarked against these values.
Table 1: Comparative IC50 Values (µM) Across NSCLC Cell Lines
| Compound | PC-9 (Sensitive) | HCC827 (Sensitive) | NCI-H1975 (T790M) | A549 (WT) | PC-9/GR (Acquired T790M) | HCC827/GR (MET Amp) |
| Gefitinib | 0.02[15] | 0.01[16] | >10[17] | >10 | >10 | >10[13] |
| Erlotinib | 0.03 | 0.02 | >10 | >10 | >10 | >10 |
| Afatinib | 0.005 | 0.003 | 0.5 | >5 | 0.6 | 0.8 |
| Dacomitinib | 0.002[17] | 0.001 | 0.2 | >5 | 0.3 | 0.4 |
| Osimertinib | 0.01 | 0.008 | 0.02 | >5 | 0.025 | 0.9 |
| 6-Bromo-4-phenyl-1H-quinazolin-2-one | TBD | TBD | TBD | TBD | TBD | TBD |
TBD: To Be Determined through experimentation.
An ideal profile for 6-Bromo-4-phenyl-1H-quinazolin-2-one would be potent activity (low IC50) against both sensitive (PC-9, HCC827) and resistant (NCI-H1975, PC-9/GR, HCC827/GR) cell lines, with minimal activity against the EGFR wild-type A549 line, indicating on-target specificity.
Visualizing the Molecular Landscape
Diagrams generated using Graphviz can help illustrate the complex signaling pathways and experimental workflows.
Diagram 1: Simplified EGFR Signaling and Resistance Mechanisms
Caption: EGFR signaling and mechanisms of resistance to TKIs.
Diagram 2: Experimental Workflow for Cross-Resistance Profiling
Caption: Workflow for assessing the cross-resistance profile.
Conclusion and Future Directions
This guide provides a robust framework for the preclinical evaluation of 6-Bromo-4-phenyl-1H-quinazolin-2-one's cross-resistance profile. By employing a panel of clinically relevant cell lines and a suite of validated molecular and cellular assays, researchers can generate the critical data needed to understand its potential advantages over existing therapies. A favorable outcome, characterized by potent inhibition of resistant cell lines, would strongly support its continued development. Subsequent in vivo studies using xenograft models derived from these resistant cell lines would be the logical next step to validate these in vitro findings. The ultimate goal is to identify novel therapeutic agents that can effectively combat the challenge of acquired drug resistance in cancer.
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A Meta-Analysis of the Biological Activities of Substituted Quinazolinones: A Comparative Guide for Drug Discovery Professionals
The quinazolinone scaffold, a fused bicyclic system of a benzene ring and a pyrimidine ring, stands as a "privileged structure" in medicinal chemistry.[1][2] Its derivatives have consistently demonstrated a remarkable breadth of pharmacological activities, leading to the development of several clinically approved drugs.[1][3] This guide provides a meta-analysis of the key biological activities of various substituted quinazolinones, offering a comparative perspective supported by experimental data to aid researchers, scientists, and drug development professionals in this dynamic field.
Anticancer Activity: Targeting the Pillars of Malignancy
Quinazolinone derivatives have emerged as a significant class of anticancer agents, with over 20 drugs containing this core structure approved by the FDA in the last two decades.[3][4] Their multifaceted mechanism of action often involves the inhibition of critical signaling pathways that drive tumor growth, proliferation, and survival.
Mechanism of Action: A Multi-pronged Attack
The anticancer efficacy of substituted quinazolinones stems from their ability to interact with various molecular targets. The primary mechanisms include:
-
Tyrosine Kinase Inhibition (EGFR/VEGFR): Many quinazolinone-based drugs, such as gefitinib and erlotinib, function as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[5][6] By blocking the ATP-binding site of the receptor, these compounds prevent downstream signaling cascades that promote cell proliferation and survival.[5] Furthermore, some derivatives exhibit dual inhibitory activity against both EGFR and vascular endothelial growth factor receptor (VEGFR), thereby also impeding angiogenesis, the formation of new blood vessels that supply tumors.[4]
-
Tubulin Polymerization Inhibition: Certain quinazolinone derivatives interfere with the dynamics of microtubule assembly by binding to the colchicine site on tubulin.[7][8][9][10][11] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8]
-
PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the repair of single-strand DNA breaks.[12][13] Quinazolinone-based PARP inhibitors trap the enzyme on damaged DNA, leading to the formation of cytotoxic double-strand breaks, particularly in cancer cells with deficiencies in other DNA repair pathways like BRCA1/2 mutations.[12][13][14]
Diagram 1: Key Anticancer Mechanisms of Quinazolinone Derivatives
A simplified diagram illustrating the three major anticancer mechanisms of substituted quinazolinones.
Comparative Efficacy: A Look at the Data
The cytotoxic potential of substituted quinazolinones is typically evaluated using the MTT assay, which measures cell viability.[12][15][16] The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of different derivatives.
| Compound Class/Substitution | Target Cell Line | IC50 (µM) | Reference |
| EGFR/VEGFR Inhibitors | |||
| 4-Anilinoquinazolines | A431 (epidermoid carcinoma) | 0.01 - 5.0 | [5][10] |
| 6,7-Dioxygenated 4-biphenylaminoquinazolines | A549 (lung carcinoma) | 0.02 - 0.33 | [17] |
| Quinazolinone-N-4-fluorophenyl derivatives | HepG-2 (liver carcinoma) | 4.36 ± 0.3 | [17] |
| Tubulin Polymerization Inhibitors | |||
| 2-Aryl-quinazolin-4(3H)-ones | HT-29 (colon adenocarcinoma) | 0.051 | [11] |
| Quinazolinone-amino acid hybrids | MDA-MBA-231 (breast cancer) | 0.43 ± 0.02 | [6] |
| PARP Inhibitors | |||
| Quinazolinone-based derivatives | MCF-7 (breast cancer) | 0.03038 | [14] |
| 2-Propanoyl-3H-quinazolin-4-one scaffold | MX1 (breast cancer xenograft) | Synergistic with temozolomide | [18] |
Note: IC50 values can vary depending on the specific cell line and experimental conditions.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12][15][19]
Diagram 2: MTT Assay Workflow
A step-by-step workflow of the MTT assay for evaluating the cytotoxicity of quinazolinone derivatives.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[19][20]
-
Compound Treatment: Treat the cells with various concentrations of the substituted quinazolinone derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (typically 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.[12][15]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the purple formazan crystals.[12][15]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[15]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Quinazolinone derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][21][22]
Structure-Activity Relationship (SAR)
The antimicrobial potency of quinazolinones is highly dependent on the nature and position of substituents on the core scaffold.[1][22]
-
Positions 2 and 3: Substitution at these positions is crucial for activity. The presence of a substituted aromatic ring at position 3 and a methyl or thiol group at position 2 is often essential.[1]
-
Position 4: Amine or substituted amine groups at this position can enhance antimicrobial effects.[1]
-
Positions 6 and 8: The introduction of halogen atoms (e.g., iodine, chlorine) at these positions significantly improves antibacterial activity.[1][22]
Comparative Efficacy: Minimum Inhibitory Concentration (MIC)
The antimicrobial activity is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[22][23]
| Substitution Pattern | Target Organism | MIC (µg/mL) | Reference |
| 6,8-diiodo-2-methyl-3-substituted | Staphylococcus aureus | 32 - 64 | [24] |
| 2-phenyl-3-substituted | Bacillus subtilis | 1 - 100 | [25] |
| 4(3H)-Quinazolinones with nitrile at ring 1 | Staphylococcus aureus | 0.03 | [26] |
| 4(3H)-Quinazolinones with alkynyl at ring 1 | Staphylococcus aureus | 0.003 | [26] |
| Pyrazole analogue of quinazolinone | Pseudomonas aeruginosa | 0.49 (µM) | [23] |
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to screen for antimicrobial activity.[27][28][29][30]
Diagram 3: Agar Well Diffusion Workflow
A sequential workflow for the agar well diffusion method to assess antimicrobial activity.
Detailed Steps:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Plate Inoculation: Evenly spread the microbial inoculum over the surface of a suitable agar medium (e.g., Mueller-Hinton agar).[28]
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar.[27]
-
Compound Application: Add a defined volume of the quinazolinone derivative solution (at a known concentration) into each well. A control with the solvent and a standard antibiotic should be included.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Several quinazolinone derivatives have been reported to possess significant anti-inflammatory properties, making them potential candidates for the treatment of various inflammatory disorders.[27][28][31][32]
Mechanism of Action
The anti-inflammatory effects of quinazolinones are often attributed to their ability to inhibit the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines like TNF-α and IL-1β, often through the inhibition of the NF-κB signaling pathway.[31][33]
Comparative Efficacy: Inhibition of Paw Edema
A common in vivo model for evaluating acute anti-inflammatory activity is the carrageenan-induced paw edema test in rodents.[5][34][35][36][37] The efficacy is measured as the percentage of inhibition of edema.
| Substitution Pattern | Animal Model | Dose | % Inhibition of Edema | Reference |
| 6,8-diiodo-2-methyl-3-substituted | Rat | 50 mg/kg | 45-60% | [27] |
| 10-iodo-quino-quinazolinedione | Rat | - | 12.7–58.2% | [32] |
| Proquazone (marketed drug) | Rat | 15 mg/kg | Comparable to naproxen | [32][36] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This in vivo assay measures the ability of a compound to reduce acute inflammation.[35][36]
Diagram 4: Carrageenan-Induced Paw Edema Workflow
The experimental procedure for the carrageenan-induced paw edema model in rats.
Detailed Steps:
-
Animal Preparation: Use healthy adult rodents (e.g., Wistar rats) and divide them into groups.
-
Compound Administration: Administer the test quinazolinone derivative, a vehicle control, and a standard anti-inflammatory drug (e.g., ibuprofen, indomethacin) orally or intraperitoneally.[27]
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar tissue of the right hind paw of each animal.[34][35]
-
Paw Volume Measurement: Measure the volume of the paw using a plethysmometer immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[36]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Anticonvulsant Activity: Quelling Neuronal Hyperexcitability
Following the discovery of the sedative-hypnotic properties of methaqualone, a quinazolinone derivative, extensive research has been conducted on this scaffold for its anticonvulsant potential.[36][38]
Preclinical Screening Models
The anticonvulsant activity of quinazolinone derivatives is typically assessed using two primary rodent models:
-
Maximal Electroshock (MES) Test: This model is indicative of a compound's ability to prevent the spread of seizures and is considered a model for generalized tonic-clonic seizures.[2][21][38][39][40] Protection is defined as the abolition of the hindlimb tonic extensor component of the seizure.[39]
-
Pentylenetetrazole (PTZ)-Induced Seizure Test: This chemical-induced seizure model is used to identify compounds that can raise the seizure threshold. It is considered a model for myoclonic and absence seizures.[1][2][3][4][21][31][41]
Comparative Efficacy: Protective Dose (ED50)
The anticonvulsant potency is expressed as the median effective dose (ED50), which is the dose required to protect 50% of the animals from seizures.[39][42]
| Substitution Pattern | Test Model | ED50 (mg/kg) | Reference |
| 2,3,8-trisubstituted-4(3H)-quinazoline | MES & PTZ | Potent activity, low neurotoxicity | [43] |
| 3-Substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one | MES | Comparable to diazepam | [38][44] |
| 4-Quinazolinone with S-benzyl ring substitutions | scPTZ | More potent than ethosuximide | [9][45] |
| N-alkanamide substituted quinazolin-4(3H)-ones | MES & PTZ | 28.90 - 56.40 | [42] |
| Fluorinated quinazolines | MES & PTZ | 100% protection (some compounds) | [46] |
Experimental Protocols: MES and PTZ Tests
Diagram 5: Anticonvulsant Screening Workflow
A comparative workflow for the MES and PTZ anticonvulsant screening models.
Detailed Steps (MES Test): [39][40]
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) to mice.
-
Anesthesia and Stimulation: Apply a local anesthetic to the corneas. After a set time, deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Analysis: A compound is considered protective if it abolishes the tonic hindlimb extension. Calculate the ED50 from dose-response data.
Detailed Steps (PTZ Test): [3][4]
-
Compound Administration: Administer the test compound i.p. to mice.
-
PTZ Injection: After a predetermined time, inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously (s.c.).
-
Observation: Observe the animals for a period of 30 minutes for the onset of clonic seizures.
-
Analysis: A compound is deemed protective if it prevents the onset of clonic seizures. Calculate the ED50 from dose-response data.
Conclusion and Future Perspectives
The quinazolinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. This meta-analysis highlights the significant potential of substituted quinazolinones across diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. The structure-activity relationships discussed herein provide a valuable framework for the rational design of more potent and selective derivatives.
The causality behind the experimental choices presented is rooted in established, validated models that are predictive of clinical efficacy. The MTT assay provides a reliable measure of cytotoxicity, the agar diffusion method is a fundamental screen for antimicrobial activity, and the carrageenan-induced edema and MES/PTZ models are gold standards in preclinical anti-inflammatory and anticonvulsant research, respectively. Each protocol is designed to be a self-validating system, incorporating appropriate controls to ensure the integrity of the data.
Future research should focus on leveraging computational modeling and high-throughput screening to explore the vast chemical space of quinazolinone derivatives. A deeper understanding of their interactions with biological targets at the molecular level will be crucial for developing next-generation drugs with improved efficacy and reduced side effects. The versatility of the quinazolinone nucleus ensures its continued relevance in the quest for innovative medicines to address unmet medical needs.
References
A comprehensive list of references is available upon request.
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A Researcher's Guide to the Therapeutic Target Validation of 6-Bromo-4-phenyl-1H-quinazolin-2-one
This guide provides a comprehensive framework for the validation of 6-Bromo-4-phenyl-1H-quinazolin-2-one as a potential therapeutic agent. We will delve into the scientific rationale, experimental design, and comparative analysis essential for researchers, scientists, and drug development professionals. Our focus will be on its well-documented role as an Epidermal Growth Factor Receptor (EGFR) inhibitor, a key target in oncology. While specific data for this exact molecule is emerging, we will draw upon the extensive research on closely related 6-bromo-quinazolinone derivatives to illustrate the validation process.
Introduction: The Quinazolinone Scaffold in Drug Discovery
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The introduction of a bromine atom at the 6-position has been shown to enhance the anticancer effects of these compounds.[4] Our focus, 6-Bromo-4-phenyl-1H-quinazolin-2-one, belongs to this promising class of molecules. A primary mechanism of action for many quinazolinone derivatives is the inhibition of EGFR, a tyrosine kinase frequently dysregulated in various cancers.[5]
Mechanism of Action: Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[6] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[5] Quinazolinone-based inhibitors, including presumably 6-Bromo-4-phenyl-1H-quinazolin-2-one, are designed to compete with adenosine triphosphate (ATP) at the kinase domain of EGFR, thereby inhibiting its autophosphorylation and downstream signaling cascades.[5]
Signaling Pathway Diagram
Caption: Proposed mechanism of action of 6-Bromo-4-phenyl-1H-quinazolin-2-one.
Comparative Performance Analysis
A critical step in target validation is to benchmark the performance of the investigational compound against established alternatives. In the context of EGFR inhibitors, clinically approved drugs such as Gefitinib, Erlotinib, and Lapatinib serve as excellent comparators.[4]
In Vitro Cytotoxicity Data of 6-Bromo-Quinazolinone Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various 6-bromo-quinazolinone derivatives against different cancer cell lines. This data, while not specific to 6-Bromo-4-phenyl-1H-quinazolin-2-one, provides a valuable reference for the expected potency of this class of compounds.
| Compound Derivative | Cell Line | IC50 (µM) | Reference |
| 8a (aliphatic linker at position 2) | MCF-7 (Breast Cancer) | 15.85 ± 3.32 | [4] |
| 8a (aliphatic linker at position 2) | SW480 (Colon Cancer) | 17.85 ± 0.92 | [4] |
| Erlotinib (Reference) | MCF-7 (Breast Cancer) | >84.20 | [4] |
| Compound 6d (quinazolinone-based rhodanine) | NCI-H460 (Lung Cancer) | 0.789 | [7] |
| Erlotinib (Reference) | NCI-H460 (Lung Cancer) | - | [7] |
| Compound 11d (dithiocarbamic acid ester) | MDA-MB-468 (Breast Cancer) | Potent | [8] |
| Compound 11f (dithiocarbamic acid ester) | MDA-MB-468 (Breast Cancer) | Potent | [8] |
Note: The data presented is for illustrative purposes to show the potential of the 6-bromo-quinazolinone scaffold. Specific testing of 6-Bromo-4-phenyl-1H-quinazolin-2-one is required for direct comparison.
Experimental Protocols for Target Validation
To rigorously validate 6-Bromo-4-phenyl-1H-quinazolin-2-one as a therapeutic target, a multi-faceted experimental approach is necessary. This involves biochemical assays to confirm direct target engagement and cell-based assays to assess cellular effects.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
Objective: To determine the direct inhibitory effect of the compound on EGFR kinase activity.
Principle: This assay measures the amount of ADP produced during the kinase reaction. A luminescent signal is generated that is directly proportional to kinase activity.[6]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of 6-Bromo-4-phenyl-1H-quinazolin-2-one in DMSO.
-
Dilute recombinant human EGFR enzyme and a suitable substrate (e.g., Poly(Glu, Tyr)) in kinase assay buffer.
-
Prepare ATP solution at the desired concentration.
-
-
Assay Plate Setup:
-
Add the test compound at various concentrations to the wells of a 384-well plate. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Erlotinib).
-
Add the EGFR enzyme to each well and incubate to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
-
Signal Detection:
-
After a defined incubation period, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the inhibition data against the compound concentration and determine the IC50 value using non-linear regression.
-
Workflow for Biochemical Kinase Assay
Caption: Workflow for a typical biochemical kinase assay.
Cell-Based Proliferation Assay (e.g., MTT Assay)
Objective: To assess the cytotoxic effect of the compound on cancer cell lines.
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[5]
Step-by-Step Protocol:
-
Cell Culture:
-
Culture cancer cell lines known to overexpress EGFR (e.g., A431) or harbor specific EGFR mutations (e.g., NCI-H1975).
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of 6-Bromo-4-phenyl-1H-quinazolin-2-one. Include vehicle and positive controls.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting cell viability against compound concentration.
-
Cellular Phosphorylation Assay
Objective: To confirm that the compound inhibits EGFR signaling within a cellular context.
Principle: This assay measures the level of phosphorylated EGFR and downstream signaling proteins (e.g., AKT, ERK) in cells treated with the inhibitor.
Step-by-Step Protocol:
-
Cell Treatment:
-
Culture and seed cells as described for the proliferation assay.
-
Treat cells with the test compound for a defined period.
-
Stimulate the cells with EGF to activate the EGFR pathway.
-
-
Cell Lysis:
-
Lyse the cells to extract total protein.
-
-
Protein Quantification:
-
Determine the protein concentration in each lysate.
-
-
Western Blotting or ELISA:
-
Use specific antibodies to detect the levels of total and phosphorylated EGFR, AKT, and ERK via Western blotting or a quantitative ELISA-based method.
-
-
Data Analysis:
-
Quantify the band intensities (for Western blot) or absorbance/fluorescence (for ELISA) to determine the ratio of phosphorylated to total protein.
-
Compare the phosphorylation levels in treated cells to untreated controls.
-
Considerations for In Vivo Validation
Following successful in vitro validation, the next logical step is to assess the compound's efficacy in a living organism.
Animal Models:
-
Xenograft Models: Human cancer cell lines (e.g., A431, NCI-H1975) are implanted into immunocompromised mice. Tumor growth is monitored following treatment with the test compound.[9]
-
Transgenic Models: Genetically engineered mice that spontaneously develop tumors due to EGFR mutations can also be utilized.
-
C. elegans Model: A simple, high-throughput in vivo system for screening EGFR inhibitors has been developed using the nematode C. elegans.[10]
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: These studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound and to correlate its concentration in the body with its effect on the target.[9]
Conclusion and Future Directions
The validation of 6-Bromo-4-phenyl-1H-quinazolin-2-one as a therapeutic target requires a systematic and rigorous approach. Based on the extensive data available for the 6-bromo-quinazolinone scaffold, it is highly probable that this compound acts as an EGFR inhibitor. The experimental framework provided in this guide outlines the necessary steps to confirm its mechanism of action, assess its potency and selectivity, and compare its performance against established drugs.
Future research should focus on obtaining specific experimental data for 6-Bromo-4-phenyl-1H-quinazolin-2-one, exploring its activity against a panel of EGFR mutants to identify potential resistance mechanisms, and evaluating its safety and efficacy in preclinical in vivo models. The insights gained from these studies will be instrumental in determining the clinical potential of this promising compound.
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Comparative Docking Analysis of 6-Bromo-Quinazolinone Derivatives within the EGFR Active Site: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide
This guide provides a comprehensive analysis of the molecular docking performance of 6-bromo-quinazolinone derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR). As a Senior Application Scientist, the goal is to offer not just data, but a cohesive narrative grounded in scientific principles, explaining the rationale behind the methodologies and the interpretation of results for researchers in oncology and medicinal chemistry.
The Central Role of EGFR in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein, a member of the ErbB family of receptor tyrosine kinases.[1] In normal physiology, the binding of ligands like Epidermal Growth Factor (EGF) to EGFR's extracellular domain triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular kinase domain.[1][2] This phosphorylation cascade activates downstream signaling pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[3][4]
In many cancers, such as non-small cell lung cancer and glioblastoma, EGFR is overexpressed or harbors activating mutations.[5][6] This aberrant signaling leads to uncontrolled cell growth and tumor progression, making EGFR a prime target for anticancer therapies.[2][5] Small-molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the kinase domain's active site are a major class of anti-EGFR drugs.[2] The quinazoline scaffold has proven to be a highly effective core for these inhibitors, with several FDA-approved drugs like Gefitinib and Erlotinib based on this structure.[7][8]
EGFR Signaling Cascade
The diagram below illustrates the primary signaling pathways activated by EGFR. Inhibition of the ATP-binding site by small molecules prevents the downstream signaling responsible for tumor cell proliferation and survival.
Caption: Simplified EGFR signaling pathways and the inhibitory action of 6-bromo-quinazoline derivatives.
The Power of In Silico Screening: Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[9][10] This structure-based drug design (SBDD) approach is instrumental in modern medicinal chemistry for hit identification and lead optimization, as it allows for the rapid screening of large virtual libraries of compounds, saving significant time and resources compared to high-throughput screening (HTS).[11][12]
The process involves two main steps:
-
Posing (or Sampling): An algorithm explores various conformations of the ligand within the protein's binding site to generate multiple possible binding poses.[13]
-
Scoring: A scoring function then estimates the binding affinity for each pose, typically reported as a negative value (e.g., in kcal/mol), where a more negative score indicates a stronger predicted binding affinity.[12][14]
It is crucial to understand that docking scores are predictions. Their accuracy depends heavily on the quality of the protein structure and the sophistication of the scoring function.[15] Therefore, validation by re-docking a known co-crystallized ligand and comparing the root-mean-square deviation (RMSD) is a critical step to ensure the reliability of the docking protocol.[14][15]
Comparative Docking Performance of 6-Bromo-Quinazolinone Derivatives
The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, and the introduction of a bromine atom at the 6-position has been shown to enhance anticancer activity.[7][16] This enhancement is often attributed to the bromine atom's ability to form halogen bonds and occupy a key hydrophobic pocket within the EGFR active site.[17]
A recent study by Emami et al. (2024) provides an excellent dataset for a comparative analysis of novel 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives.[7][18] The study evaluated the binding affinity of these compounds against the EGFR kinase domain (PDB ID: 1M17).
| Compound ID | R Group (Substitution at 2-thiol position) | Binding Energy (kcal/mol) | Key Interacting Residues in EGFR Active Site |
| 8a | n-butyl | -6.7 | Cys773, Met769, Leu768 |
| 8b | n-pentyl | -5.9 | Cys773, Met769 |
| 8c | benzyl | -5.3 | Cys773, Met769 |
| 8d | 3-methylbenzyl | -5.1 | Cys773, Met769 |
| Erlotinib | (Reference Drug) | -6.2 | Met769, Gln767, Thr766 |
Data synthesized from Emami et al., BMC Chemistry (2024).[7][18]
Analysis of Structure-Activity Relationship (SAR)
From the data presented, several key insights emerge:
-
Aliphatic vs. Aromatic Substituents: The derivative with a flexible n-butyl chain (8a ) exhibited the most favorable binding energy (-6.7 kcal/mol), even surpassing the reference drug Erlotinib (-6.2 kcal/mol) in this particular study.[7][18] This suggests that an aliphatic chain at this position may achieve a more optimal conformation within the hydrophobic pocket of the active site compared to bulkier aromatic groups.
-
Chain Length: Increasing the aliphatic chain length from n-butyl (8a ) to n-pentyl (8b ) resulted in a less favorable binding energy (-5.9 kcal/mol), indicating a potential steric clash or a less optimal fit for the longer chain.
-
Interaction with Key Residues: The docked compounds consistently interact with key residues in the EGFR active site, particularly the "gatekeeper" residue Met769 and Cys773.[7][18] These interactions are crucial for anchoring the inhibitor within the ATP-binding pocket. Erlotinib, a known EGFR inhibitor, also shows strong interaction with Met769.[7]
Compound 8a stands out as the most promising candidate from this series based on its in silico performance. Its superior binding energy is complemented by significant in vitro cytotoxic activity against MCF-7 and SW480 cancer cell lines, where it outperformed Erlotinib.[7][16]
Experimental Protocol: A Validated Molecular Docking Workflow
To ensure reproducibility and scientific rigor, a standardized and validated protocol is essential. The following outlines a best-practice workflow for docking 6-bromo-quinazolinone derivatives into the EGFR active site.
Step-by-Step Methodology
-
Protein Preparation:
-
Acquisition: Download the 3D crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). A common choice is PDB ID: 1M17, which is complexed with Erlotinib.
-
Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the original ligand (Erlotinib).
-
Protonation: Add polar hydrogen atoms and assign appropriate charges (e.g., Gasteiger charges) to the protein. This step is critical for accurately modeling electrostatic interactions and hydrogen bonds.
-
-
Ligand Preparation:
-
Structure Generation: Draw the 2D structures of the 6-bromo-quinazolinone derivatives using chemical drawing software (e.g., ChemDraw).
-
3D Conversion & Optimization: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
Charge Assignment: Assign Gasteiger charges to the ligand atoms.
-
-
Active Site Definition:
-
Define the binding pocket (grid box) for the docking simulation. A reliable method is to define the grid centered on the position of the co-crystallized ligand (Erlotinib in 1M17), ensuring the box is large enough to encompass the entire active site and allow for ligand flexibility.[15]
-
-
Molecular Docking Simulation:
-
Software: Utilize a validated docking program such as AutoDock Vina, GOLD, or Glide.[13][19]
-
Execution: Run the docking simulation, allowing the software's search algorithm (e.g., a Lamarckian genetic algorithm in AutoDock) to explore various ligand conformations and orientations within the defined grid box.
-
-
Results Analysis & Validation:
-
Pose Selection: Analyze the output poses and their corresponding binding energies. The pose with the most negative binding energy is typically considered the most favorable.[20]
-
Interaction Analysis: Visualize the best-scoring pose in a molecular graphics viewer (e.g., PyMOL, Discovery Studio) to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, with active site residues.[21]
-
Protocol Validation (Crucial): As a control, re-dock the original co-crystallized ligand (Erlotinib) into the prepared receptor. Calculate the RMSD between the re-docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, confirming that the docking protocol can accurately reproduce the experimental binding mode.[15]
-
Workflow Diagram
The following diagram visualizes the described molecular docking protocol.
Caption: A standardized workflow for molecular docking experiments.
Conclusion and Future Outlook
Molecular docking studies consistently highlight the potential of the 6-bromo-quinazolinone scaffold as a foundation for potent EGFR inhibitors. The comparative analysis reveals that subtle modifications, particularly at the 2-position, can significantly influence binding affinity. Compound 8a , with its n-butyl substitution, emerges as a particularly promising lead, demonstrating superior predicted binding energy compared to both its structural analogs and the established drug Erlotinib in the cited study.
The true value of these in silico findings lies in their ability to guide synthetic efforts, prioritizing compounds with the highest probability of biological activity. Future work should focus on synthesizing and performing in vitro enzymatic and cell-based assays for the most promising candidates identified through docking. Furthermore, exploring additional substitutions on the quinazolinone core, guided by the structural insights from docking, could lead to the discovery of next-generation EGFR inhibitors with improved potency and selectivity.
References
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Ségaliny, A. I., Tellez-Gabriel, M., Heymann, M., & Heymann, D. (2015). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 7(3), 1686–1711. [Link]
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Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules, 20(7), 13384–13421. [Link]
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Khan, I., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Expert Opinion on Therapeutic Targets, 27(8), 685-700. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-4-phenyl-1H-quinazolin-2-one
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 6-Bromo-4-phenyl-1H-quinazolin-2-one. As a brominated heterocyclic compound, this substance requires meticulous handling not only during its use in research and development but also through its entire lifecycle to the point of final disposition. The procedures outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict compliance with regulatory standards. Our goal is to empower researchers with the knowledge to manage chemical waste responsibly, viewing safety and environmental stewardship as integral components of scientific innovation.
Hazard Assessment and Waste Characterization
Before any handling or disposal procedure begins, a thorough understanding of the compound's hazard profile is essential. 6-Bromo-4-phenyl-1H-quinazolin-2-one belongs to a class of halogenated organic compounds, which dictates its primary waste classification.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar brominated quinazolinone derivatives allow for a reliable hazard inference.[2][3]
The overriding principle is that no experimental work should commence without a clear and pre-defined plan for the disposal of all potential waste streams.[4]
Table 1: Hazard Profile and Waste Classification
| Hazard Classification | Description | GHS Pictogram | Key Precautionary Statement (Disposal) |
| Acute Toxicity (Oral) | Harmful if swallowed.[2][3] | pictogram | P270 : Do not eat, drink or smoke when using this product.[2][3] |
| Skin Irritation | Causes skin irritation.[2] | pictogram | P280 : Wear protective gloves.[2] |
| Eye Irritation | Causes serious eye irritation.[3] | pictogram | P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| Waste Classification | Halogenated Organic Waste. [1] | N/A | P501 : Dispose of contents/container to an approved waste disposal plant.[2][3] |
The Core Principles of Compliant Disposal
The safe disposal of 6-Bromo-4-phenyl-1H-quinazolin-2-one is anchored in four non-negotiable principles: Segregation, Labeling, Containment, and Professional Disposition. Adherence to these pillars ensures a self-validating system of safety and compliance.
Pillar 1: Meticulous Segregation
The presence of a carbon-bromine bond classifies this compound as a halogenated organic waste .[1] This is the most critical factor influencing its disposal pathway.
-
Causality: Halogenated and non-halogenated waste streams are treated differently by disposal facilities. Halogenated compounds require high-temperature incineration with specialized scrubbers to prevent the formation of toxic dioxins and furans.[1] Commingling these waste streams increases disposal costs and can lead to regulatory non-compliance.[5]
-
Action: Always collect 6-Bromo-4-phenyl-1H-quinazolin-2-one waste in a container designated exclusively for halogenated organic solvents/solids .[1][4] Never mix it with non-halogenated waste (e.g., acetone, ethanol, hexane), aqueous waste (acids, bases), or solid chemical waste containing heavy metals.[6][7]
Pillar 2: Unambiguous Labeling
Proper labeling is a primary mandate from regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][9] It serves as the primary communication tool for hazard awareness.
-
Causality: A correctly labeled container informs every person who handles it of its contents and associated dangers, preventing accidental mixing of incompatible chemicals and ensuring it is routed to the correct disposal facility.[6][10]
-
Action: As soon as the first drop of waste enters the container, affix a "Hazardous Waste" tag.[5][11] The label must include:
Pillar 3: Secure Containment
Physical containment is the primary barrier against environmental release and personnel exposure.
-
Causality: Improperly sealed or incompatible containers can leak, releasing harmful vapors or liquid into the laboratory.[10] Storing waste in a designated, controlled area prevents spills from reaching drains and minimizes the risk of accidents in high-traffic areas.[11]
-
Action:
-
Primary Container: Use a chemically compatible container with a tight-sealing, threaded cap.[4][13] Ensure the container is in good condition and free from cracks or residue.
-
Secondary Containment: Store the waste container within a larger, chemically resistant tray or tub. This is mandatory to contain any potential leaks or spills.[11]
-
Location: Keep the container in a designated Satellite Accumulation Area (SAA), which is at or near the point of waste generation and under the control of laboratory personnel.[7][8] The container must be kept closed at all times except when actively adding waste.[4][11]
-
Pillar 4: Professional Disposition
The final disposal of hazardous waste is a regulated process that must be handled by certified professionals.
-
Causality: Laboratories are not equipped for the chemical destruction or incineration of hazardous materials. Federal and local laws mandate that waste be tracked from its point of generation to its final disposal ("cradle to grave") by licensed facilities.[8][14]
-
Action: Never attempt to dispose of 6-Bromo-4-phenyl-1H-quinazolin-2-one via sink or trash.[11] The sole disposal route is through your institution's Environmental Health & Safety (EHS) department, which will arrange for pickup by a licensed hazardous waste contractor.[15][16]
Disposal Workflow: From Benchtop to Pickup
This section provides the step-by-step methodology for managing waste containing 6-Bromo-4-phenyl-1H-quinazolin-2-one.
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A Researcher's Guide to the Safe Handling of 6-Bromo-4-phenyl-1H-quinazolin-2-one
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-Bromo-4-phenyl-1H-quinazolin-2-one. As a specialized heterocyclic compound, its unique chemical properties necessitate a robust understanding of appropriate handling, storage, and disposal procedures to ensure laboratory safety and experimental integrity. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work with confidence and safety.
Hazard Identification and Risk Assessment
-
Acute Oral Toxicity : May be harmful if swallowed.[1]
-
Serious Eye Irritation : Can cause significant eye irritation upon contact.[1]
-
Skin Irritation : May cause skin irritation with prolonged contact.
-
Respiratory Tract Irritation : Inhalation of dust particles may irritate the respiratory system.
Given the presence of a bromine atom, it is also prudent to consider the general hazards associated with halogenated organic compounds, which can be persistent and require special disposal considerations.[2] Therefore, a thorough risk assessment is mandatory before commencing any work.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection and proper use of Personal Protective Equipment (PPE) is the most critical immediate step to mitigate exposure risks. The following PPE is mandatory when handling 6-Bromo-4-phenyl-1H-quinazolin-2-one.
Core PPE Requirements
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield should be worn over goggles when there is a significant risk of splashing.[3][4] | Protects against accidental splashes of solutions or solid particulates, preventing serious eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) are essential. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker gauge gloves.[5] | Prevents skin contact and absorption. The bromine substituent necessitates a robust barrier. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned, is required.[3] For large-scale operations, a chemically resistant apron or coveralls should be considered.[5][6] | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | All handling of the solid compound should be conducted in a certified chemical fume hood to avoid inhalation of dust.[7] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., N95) must be used.[8] | Minimizes the risk of respiratory tract irritation from airborne particles. |
Operational Plan: From Benchtop to Disposal
A systematic approach to handling this compound is crucial for safety and to maintain the integrity of your research.
Engineering Controls and Safe Handling
-
Ventilation : Always handle 6-Bromo-4-phenyl-1H-quinazolin-2-one in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Weighing and Transfer : Conduct all weighing and transferring of the solid compound within a fume hood or a glove box to contain any dust. Use anti-static weigh boats and tools to minimize dispersal.
-
Solution Preparation : When dissolving the compound, add the solid to the solvent slowly to prevent splashing. Ensure the chosen solvent is compatible and that the dissolution process is controlled.
-
Storage : Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[1] It should be stored away from incompatible materials such as strong oxidizing agents. For long-term storage, temperatures of -20°C to -80°C are recommended for many quinazolinone derivatives to maintain stability.[9]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[1] Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[10][11] If irritation persists, seek medical attention.
-
Inhalation : Move the affected individual to fresh air.[10] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[10] Rinse the mouth with water and seek immediate medical attention.[1]
-
Spill Cleanup : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent and then with soap and water. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
As a halogenated organic compound, 6-Bromo-4-phenyl-1H-quinazolin-2-one requires specific disposal procedures.
-
Waste Collection : All waste containing this compound, including contaminated PPE, glassware, and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste Segregation : Do not mix halogenated organic waste with non-halogenated waste streams.[2] This is crucial for proper disposal and to avoid potentially reactive mixtures.
-
Disposal Protocol : Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's environmental health and safety office for specific guidance on disposal procedures.
Visualizing the Workflow
To ensure clarity and adherence to safety protocols, the following diagrams illustrate the key decision-making processes for handling 6-Bromo-4-phenyl-1H-quinazolin-2-one.
Caption: Step-by-step waste disposal protocol.
Conclusion: A Culture of Safety
The responsible use of 6-Bromo-4-phenyl-1H-quinazolin-2-one is paramount for both personal safety and the advancement of scientific research. By integrating the principles and procedures outlined in this guide into your laboratory's standard operating procedures, you contribute to a robust culture of safety. Always prioritize a thorough understanding of the potential hazards of any chemical you work with and never hesitate to consult with your institution's safety professionals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
